molecular formula C8H16N2O4 B1252799 Octopinic acid CAS No. 20197-09-5

Octopinic acid

Katalognummer: B1252799
CAS-Nummer: 20197-09-5
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: ZQKXJZFWRBQTIO-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octopinic acid is an alanine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKXJZFWRBQTIO-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942270
Record name N~2~-(1-Carboxyethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-09-5
Record name Octopinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(1-Carboxyethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Octopinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of Octopinic acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopinic acid, a member of the opine family of amino acid derivatives, is a key biomolecule in the intricate relationship between the phytopathogen Agrobacterium tumefaciens and its host plants. First identified in crown gall tumors, this compound plays a crucial role as a signaling molecule, initiating the conjugative transfer of the tumor-inducing (Ti) plasmid between bacterial cells. This guide provides a comprehensive overview of the chemical structure, properties, biological function, and relevant experimental protocols for this compound, serving as a vital resource for researchers in microbiology, plant pathology, and drug development.

Chemical Structure and Properties

This compound is the condensation product of L-ornithine and D-alanine (pyruvate). Its formal chemical name is N²-[(1R)-1-carboxyethyl]-L-ornithine.[1] The molecule possesses two chiral centers, leading to the potential for stereoisomers. The naturally occurring form is derived from L-ornithine.

Chemical Structure:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄[1][2]
Molecular Weight 204.22 g/mol [1][2]
CAS Number 20197-09-5
Appearance Solid
Purity ≥95%
Solubility Soluble in 10% TFA in Methanol, Methanol, or DMSO
Storage Temperature -20°C
Stability ≥ 4 years
SMILES O=C(C(C)NC(CCCN)C(O)=O)O
InChI InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)
InChIKey ZQKXJZFWRBQTIO-UHFFFAOYSA-N

Biological Role: Signaling in Agrobacterium tumefaciens

This compound, alongside other opines, is synthesized within the plant tumor cells under the direction of genes transferred from the Agrobacterium Ti plasmid. These opines are then secreted from the tumor and serve as a crucial nutrient source (carbon and nitrogen) for the bacteria. More significantly, specific opines, including this compound, act as signaling molecules to induce the conjugative transfer of the Ti plasmid to other non-virulent agrobacteria.

This process ensures the propagation of the genetic information necessary for pathogenesis and opine catabolism throughout the bacterial population. The signaling pathway is a sophisticated system involving quorum sensing.

Ti Plasmid Conjugation Signaling Pathway

The induction of Ti plasmid conjugation by this compound is a multi-step process:

  • Opine Uptake: Agrobacterium cells import the opines released from the plant tumor.

  • Repressor Inactivation: In the absence of opines, the transfer of the Ti plasmid is repressed by a transcriptional repressor protein, AccR. The imported opines bind to this repressor, inactivating it.

  • Activation of traR: The inactivation of the repressor allows for the transcription of the traR gene.

  • Quorum Sensing: The TraR protein is a transcriptional activator that requires an autoinducer molecule, an N-acylhomoserine lactone (AHL), to become active. This AHL is synthesized by the bacteria themselves.

  • Activation of Transfer Genes: The active TraR-AHL complex then activates the transcription of the tra and trb operons, which encode the proteins necessary for the formation of the mating bridge and the subsequent transfer of the Ti plasmid.

This signaling cascade ensures that Ti plasmid conjugation occurs only when a sufficient population of bacteria is present (quorum sensing) and when there is a clear indication of a successful infection (presence of opines).

Ti_Plasmid_Conjugation_Pathway cluster_plant Plant Tumor Cell cluster_agrobacterium Agrobacterium Cell T-DNA T-DNA Opine_Synthase Opine_Synthase T-DNA->Opine_Synthase expresses Octopinic_Acid_Plant This compound Opine_Synthase->Octopinic_Acid_Plant synthesizes Octopinic_Acid_Agro This compound Octopinic_Acid_Plant->Octopinic_Acid_Agro secreted and imported AccR_Repressor AccR Repressor Octopinic_Acid_Agro->AccR_Repressor inactivates traR_gene traR gene AccR_Repressor->traR_gene represses TraR_protein TraR Protein traR_gene->TraR_protein expresses TraR_AHL_complex Active TraR-AHL Complex TraR_protein->TraR_AHL_complex binds AHL AHL (Quorum Sensing Signal) AHL->TraR_AHL_complex binds tra_trb_genes tra & trb genes TraR_AHL_complex->tra_trb_genes activates Conjugation_Machinery Conjugation Machinery tra_trb_genes->Conjugation_Machinery expresses Ti_Plasmid_Transfer Ti Plasmid Transfer Conjugation_Machinery->Ti_Plasmid_Transfer mediates

Opine-mediated signaling pathway for Ti plasmid conjugation.

Experimental Protocols

Chemical Synthesis of N⁵-(1-carboxyethyl)-ornithine

Materials:

  • L-ornithine hydrochloride

  • Pyruvic acid

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure Outline:

  • Reaction Setup: Dissolve L-ornithine hydrochloride in methanol. Adjust the pH to be slightly acidic (pH 5-6) using NaOH to free the amine.

  • Addition of Pyruvic Acid: Add pyruvic acid to the ornithine solution. The mixture is stirred to allow the formation of the Schiff base intermediate.

  • Reduction: Slowly add a solution of sodium cyanoborohydride in methanol to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

  • Workup: Acidify the reaction mixture with HCl to decompose any remaining reducing agent. The solvent is then removed under reduced pressure.

  • Purification: The crude product is often purified by ion-exchange chromatography. The resulting product can be further purified by recrystallization from a suitable solvent system like water/ethanol.

Note: This is a generalized procedure. Researchers should consult specialized organic synthesis literature and optimize reaction conditions for yield and purity.

Extraction and Quantification of Opines from Plant Tissue

The following protocol outlines a general method for the extraction and analysis of opines from crown gall tissue.

Materials:

  • Crown gall tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Ethanol

  • Centrifuge and tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a suitable column (e.g., reversed-phase C18 or ion-exchange)

  • UV detector or Mass Spectrometer

  • This compound standard

Procedure:

  • Sample Preparation: Freeze crown gall tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the powdered tissue with 80% ethanol (e.g., 10 mL per gram of tissue) by vortexing or sonicating.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris. Collect the supernatant.

  • Purification (Optional but Recommended): Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds that may interfere with analysis. The opines will be in the flow-through or a polar wash.

  • Analysis by HPLC: Analyze the extract using an HPLC system. A common method for organic acid analysis involves a reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% phosphoric or formic acid). Detection is typically performed by UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity and sensitivity.

  • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the plant extract.

Opine_Extraction_Workflow Start Crown Gall Tissue Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with 80% Ethanol Grinding->Extraction Centrifugation Centrifuge to Clarify Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE SPE Purification (C18) Supernatant->SPE Analysis HPLC Analysis SPE->Analysis

References

The Discovery and History of Octopinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octopinic acid, a member of the opine family of amino acid derivatives, plays a significant role in the intricate relationship between the pathogenic bacterium Agrobacterium tumefaciens and its plant hosts. First identified in crown gall tumors, this molecule serves as a crucial nutrient source for the bacterium and acts as a signaling molecule to promote the transfer of its tumor-inducing (Ti) plasmid to other bacteria. This in-depth technical guide explores the discovery, history, and key experimental findings related to this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important biomolecule.

Discovery and Initial Characterization

This compound was first isolated and identified as a novel amino acid from crown gall tumors of Scorzonera root infected with Agrobacterium tumefaciens. The seminal work was published by Ménage and Morel in 1965[1][2]. Their research laid the foundation for understanding the unique biochemical environment of crown gall tumors.

Historical Context

In the mid-20th century, researchers were actively investigating the biochemical basis of crown gall disease, a plant ailment characterized by the formation of tumorous growths. It was observed that these tumors produced unusual compounds not found in healthy plant tissues. These compounds were later termed "opines." Ménage and Morel's discovery of a new amino acid in these tumors was a pivotal moment in this field of study[3].

Physicochemical Properties

Subsequent studies have fully characterized the physicochemical properties of this compound.

PropertyValueReference
Formal Name N2-[(1R)-1-carboxyethyl]-L-ornithine[1]
CAS Number 20197-09-5[1]
Molecular Formula C8H16N2O4
Molecular Weight 204.2 g/mol
Appearance Solid
Purity ≥95% (Commercially available)
Solubility Soluble in 10% TFA in Methanol

Experimental Protocols

Isolation of this compound from Crown Gall Tumors (General Method)

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Homogenization: Excised crown gall tumor tissue is homogenized in a suitable solvent, typically distilled water or a buffer solution, to create a crude extract.

  • Clarification: The homogenate is centrifuged to pellet cellular debris.

  • Extraction: The resulting supernatant, containing the opines, is collected.

  • Chromatographic Separation: The crude extract is subjected to paper chromatography or thin-layer chromatography (TLC) to separate the various amino acids and opines.

  • Identification and Elution: The spot corresponding to this compound is identified using appropriate staining techniques (e.g., ninhydrin). The identified spot is then excised from the chromatogram, and the this compound is eluted using a suitable solvent.

  • Purification: Further purification can be achieved using techniques such as ion-exchange or size-exclusion chromatography.

  • Characterization: The purified compound is then characterized using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Chemical Synthesis of this compound

A method for the synthesis of this compound and its derivatives has been described in a US patent. The process involves the reaction of an ornithine derivative with a pyruvate derivative.

General Reaction Scheme:

L-Ornithine + Pyruvic Acid → N2-[(1R)-1-carboxyethyl]-L-ornithine (this compound)

Detailed Protocol (based on the principles outlined in the patent):

  • Reaction Setup: A solution of L-ornithine is prepared in a suitable basic solution.

  • Addition of Pyruvate: Pyruvic acid is added to the ornithine solution.

  • Reaction Conditions: The reaction mixture is heated for a specific duration to facilitate the reductive amination reaction.

  • Purification: The crude product is then purified through a series of steps, including pH adjustment to precipitate the product, followed by recrystallization to achieve high purity. The patent suggests that a purity of over 99% can be achieved with a yield of over 67%.

Biological Role and Signaling Pathway

This compound, along with other opines like octopine and lysopine, plays a crucial role in the lifecycle of Agrobacterium tumefaciens. It serves as a specific nutrient source that only the bacteria carrying the corresponding Ti plasmid can metabolize. More importantly, it acts as a signaling molecule that induces the conjugative transfer of the Ti plasmid to other non-pathogenic agrobacteria.

Ti Plasmid Conjugation Signaling Pathway

The induction of Ti plasmid conjugation by this compound is a well-regulated process involving a quorum-sensing mechanism.

G cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Cell Crown Gall Tumor Crown Gall Tumor This compound This compound Crown Gall Tumor->this compound releases Opine Permease Opine Permease This compound->Opine Permease uptake OccR OccR Opine Permease->OccR activates traR gene traR gene OccR->traR gene induces transcription TraR protein TraR protein traR gene->TraR protein translation TraR-AHL Complex TraR-AHL Complex TraR protein->TraR-AHL Complex binds AHL Synthase (TraI) AHL Synthase (TraI) AHL AHL AHL Synthase (TraI)->AHL synthesizes AHL->TraR-AHL Complex binds TraR-AHL Complex->AHL Synthase (TraI) positive feedback tra genes tra genes TraR-AHL Complex->tra genes activates transcription Ti Plasmid Conjugation Ti Plasmid Conjugation tra genes->Ti Plasmid Conjugation mediates

Figure 2: Signaling pathway of this compound-induced Ti plasmid conjugation.

Pathway Description:

  • Opine Release: Crown gall tumors, induced by A. tumefaciens, synthesize and release this compound into the surrounding environment.

  • Uptake: The bacterium takes up this compound through a specific opine permease located in its cell membrane.

  • Transcriptional Activation: Inside the bacterium, this compound binds to the regulatory protein OccR, a transcriptional activator.

  • Induction of traR: The this compound-OccR complex then induces the transcription of the traR gene.

  • Quorum Sensing: The TraR protein is a key component of a quorum-sensing system. It requires an autoinducer molecule, an N-acyl homoserine lactone (AHL), for its activity.

  • Activation of Conjugation Genes: When the bacterial population density is high enough, the concentration of AHL reaches a threshold, leading to the formation of a TraR-AHL complex. This complex then activates the transcription of the tra genes, which are responsible for the machinery of Ti plasmid conjugation.

  • Positive Feedback: The TraR-AHL complex also upregulates the expression of the AHL synthase gene (traI), creating a positive feedback loop that amplifies the signal.

  • Plasmid Transfer: The expression of the tra genes leads to the assembly of a type IV secretion system, which mediates the transfer of the Ti plasmid to a recipient bacterium.

Quantitative Data

While specific quantitative data from the original 1965 discovery is scarce in currently available literature, subsequent studies have provided some quantitative insights into opine concentrations in crown gall tumors. For instance, studies on grapevine crown gall tumors have shown that octopine-type opines can be present in very large amounts compared to those induced by other biotypes of A. tumefaciens.

Conclusion

The discovery of this compound was a landmark event in the study of plant-pathogen interactions. It unveiled a sophisticated system of chemical communication and metabolic co-dependency between Agrobacterium tumefaciens and its host. The understanding of the role of this compound in inducing Ti plasmid conjugation has been instrumental in the development of Agrobacterium-mediated plant transformation technologies, which are a cornerstone of modern plant biotechnology. Further research into the biosynthesis, metabolism, and signaling pathways of this compound and other opines will continue to provide valuable insights into the complex world of chemical ecology and may open new avenues for the development of novel antimicrobial and plant protection strategies.

References

An In-Depth Technical Guide to the Octopinic Acid Biosynthesis Pathway in Agrobacterium tumefaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octopinic acid biosynthesis pathway, a key metabolic process occurring in crown gall tumors induced by Agrobacterium tumefaciens. The synthesis of this compound is a direct consequence of the transfer and expression of a specific gene from the bacterial Ti plasmid into the plant host's genome. This document details the core enzymatic reaction, its kinetics, the genetic basis, and the regulatory mechanisms involved. Furthermore, it provides detailed experimental protocols for the study of this pathway, catering to the needs of researchers in molecular biology, biochemistry, and drug development.

Introduction to this compound Biosynthesis

This compound is a member of the opine family, which are unique amino acid derivatives produced in plant crown gall tumors. These tumors are induced by the transfer of a segment of DNA, known as the T-DNA, from the Tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens into the plant cell's genome.[1][2] The T-DNA carries genes that, when expressed in the plant cell, direct the synthesis of phytohormones, leading to tumorous growth, and opines, which serve as a nutrient source for the colonizing bacteria.[3][4]

This compound, specifically, is synthesized through the reductive condensation of L-ornithine and pyruvate. This reaction is catalyzed by the enzyme octopine synthase (OCS), which is encoded by the ocs gene located on the T-DNA.[5] The presence and metabolism of opines like this compound are central to the parasitic strategy of Agrobacterium tumefaciens.

The Core Reaction and Enzyme Kinetics

The biosynthesis of this compound is a single-step enzymatic reaction catalyzed by octopine synthase (OCS). The reaction involves the condensation of L-ornithine and pyruvate with the concomitant oxidation of NADH to NAD+.

L-Ornithine + Pyruvate + NADH + H+ ⇌ this compound + NAD+ + H2O

Octopine synthase is a versatile enzyme capable of utilizing a range of amino acids as substrates, leading to the synthesis of a variety of opines. The substrate specificity of OCS has been quantitatively assessed, and the kinetic parameters for several amino acid substrates have been determined.

Quantitative Data: Enzyme Kinetics of Octopine Synthase

The following table summarizes the kinetic parameters of purified octopine synthase from crown gall tissue for various amino acid substrates. The data highlights the enzyme's broad substrate specificity.

Amino Acid SubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)
L-Arginine0.08 ± 0.011500 ± 10018750
L-Ornithine 0.12 ± 0.02 1800 ± 200 15000
L-Lysine0.10 ± 0.021200 ± 15012000
L-Histidine0.15 ± 0.03900 ± 1006000
L-Methionine0.20 ± 0.04600 ± 803000
L-Glutamine0.25 ± 0.05450 ± 501800

Data presented are representative values compiled from published literature. Actual values may vary depending on the specific experimental conditions.

Genetic Basis and Regulation

The genetic blueprint for this compound biosynthesis resides within the ocs gene, which is a component of the T-DNA transferred from the Agrobacterium Ti plasmid to the plant genome. The expression of the ocs gene is driven by a eukaryotic-like promoter that is active within the plant cell.

Signaling Pathway for ocs Gene Expression

The regulation of ocs gene expression in transformed plant cells is a complex process involving plant-derived signaling molecules and specific transcription factors. The promoter of the ocs gene contains a conserved 20-base-pair palindromic sequence known as the ocs-element, which functions as a transcriptional enhancer. This element is recognized by plant-specific transcription factors. The activity of the ocs promoter is induced by the plant hormones auxin and salicylic acid, suggesting an integration of opine synthesis with the plant's growth and defense signaling pathways.

ocs_gene_regulation cluster_plant_cell Transformed Plant Cell Auxin Auxin Plant_TF Plant Transcription Factors (e.g., OCSBF-1) Auxin->Plant_TF activates SA Salicylic Acid SA->Plant_TF activates ocs_element ocs-element (Promoter Region) Plant_TF->ocs_element binds to ocs_gene ocs Gene (T-DNA) ocs_element->ocs_gene enhances transcription OCS_mRNA ocs mRNA ocs_gene->OCS_mRNA transcription OCS_enzyme Octopine Synthase (OCS) OCS_mRNA->OCS_enzyme translation

Caption: Regulation of the ocs gene in a transformed plant cell.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Recombinant Expression and Purification of Octopine Synthase

This protocol describes the expression of the ocs gene in E. coli and the subsequent purification of the recombinant octopine synthase enzyme.

Experimental Workflow:

protein_purification_workflow cluster_workflow OCS Purification Workflow Start Clone ocs gene into pET vector Transform Transform E. coli (e.g., BL21(DE3)) Start->Transform Culture Grow culture and induce with IPTG Transform->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lyse Lyse cells (sonication) Harvest->Lyse Clarify Clarify lysate (centrifugation) Lyse->Clarify Purify Purify via Ni-NTA affinity chromatography Clarify->Purify End Dialyze and store purified OCS Purify->End

Caption: Workflow for recombinant OCS expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector containing the ocs gene with a His-tag

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation: Transform the pET-ocs plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged OCS protein with 5 column volumes of Elution Buffer.

  • Dialysis:

    • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

    • Concentrate the protein, determine the concentration, and store at -80°C.

Spectrophotometric Assay for Octopine Synthase Activity

This continuous spectrophotometric assay measures the activity of octopine synthase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Purified octopine synthase

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • L-Ornithine solution (100 mM stock)

  • Sodium pyruvate solution (100 mM stock)

  • NADH solution (10 mM stock)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 850 µL of Reaction Buffer

    • 50 µL of 100 mM L-Ornithine (final concentration 5 mM)

    • 50 µL of 100 mM Sodium Pyruvate (final concentration 5 mM)

    • 30 µL of 10 mM NADH (final concentration 0.3 mM)

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of purified octopine synthase.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Site-Directed Mutagenesis of the ocs Gene

This protocol provides a general framework for introducing specific mutations into the ocs gene using PCR-based site-directed mutagenesis.

Primer Design:

To introduce a mutation, design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

Example Primers for mutating a hypothetical active site residue (e.g., Lysine at position 123 to Alanine):

  • Forward Primer: 5'-GATTACAGAGCTCGAGGCC GGTGAGGTTGCCATGG-3'

  • Reverse Primer: 5'-CCATGGCAACCTCACCGGC CTCGAGCTCTGTAATC-3'

(Note: The mutated codon is shown in bold. The surrounding sequence is hypothetical and should be replaced with the actual ocs gene sequence flanking the target residue.)

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing the pET-ocs plasmid template, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the entire plasmid.

  • Template Digestion:

    • Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing:

    • Select transformed colonies and isolate the plasmid DNA.

    • Verify the desired mutation by DNA sequencing.

HPLC Analysis of this compound from Plant Tissue

This method describes the extraction and quantification of this compound from crown gall tumor tissue using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Crown gall tumor tissue

  • Extraction Solvent: 80% Methanol

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

Procedure:

  • Sample Preparation:

    • Freeze-dry and grind the tumor tissue to a fine powder.

    • Extract the powder with 80% methanol at a ratio of 1:10 (w/v).

    • Vortex thoroughly and sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Quantify the amount of this compound in the plant extracts by comparing the peak areas to the standard curve.

Quantitative Analysis of Opines in Crown Gall Tumors

The concentration of opines in crown gall tumors can vary significantly depending on the Agrobacterium strain, the host plant, and the age of the tumor. While octopine is often the most abundant opine in octopine-type tumors, this compound and other related opines are also present.

Concentrations of Opines in Crown Gall Tumors:

OpinePlantAgrobacterium StrainConcentration Range (µg/g fresh weight)
OctopineTobaccoB6100 - 2400
OctopineSunflowerB610 - 50
OctopineGrapevineBiotype 3 isolates500 - 5000
This compound TobaccoB610 - 100*

*Estimated concentration based on relative abundance to octopine. Precise quantitative data for this compound is limited in the literature.

Conclusion

The biosynthesis of this compound in Agrobacterium tumefaciens-induced crown galls is a fascinating example of inter-kingdom genetic transfer and metabolic engineering by a pathogen. The central enzyme, octopine synthase, with its broad substrate specificity, provides a versatile system for the production of various opines. Understanding the kinetics of this enzyme, the regulation of its expression, and the methods to analyze its products is crucial for researchers in plant pathology, molecular biology, and for those interested in harnessing this natural system for biotechnological applications. The detailed protocols provided in this guide offer a solid foundation for further investigation into this unique metabolic pathway.

References

The Ubiquitous Role of Octopinic Acid in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Octopinic acid, an opine, is a significant metabolic end-product in numerous marine invertebrates, particularly under anaerobic conditions. This technical guide provides an in-depth overview of its natural occurrence, biosynthetic pathways, and physiological functions. Detailed experimental protocols for its quantification are presented, alongside quantitative data from various species. Furthermore, this guide elucidates the known metabolic pathways involving this compound, offering a comprehensive resource for researchers in marine biology, physiology, and pharmacology.

Introduction

This compound, chemically identical to octopine, is a derivative of the amino acid arginine. It is prominently found in a variety of marine invertebrates, where it plays a crucial role in cellular energy metabolism, especially during periods of oxygen limitation (hypoxia or anoxia). The accumulation of this compound allows for the regeneration of NAD+ from NADH, a critical step for the continued operation of glycolysis and ATP production when oxidative phosphorylation is compromised. This guide serves as a technical resource, consolidating current knowledge on the natural occurrence, metabolic significance, and analytical methodologies pertaining to this compound in marine invertebrates.

Natural Occurrence and Quantitative Data

This compound has been identified in a wide range of marine invertebrates, with concentrations varying significantly depending on the species, tissue type, and prevailing physiological conditions, most notably the availability of oxygen. The highest concentrations are typically observed in muscle tissues following strenuous activity or exposure to hypoxic environments.

Table 1: Concentration of this compound and Related Glycolytic End-Products in the Posterior Adductor Muscle of Mytilus galloprovincialis under Varying Oxygen Tensions

Oxygen Tension (ppm)Lactate (μmol/g wet weight)Octopine (μmol/g wet weight)Strombine/Alanopine (μmol/g wet weight)
Aerobic Control0.5 ± 0.10.2 ± 0.050.3 ± 0.1
3.150.8 ± 0.20.5 ± 0.10.4 ± 0.1
1.591.2 ± 0.30.8 ± 0.20.7 ± 0.2
0.881.0 ± 0.20.6 ± 0.10.5 ± 0.1
Anoxia0.6 ± 0.10.4 ± 0.10.4 ± 0.1

Data adapted from a study on the biochemical responses of Mytilus galloprovincialis to hypoxia.

Biosynthesis and Physiological Function

The primary route of this compound synthesis is through the reductive condensation of L-arginine and pyruvate, a reaction catalyzed by the enzyme octopine dehydrogenase (ODH)[1][2]. This process is coupled with the oxidation of NADH to NAD+.

Biosynthesis Pathway

The biosynthesis of this compound is a key step in anaerobic glycolysis in many marine invertebrates. It serves the same function as lactate production in vertebrates: to regenerate the NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis, thereby allowing for sustained ATP production in the absence of oxygen.

Pyruvate Pyruvate ODH Octopine Dehydrogenase (ODH) Pyruvate->ODH L_Arginine L-Arginine L_Arginine->ODH NADH NADH + H+ NADH->ODH NAD NAD+ Octopine This compound (Octopine) ODH->NAD ODH->Octopine

Figure 1: Biosynthesis of this compound.
Physiological Role

The accumulation of this compound during anaerobiosis offers several physiological advantages over lactate accumulation. As a zwitterionic molecule, it has a smaller impact on intracellular pH compared to the acidic nature of lactic acid. This helps to mitigate cellular acidosis during periods of oxygen deprivation, allowing for a more prolonged period of anaerobic metabolism.

Experimental Protocols

The quantification of this compound in biological samples can be achieved through various analytical techniques, with enzymatic assays and high-performance liquid chromatography (HPLC) being the most common.

Protocol 1: Enzymatic Assay for Octopine Dehydrogenase Activity (and subsequent Octopine Quantification)

This protocol is adapted from a standard method for determining the activity of octopine dehydrogenase (ODH), which can be used to quantify octopine by measuring the rate of NADH oxidation.

Materials:

  • Reagent A: 150 mM Sodium Phosphate Buffer, pH 6.6 at 25°C.

  • Reagent B: 60 mM Sodium Pyruvate Solution.

  • Reagent C: 60 mM L-Arginine Solution.

  • Reagent D: 4.2 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution.

  • Reagent E: Octopine Dehydrogenase Enzyme Solution (for standard curve).

  • Tissue homogenate prepared in Reagent A.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes.

Procedure:

  • Sample Preparation: Homogenize fresh or frozen tissue samples in cold Reagent A. Centrifuge the homogenate to remove cellular debris and collect the supernatant.

  • Reaction Mixture: In a cuvette, prepare the following reaction mixture:

    • 2.45 ml Reagent A

    • 0.20 ml Reagent B

    • 0.20 ml Reagent C

    • 0.10 ml Reagent D

  • Blank Measurement: For the blank, use 2.50 ml of Reagent A instead of the sample and follow the same procedure.

  • Equilibration: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C.

  • Initiation of Reaction: Add 0.05 ml of the tissue supernatant to the cuvette.

  • Spectrophotometric Reading: Immediately start monitoring the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculation: The rate of NADH oxidation is proportional to the ODH activity. For octopine quantification, a standard curve should be generated using known concentrations of octopine.

cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue in Cold Phosphate Buffer Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_Sample Add Tissue Supernatant Supernatant->Add_Sample Mix Prepare Reaction Mixture (Buffer, Pyruvate, Arginine, NADH) Equilibrate Equilibrate to 25°C Mix->Equilibrate Equilibrate->Add_Sample Measure Monitor Absorbance at 340nm Add_Sample->Measure Calculate Calculate Rate of NADH Oxidation Measure->Calculate Standard_Curve Compare to Standard Curve Calculate->Standard_Curve Quantify Quantify Octopine Standard_Curve->Quantify

Figure 2: Workflow for Enzymatic Quantification of Octopine.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Octopine Quantification

This protocol provides a general framework for the analysis of octopine using HPLC. Method optimization may be required depending on the specific instrumentation and sample matrix.

Materials:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Octopine standard.

  • Perchloric acid (PCA).

  • Potassium hydroxide (KOH).

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Extraction: Homogenize tissue samples in 0.6 M PCA. Centrifuge the homogenate and neutralize the supernatant with 3 M KOH. Centrifuge again to remove the potassium perchlorate precipitate and collect the supernatant.

  • Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A typical gradient might be: 0-5 min, 100% A; 5-15 min, linear gradient to 20% B; 15-20 min, hold at 20% B; 20-25 min, return to 100% A.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at approximately 210 nm. For enhanced sensitivity and specificity, derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection can be employed.

  • Quantification: Generate a standard curve using known concentrations of octopine standard. The concentration of octopine in the samples is determined by comparing their peak areas to the standard curve.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself functions as a signaling molecule in a manner analogous to neurotransmitters or hormones. Its primary role appears to be as a metabolic intermediate in anaerobic energy production. While the related compound octopamine is a well-established neurotransmitter and neuromodulator in invertebrates, this compound is not known to interact with the same receptors or signaling cascades. Therefore, a signaling pathway diagram for this compound is not applicable based on current scientific understanding.

Conclusion

This compound is a key metabolite in the anaerobic physiology of a diverse array of marine invertebrates. Its synthesis via octopine dehydrogenase is a critical adaptation for maintaining energy production during periods of oxygen stress. The quantification of this compound levels can serve as a valuable indicator of the metabolic state and environmental stress experienced by these organisms. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately measure this compound concentrations and further investigate its physiological roles. Future research may focus on the comparative biochemistry of octopine metabolism across a wider range of marine invertebrate taxa and the potential for pharmacological modulation of this pathway.

References

An In-depth Technical Guide to Octopinic Acid: A Key Member of the Opine Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopinic acid, a derivative of the amino acid L-ornithine, is a significant member of the opine family of compounds.[1] Opines are low molecular weight molecules synthesized in plant crown gall tumors, which are induced by pathogenic bacteria of the genus Agrobacterium.[1] These compounds are a crucial aspect of the parasitic relationship between the bacteria and their plant hosts, serving as a specific nutrient source for the colonizing bacteria. This guide provides a comprehensive technical overview of this compound, including its biosynthesis, its role in bacterial signaling, and detailed experimental protocols for its study.

This compound and the Opine Family

The opine family is a diverse group of compounds, chemically classified as secondary amine derivatives resulting from the condensation of an amino acid with either a keto acid or a sugar.[1] this compound belongs to the octopine family, which is characterized by the condensation of an amino acid with pyruvate.[1] Other members of the octopine family include octopine (formed from arginine and pyruvate), lysopine (from lysine and pyruvate), and histopine (from histidine and pyruvate).[1]

Table 1: Members of the Octopine Family

OpineAmino Acid PrecursorKeto Acid Precursor
This compoundL-OrnithinePyruvate
OctopineL-ArgininePyruvate
LysopineL-LysinePyruvate
HistopineL-HistidinePyruvate

Biosynthesis of this compound

The synthesis of this compound in crown gall tumors is catalyzed by the enzyme octopine synthase (OCS), which is encoded by the ocs gene located on the T-DNA of the Ti (tumor-inducing) plasmid of Agrobacterium tumefaciens. This T-DNA is transferred to the plant cell and integrated into its genome, leading to the expression of bacterial genes, including those for opine synthesis.

The biosynthesis of this compound is a reductive condensation reaction between L-ornithine and pyruvate, with NADH as a cofactor. The enzyme octopine synthase, also known as octopine dehydrogenase, is a versatile enzyme that can utilize several amino acids as substrates, including arginine, lysine, histidine, and ornithine, to produce the corresponding opines.

L-Ornithine L-Ornithine Octopine_Synthase Octopine_Synthase L-Ornithine->Octopine_Synthase Pyruvate Pyruvate Pyruvate->Octopine_Synthase NAD+ NAD+ Octopine_Synthase->NAD+ Octopinic_Acid Octopinic_Acid Octopine_Synthase->Octopinic_Acid NADH NADH NADH->Octopine_Synthase

Figure 1: Biosynthesis of this compound.

Signaling Pathway: Induction of the Octopine Catabolism Operon

Octopines, including this compound, produced by the plant tumor serve as specific signaling molecules for Agrobacterium. They induce the expression of the octopine catabolism (occ) operon located on the Ti plasmid. This allows the bacteria to utilize octopines as a source of carbon and nitrogen.

The key regulator of this signaling pathway is the OccR protein, a member of the LysR family of transcriptional regulators. In the absence of octopine, OccR binds to the occQ promoter region and represses its own transcription while also repressing the occQ operon. This binding induces a bend in the DNA.

When octopine (or this compound) is present, it binds to the OccR protein, causing a conformational change. This change in OccR structure partially relaxes the DNA bend, leading to the activation of the occQ operon transcription. The operon includes genes for the transport and catabolism of octopine-type opines.

cluster_0 No Octopine cluster_1 Octopine Present OccR_inactive OccR occQ_promoter_inactive occQ Promoter OccR_inactive->occQ_promoter_inactive Binds and Bends DNA (Repression) Octopine Octopine/ This compound OccR_active OccR Octopine->OccR_active Binds occQ_promoter_active occQ Promoter OccR_active->occQ_promoter_active Relaxes DNA Bend (Activation) occ_genes occ Catabolism Genes occQ_promoter_active->occ_genes Transcription RNA_Polymerase RNA Polymerase

Figure 2: Octopine-mediated induction of the occ operon.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines the in vitro synthesis of this compound using purified octopine synthase.

Materials:

  • Purified octopine synthase (OCS)

  • L-Ornithine hydrochloride

  • Sodium pyruvate

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Trichloroacetic acid (TCA) or Perchloric acid

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 10 mM L-ornithine, 10 mM sodium pyruvate, and 5 mM NADH.

  • Initiate the reaction by adding purified octopine synthase to a final concentration of 0.1-1.0 U/mL.

  • Incubate the reaction mixture at 25-30°C for 2-4 hours.

  • Stop the reaction by adding an equal volume of cold 10% (w/v) TCA or perchloric acid to precipitate the enzyme.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Extract the supernatant with three volumes of diethyl ether to remove the acid.

  • The aqueous phase now contains this compound. Purify the this compound from the reaction mixture using reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

  • Collect the fractions corresponding to the this compound peak and lyophilize to obtain the purified product.

Extraction and Quantification of this compound from Crown Gall Tumors

This protocol describes the extraction of opines from plant tissue and their quantification by HPLC-MS.

Materials:

  • Crown gall tumor tissue

  • Liquid nitrogen

  • 80% Methanol

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • UHPLC-ESI-QTOF mass spectrometer

Procedure:

  • Harvest fresh crown gall tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • To approximately 30-40 mg of the powdered tissue, add 1 mL of 80% methanol.

  • Vortex the mixture vigorously and then sonicate for 10 minutes at room temperature.

  • Centrifuge the extract at 14,500 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm filter.

  • Analyze the sample using a UHPLC-ESI-QTOF mass spectrometer. Use a C18 column with a mobile phase gradient of acetonitrile and acidified water (e.g., 0.4% formic acid).

  • Identify and quantify this compound by comparing its retention time and mass-to-charge ratio with a purified standard.

Start Start Harvest Harvest Crown Gall Tissue Start->Harvest Freeze Freeze in Liquid Nitrogen Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Methanol Grind->Extract Vortex_Sonicate Vortex and Sonicate Extract->Vortex_Sonicate Centrifuge Centrifuge Vortex_Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Analyze Analyze by HPLC-MS Filter->Analyze End End Analyze->End

Figure 3: Workflow for Opine Extraction and Analysis.

Quantitative Data

Table 2: Comparative Opine Content in Different Crown Gall Tumors

Tumor SourceInducing Strain TypeOctopine Content (relative)Nopaline Content (relative)Reference
GrapevineBiotype 1Traces-
GrapevineBiotype 3High-
TobaccoNopaline-type-High
SunflowerOctopine-typeVariable-

Note: This table provides a qualitative comparison based on available literature. Absolute quantitative values can vary widely.

Conclusion

This compound, as a member of the octopine family, plays a vital role in the intricate relationship between Agrobacterium tumefaciens and its plant hosts. Its synthesis in crown gall tumors and subsequent utilization by the bacteria highlight a sophisticated mechanism of chemical communication and nutrient acquisition. The detailed protocols and pathways described in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of opines in plant-microbe interactions and to potentially exploit these pathways for novel applications. Further research into the specific kinetics of octopine synthase with ornithine and the precise structural dynamics of OccR will undoubtedly provide deeper insights into this fascinating biological system.

References

Physicochemical properties of N2-(1-carboxyethyl)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of N2-(1-carboxyethyl)-L-ornithine reveals a molecule of significant interest, primarily in the context of advanced glycation end products (AGEs). While data on the free amino acid is limited, its formation as a modification on other molecules, particularly DNA, has been a subject of research. This guide provides a summary of its known properties, inferred from structurally similar compounds, and outlines key experimental methodologies.

Physicochemical Properties

PropertyValue (Estimated)Source (Analogous Compound)
Molecular Formula C₈H₁₆N₂O₄Inferred
Molecular Weight 204.22 g/mol Inferred
IUPAC Name (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-aminopentanoic acidInferred
XLogP3 -3.5 to -4.0PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine[2])
Hydrogen Bond Donor Count 4PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine[2])
Hydrogen Bond Acceptor Count 5PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine)
Rotatable Bond Count 6PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine, N2-(1-carboxyethyl)-L-arginine)
Exact Mass 204.111007 g/mol Inferred
Topological Polar Surface Area 113 ŲPubChem (N2-((1R)-1-Carboxyethyl)-L-lysine)

Experimental Protocols

Chemical Synthesis: Reductive Amination

While a specific protocol for N2-(1-carboxyethyl)-L-ornithine is not detailed in the provided literature, a plausible method is reductive amination. This approach is analogous to the enzymatic synthesis of the N5- isomer, which involves the condensation of a keto acid with an amino group.

Objective: To synthesize N2-(1-carboxyethyl)-L-ornithine by reacting L-ornithine with pyruvic acid in the presence of a reducing agent.

Materials:

  • L-Ornithine hydrochloride

  • Pyruvic acid

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for purification

Procedure:

  • Dissolution: Dissolve L-Ornithine hydrochloride in methanol. Adjust the pH to approximately 6-7 with sodium hydroxide.

  • Reaction Initiation: Add a slight molar excess of pyruvic acid to the solution.

  • Reduction: Slowly add sodium cyanoborohydride to the reaction mixture while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding acetone.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Purification: The resulting residue can be purified using ion-exchange chromatography or reversed-phase HPLC to isolate N2-(1-carboxyethyl)-L-ornithine.

G Proposed Synthesis of N2-(1-carboxyethyl)-L-ornithine Ornithine L-Ornithine SchiffBase Schiff Base Intermediate Ornithine->SchiffBase + PyruvicAcid Pyruvic Acid PyruvicAcid->SchiffBase Product N2-(1-carboxyethyl) -L-ornithine SchiffBase->Product ReducingAgent NaBH₃CN (Reducing Agent) ReducingAgent->Product Reduction

Caption: Proposed synthetic pathway via reductive amination.

Analytical Protocol: LC-MS/MS Quantification

The quantification of N2-(1-carboxyethyl)-L-ornithine can be achieved using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This methodology is highly sensitive and has been successfully applied to quantify the related DNA adduct, N2-(1-carboxyethyl)-2'-deoxyguanosine.

Objective: To detect and quantify N2-(1-carboxyethyl)-L-ornithine in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18)

  • Tandem mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Biological samples (e.g., urine, plasma) should be subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected and dried.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): m/z 205.1 (corresponding to [M+H]⁺).

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion (e.g., loss of H₂O and CO). The exact transition would need to be determined experimentally.

  • Quantification: A stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled N2-(1-carboxyethyl)-L-ornithine, should be used for accurate quantification via the stable isotope dilution method.

G Analytical Workflow for N2-(1-carboxyethyl)-L-ornithine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect & Dry Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS_Q1 Mass Selection (Q1) Precursor Ion ESI->MS_Q1 MS_CID Collision-Induced Dissociation (CID) MS_Q1->MS_CID MS_Q3 Mass Selection (Q3) Product Ion MS_CID->MS_Q3 Detector Detection & Quantification MS_Q3->Detector

Caption: Workflow for quantification using LC-MS/MS.

Biological Significance

The primary biological context for N2-(1-carboxyethyl) modifications is in the formation of Advanced Glycation End Products (AGEs). Specifically, N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) is a significant DNA adduct formed from the reaction of methylglyoxal with DNA. Elevated levels of such AGEs are implicated in the pathological complications of several diseases, including diabetes, uremia, and Alzheimer's disease. This DNA lesion can induce single-strand breaks and may be mutagenic.

There is currently no evidence in the provided literature to suggest a role for the free amino acid N2-(1-carboxyethyl)-L-ornithine as a signaling molecule or a metabolic intermediate in any major pathway. Its significance appears to be as a biomarker or a component of larger glycated molecules.

G Formation of N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) Glycolysis Glycolysis MG Methylglyoxal (MG) (α-oxoaldehyde) Glycolysis->MG produces CEdG N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG Adduct) MG->CEdG reacts with DNA DNA dG deoxyguanosine (dG) residue DNA->dG contains dG->CEdG Pathology Pathological Complications (e.g., Diabetes, Cancer) CEdG->Pathology implicated in

Caption: Formation of a key DNA adduct involving the N2-(1-carboxyethyl) moiety.

References

The Pivotal Role of Octopinic Acid in Plant-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthesis, Perception, and Signaling of an Archetypal Opine

Introduction

Octopinic acid, a derivative of the amino acid ornithine, is a key molecule in the intricate chemical dialogue between pathogenic Agrobacterium tumefaciens and their plant hosts. As a member of the opine family, this compound is produced by genetically modified plant cells, known as crown galls, and serves as a specific nutrient source and signaling molecule for the inciting bacteria. This technical guide provides a comprehensive overview of the role of this compound in these interactions, detailing its biosynthesis, perception by Agrobacterium, and the subsequent signaling cascades it triggers. This document is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of plant-microbe interactions and the potential for their manipulation.

Biosynthesis of this compound in Transformed Plant Cells

The synthesis of this compound in crown gall tumors is a direct consequence of the transfer and integration of a segment of the Agrobacterium tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome. The T-DNA carries the gene for octopine synthase (OCS), the enzyme responsible for opine production.

The Enzymatic Reaction

Octopine synthase catalyzes the reductive condensation of pyruvate with an amino acid. In the case of this compound, the amino acid substrate is ornithine. The reaction is dependent on the reducing equivalent NADPH.[1]

Reaction: L-Ornithine + Pyruvate + NADPH + H⁺ ⇌ N²-((R)-1-carboxyethyl)-L-ornithine (this compound) + NADP⁺ + H₂O

Substrate Specificity of Octopine Synthase

Octopine synthase exhibits broad substrate specificity, utilizing several amino acids in addition to arginine (the precursor for octopine). The relative activities of octopine synthase with different amino acid substrates have been compared in sunflower crown gall tissues, demonstrating the enzyme's capacity to produce a variety of opines.[2][3] While arginine is often the most abundant substrate leading to high levels of octopine, the presence of ornithine allows for the synthesis of this compound.

Perception and Uptake of this compound by Agrobacterium tumefaciens

Agrobacterium strains that induce the synthesis of octopine-family opines have evolved specific systems to recognize and transport these compounds from the environment into the bacterial cell.

The Role of the Periplasmic Binding Protein OccJ

The initial step in the perception of this compound is its binding to the periplasmic binding protein, OccJ. OccJ is a component of an ATP-binding cassette (ABC) transporter system encoded by the occ (octopine catabolism) operon on the Ti plasmid.[4] OccJ exhibits a high affinity and specificity for octopine and related opines, including this compound.

Quantitative Binding Data

The binding affinity of OccJ for this compound and related compounds has been determined using tryptophan fluorescence spectroscopy. These data highlight the high specificity of the bacterial uptake system.

LigandDissociation Constant (KD)
This compound 17 ± 3 nM
Octopine4 ± 1 nM
Lysopine140 ± 10 nM
HistopineMicromolar range
NopalineNo binding detected
ArginineMicromolar affinity
OrnithineMicromolar affinity
Data sourced from structural and binding studies of OccJ.

This compound as a Signaling Molecule

Beyond its role as a nutrient, this compound functions as a signaling molecule, inducing the expression of genes required for its own catabolism and for the conjugal transfer of the Ti plasmid.

Induction of the Octopine Catabolism (occ) Operon

The occ operon in Agrobacterium is transcriptionally regulated by the LysR-type transcriptional regulator, OccR. In the absence of an opine inducer, OccR represses its own transcription and can also repress the occQ promoter. Upon binding to an opine such as this compound, OccR undergoes a conformational change that alleviates this repression and activates the transcription of the occ operon, leading to the synthesis of the proteins required for opine transport and degradation.

Occ_Operon_Regulation cluster_regulation Regulation of occ Operon cluster_operon occ Operon OccR_protein OccR (Inactive) OccR_active OccR-Octopinic Acid Complex (Active) occQMPJ occQMPJ (Opine Transport) OccR_protein->occQMPJ Represses Transcription OccR_active->occQMPJ Activates Transcription ooxBCAD ooxBCAD (Opine Catabolism) OccR_active->ooxBCAD ocd ocd (Ornithine Catabolism) OccR_active->ocd octopinic_acid This compound octopinic_acid->OccR_protein Binds to

Regulation of the occ operon by this compound.
Chemotaxis

Agrobacterium tumefaciens exhibits a chemotactic response towards opines, including those of the octopine family. This directed movement allows the bacteria to migrate towards the source of these nutrients, the crown gall tumor. The determinants for chemotaxis to octopine-family opines are located within the opine catabolism regions of the Ti plasmid. The periplasmic binding protein (like OccJ) is essential for this chemotactic response, while subsequent transport and catabolism are not.

Chemotaxis_Workflow cluster_plant Plant Environment cluster_agrobacterium Agrobacterium Tumor Crown Gall Tumor Opine_Gradient This compound Gradient Tumor->Opine_Gradient Releases Chemoreceptors Chemoreceptors (including OccJ) Opine_Gradient->Chemoreceptors Detected by Agrobacterium Agrobacterium Flagellar_Motor Flagellar Motor Chemoreceptors->Flagellar_Motor Signal Transduction Flagellar_Motor->Agrobacterium Controls Motility

Chemotaxis of Agrobacterium towards this compound.

Catabolism of this compound

Once transported into the bacterial cell, this compound is catabolized to provide the bacterium with carbon and nitrogen. The catabolic pathway for octopine is well-characterized and serves as a model for this compound degradation.

Proposed Catabolic Pathway

The oox genes within the occ operon are responsible for the oxidative breakdown of octopine-type opines. It is proposed that an opine oxidase acts on this compound to yield ornithine and pyruvate. The ornithine can then be further catabolized by ornithine cyclodeaminase (OCD), also encoded on the Ti plasmid, to produce proline and ammonia. Proline can then enter central metabolism.

Octopinic_Acid_Catabolism Octopinic_Acid This compound Ornithine L-Ornithine Octopinic_Acid->Ornithine Opine Oxidase (oox genes) Pyruvate Pyruvate Octopinic_Acid->Pyruvate Opine Oxidase (oox genes) Proline L-Proline Ornithine->Proline Ornithine Cyclodeaminase (ocd gene) Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism Proline->Central_Metabolism

Proposed catabolic pathway for this compound.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

Objective: To produce and purify this compound for use in binding and signaling assays.

Materials:

  • Purified, heterologously expressed octopine synthase (OCS).

  • L-ornithine hydrochloride.

  • Sodium pyruvate.

  • NADPH.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Ion-exchange chromatography resins (e.g., Dowex-50 and Dowex-1).

  • HPLC system with a suitable column for amino acid analysis.

Procedure:

  • Heterologous Expression and Purification of OCS:

    • Clone the OCS gene into a suitable expression vector (e.g., pET vector series).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the His-tagged OCS protein using nickel-affinity chromatography.

    • Dialyze the purified enzyme against a suitable storage buffer.

  • Enzymatic Synthesis of this compound:

    • Prepare a reaction mixture containing L-ornithine, sodium pyruvate, and NADPH in the reaction buffer.

    • Initiate the reaction by adding purified OCS.

    • Incubate the reaction at an optimal temperature (e.g., 25-30°C) for several hours.

    • Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Purification of this compound:

    • Terminate the reaction by adding an acid (e.g., HCl) to precipitate the enzyme.

    • Centrifuge to remove the precipitated protein.

    • Apply the supernatant to a Dowex-50 (H⁺ form) cation-exchange column.

    • Wash the column with water to remove unreacted pyruvate.

    • Elute the amino acids, including this compound and unreacted ornithine, with aqueous ammonia.

    • Apply the eluate to a Dowex-1 (acetate form) anion-exchange column.

    • Elute with a gradient of acetic acid to separate this compound from ornithine.

    • Collect fractions and analyze for the presence of this compound using HPLC or mass spectrometry.

  • Analysis and Quantification:

    • Confirm the identity of the purified product by mass spectrometry.

    • Quantify the concentration of this compound using a standard amino acid analysis protocol.

Analysis of this compound in Plant Tissues

Objective: To detect and quantify this compound in crown gall tumor tissue.

Materials:

  • Crown gall tissue.

  • Extraction buffer (e.g., 80% ethanol).

  • Liquid nitrogen.

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC-MS system.

Procedure:

  • Extraction:

    • Freeze the crown gall tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with the extraction buffer.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant.

  • Sample Cleanup:

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute the opines with a suitable solvent.

    • Dry the eluate and resuspend in a solvent compatible with the HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Inject the sample into an HPLC system coupled to a mass spectrometer.

    • Use a column and mobile phase suitable for the separation of amino acids and their derivatives.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound.

    • Quantify the amount of this compound by comparing the peak area to that of a known standard.

Conclusion

This compound is a central player in the chemical ecology of the Agrobacterium-plant interaction. Its synthesis by the transformed plant cell and subsequent perception and catabolism by the bacterium represent a sophisticated example of host manipulation for the benefit of the pathogen. The high-affinity binding of this compound to the OccJ protein initiates a signaling cascade that ensures the bacterium can efficiently utilize this specialized nutrient source. Further research into the specific signaling roles of this compound, particularly in comparison to other opines, and its potential effects on the plant host beyond being a metabolic sink, will undoubtedly provide deeper insights into this fascinating system of inter-kingdom communication. The experimental approaches outlined in this guide provide a framework for the continued investigation of this important molecule.

References

An In-depth Technical Guide on the Induction of Ti Plasmid Conjugation by Octopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols associated with the induction of Agrobacterium tumefaciens Ti plasmid conjugation by octopine. The content is tailored for professionals in research and drug development who are interested in the intricate regulatory networks governing horizontal gene transfer in this important bacterium.

Introduction

Agrobacterium tumefaciens is a soil bacterium renowned for its unique ability to transfer a segment of its DNA, the T-DNA, from its tumor-inducing (Ti) plasmid into the genome of host plants, causing crown gall disease.[1][2][3] This natural genetic engineering capability has been widely harnessed for the development of genetically modified plants. The dissemination of the Ti plasmid among agrobacterial populations is primarily achieved through conjugation, a process that is tightly regulated by specific environmental cues, most notably the presence of opines.[3]

Opines, such as octopine and nopaline, are unique amino acid or sugar derivatives produced by the plant tumor cells as a direct result of T-DNA integration and expression.[4] These molecules serve as a crucial source of carbon and nitrogen for the bacteria. Furthermore, specific opines act as key signaling molecules that trigger the conjugal transfer of the Ti plasmid, ensuring its propagation to recipient bacteria within the tumor environment. This guide focuses specifically on the induction of Ti plasmid conjugation by octopine, a well-characterized model for understanding this complex regulatory process.

The Molecular Signaling Pathway of Octopine-Induced Conjugation

The induction of Ti plasmid conjugation by octopine is a sophisticated process orchestrated by a hierarchical gene regulatory network. This network involves the perception of octopine, the activation of a quorum-sensing system, and the subsequent expression of genes required for plasmid transfer.

Key Regulatory Proteins

Two key transcriptional regulators are central to this process:

  • OccR (Octopine Catabolism Regulator): A LysR-type transcriptional regulator that directly senses octopine. In the presence of octopine, OccR activates the transcription of the occ (octopine catabolism) operon.

  • TraR (Transfer Regulator): A LuxR-type transcriptional activator that is the master regulator of the Ti plasmid's conjugal transfer (tra) genes. TraR's activity is dependent on the binding of a specific acyl-homoserine lactone (AHL) autoinducer molecule.

The Signaling Cascade

The signaling cascade leading to Ti plasmid conjugation can be summarized in the following steps:

  • Octopine Uptake: Agrobacterium tumefaciens imports octopine from the tumor environment through specific permeases encoded on the Ti plasmid.

  • OccR Activation: Intracellular octopine binds to the OccR protein. This binding induces a conformational change in OccR, enabling it to activate the transcription of the occ operon.

  • traR Expression: The traR gene is located within the occ operon and is therefore co-transcribed with the octopine catabolism genes upon induction by the octopine-OccR complex.

  • Quorum Sensing Activation: The newly synthesized TraR protein, in the presence of a sufficient concentration of the N-acyl-homoserine lactone (AHL) autoinducer, becomes an active transcriptional activator. The synthesis of this AHL is directed by the TraI protein.

  • Activation of Conjugation Genes: The active TraR-AHL complex binds to specific DNA sequences called tra boxes, which are located in the promoter regions of the tra and trb operons. This binding initiates the transcription of the genes necessary for the assembly of the conjugation machinery, including the T-pilus, and for the processing and transfer of the Ti plasmid DNA.

  • Negative Regulation: The system is also subject to negative regulation. The TraM protein, for instance, can antagonize the activity of TraR, providing a feedback mechanism to control the level of conjugation.

The following diagram illustrates the signaling pathway for octopine-induced Ti plasmid conjugation.

Octopine_Induced_Conjugation cluster_environment Tumor Environment cluster_bacterium Agrobacterium tumefaciens Octopine_ext Octopine Octopine_int Octopine Octopine_ext->Octopine_int Uptake OccR OccR Octopine_int->OccR Binds to OccR_active Active OccR-Octopine Complex OccR->OccR_active occ_operon occ Operon OccR_active->occ_operon Activates transcription TraR_protein TraR Protein occ_operon->TraR_protein Expression of traR TraR_active Active TraR-AHL Complex TraR_protein->TraR_active AHL AHL Autoinducer AHL->TraR_active Binds to tra_genes tra/trb Genes TraR_active->tra_genes Activates transcription TraM TraM TraR_active->TraM Activates transcription Conjugation Conjugation Machinery (T-pilus, etc.) tra_genes->Conjugation Expression leads to TraM->TraR_active Inhibits

Caption: Signaling pathway for octopine-induced Ti plasmid conjugation.

Quantitative Data on Octopine-Induced Conjugation

The frequency of Ti plasmid conjugation is significantly influenced by the presence of octopine and the functionality of the key regulatory genes. The following tables summarize quantitative data from various studies.

ConditionConjugation Frequency (Transconjugants/Donor)Reference
Wild-type (no octopine)Undetectable
Wild-type (+ octopine)~10-2 - 10-4
traR mutant (+ octopine)Undetectable
Ectopic expression of traR (no octopine)~10-3
traI mutant (+ octopine)Undetectable
traI mutant (+ octopine, + exogenous AHL)Restored to near wild-type levels
traM mutant (+ octopine)Significantly increased

Table 1: Effect of octopine and key regulatory genes on Ti plasmid conjugation frequency.

Octopine Concentrationβ-galactosidase Activity (Miller Units) from traA-lacZ fusionReference
0 mMLow
3.25 mMSignificantly increased

Table 2: Octopine-dependent induction of a tra gene promoter fusion.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of octopine-induced Ti plasmid conjugation.

Ti Plasmid Conjugation Assay (Spot Mating Method)

This protocol is adapted from established methods for measuring the frequency of Ti plasmid transfer.

Materials:

  • Donor Agrobacterium tumefaciens strain (containing the Ti plasmid and a selectable marker)

  • Recipient Agrobacterium tumefaciens strain (lacking the Ti plasmid and having a different selectable marker, e.g., rifampicin and streptomycin resistance)

  • ATGN minimal medium

  • Octopine (or other inducing opine)

  • Appropriate antibiotics

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Incubator (28°C)

Procedure:

  • Culture Preparation: Grow overnight cultures of the donor and recipient strains in ATGN medium with the appropriate antibiotics at 28°C with shaking.

  • Induction (for donor): Subculture the donor strain into fresh ATGN medium containing the desired concentration of octopine (e.g., 3.25 mM) and grow to mid-logarithmic phase (OD600 of 0.4-0.6). The recipient strain is grown to a similar density in ATGN without octopine.

  • Mating:

    • Mix 100 µL of the donor culture and 100 µL of the recipient culture in a sterile microcentrifuge tube.

    • Spot 20 µL of the mixture onto the surface of an ATGN agar plate without antibiotics.

    • Incubate the mating plate at 28°C for 18-24 hours.

  • Selection of Transconjugants:

    • After incubation, scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile water or ATGN medium.

    • Prepare serial dilutions of the cell suspension.

    • Plate the dilutions onto selective ATGN agar plates containing antibiotics to select for recipient cells that have received the Ti plasmid (e.g., rifampicin, streptomycin, and the antibiotic corresponding to the Ti plasmid marker).

  • Enumeration:

    • Plate dilutions of the initial donor and recipient cultures on appropriate selective media to determine the initial cell counts.

    • Incubate all plates at 28°C for 2-3 days until colonies are visible.

    • Count the number of colonies on the selective plates to determine the number of transconjugants, donors, and recipients.

  • Calculation of Conjugation Frequency: The conjugation frequency is calculated as the number of transconjugant colonies per output donor cell.

The following diagram illustrates the workflow for the Ti plasmid conjugation assay.

Conjugation_Workflow start Start culture_donor Grow donor culture (+ Octopine) start->culture_donor culture_recipient Grow recipient culture start->culture_recipient mix Mix donor and recipient cultures culture_donor->mix culture_recipient->mix spot_mate Spot mating on non-selective plate mix->spot_mate incubate_mating Incubate at 28°C spot_mate->incubate_mating resuspend Resuspend mating spot incubate_mating->resuspend serial_dilute Serial dilutions resuspend->serial_dilute plate_transconjugants Plate on selective media for transconjugants serial_dilute->plate_transconjugants plate_donor Plate on selective media for donor serial_dilute->plate_donor plate_recipient Plate on selective media for recipient serial_dilute->plate_recipient incubate_selection Incubate at 28°C plate_transconjugants->incubate_selection plate_donor->incubate_selection plate_recipient->incubate_selection count Count colonies incubate_selection->count calculate Calculate conjugation frequency count->calculate end End calculate->end

Caption: Experimental workflow for a Ti plasmid conjugation assay.

β-Galactosidase Assay for Promoter Activity

This protocol is used to quantify the induction of tra gene promoters in response to octopine using a lacZ reporter fusion.

Materials:

  • Agrobacterium tumefaciens strain carrying a tra-lacZ reporter plasmid

  • ATGN minimal medium

  • Octopine

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z buffer

  • Chloroform

  • Sodium dodecyl sulfate (SDS)

  • Spectrophotometer

Procedure:

  • Culture and Induction: Grow the bacterial strain as described in the conjugation assay protocol, with and without the addition of octopine.

  • Cell Lysis:

    • Take a defined volume of the culture and measure the OD600.

    • Pellet the cells by centrifugation and resuspend them in Z buffer.

    • Add a few drops of chloroform and a drop of 0.1% SDS to lyse the cells. Vortex vigorously.

  • Enzyme Reaction:

    • Pre-warm the cell lysate to 28°C.

    • Start the reaction by adding a solution of ONPG.

    • Monitor the development of the yellow color (o-nitrophenol).

  • Stopping the Reaction: Stop the reaction by adding a solution of Na2CO3.

  • Measurement: Measure the absorbance of the solution at 420 nm (A420).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL.

Conclusion

The induction of Ti plasmid conjugation by octopine is a paradigm of inter-kingdom signaling and bacterial communication. This intricate regulatory network ensures that the energetically costly process of conjugation is initiated only when a suitable recipient population and the necessary nutrients, provided by the host plant tumor, are present. A thorough understanding of this process is not only fundamental to bacterial genetics and microbial ecology but also holds significant implications for the development of novel strategies to control the spread of plasmids and for the optimization of Agrobacterium-mediated plant transformation technologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore and manipulate this fascinating biological system.

References

The Microbial Breakdown of Octopinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Fungal and Bacterial Catabolic Pathways, Enzymes, and Regulatory Networks

Introduction

Octopinic acid, an opine found in crown gall tumors induced by Agrobacterium tumefaciens, represents a unique source of carbon and nitrogen for various microorganisms. Opines are low-molecular-weight compounds synthesized in plant tumors through the expression of bacterial genes transferred to the plant host. The subsequent catabolism of these opines by bacteria is a key aspect of the ecological success of A. tumefaciens. While the bacterial degradation of the related opine, octopine, is well-documented, the catabolism of this compound, particularly by fungi, is a less explored yet significant area of microbial metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound catabolism by both bacteria and fungi, targeting researchers, scientists, and professionals in drug development.

Bacterial Catabolism of this compound

The primary model organism for studying opine catabolism is the Gram-negative soil bacterium, Agrobacterium tumefaciens. While most research has focused on octopine, the structural similarity of this compound (N²-[(1R)-1-carboxyethyl]-L-ornithine) to octopine (N²-(D-1-carboxyethyl)-L-arginine) suggests a parallel catabolic pathway.

The Metabolic Pathway

The catabolism of octopine in A. tumefaciens is initiated by the transport of the opine into the bacterial cell via an ABC-type permease, encoded by the occQMPJ genes. Inside the cell, the breakdown is catalyzed by a membrane-bound opine oxidase, which cleaves octopine into L-arginine and pyruvate. It is highly probable that this compound is catabolized through an analogous pathway, yielding L-ornithine and pyruvate. The subsequent catabolism of these products is well-established. Ornithine can be converted to proline by ornithine cyclodeaminase (OCD), and proline is then degraded to glutamate.

bacterial_catabolism cluster_outside Extracellular cluster_cell Bacterial Cell (Agrobacterium tumefaciens) Octopinic_Acid_ext This compound Permease ABC Permease (occQMPJ) Octopinic_Acid_ext->Permease Transport Octopinic_Acid_int This compound Opine_Oxidase Opine Oxidase (ooxA, ooxB) Octopinic_Acid_int->Opine_Oxidase Permease->Octopinic_Acid_int Ornithine L-Ornithine Opine_Oxidase->Ornithine Pyruvate Pyruvate Opine_Oxidase->Pyruvate OCD Ornithine Cyclodeaminase (ocd) Ornithine->OCD TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Proline Proline OCD->Proline Glutamate Glutamate Proline->Glutamate Glutamate->TCA_Cycle

Bacterial catabolic pathway for this compound.

Genetic Regulation: The occ Operon

The genes responsible for octopine (and presumably this compound) catabolism in A. tumefaciens are located on the Ti (tumor-inducing) plasmid within the occ (octopine catabolism) operon. The expression of this operon is tightly regulated by the LysR-type transcriptional regulator, OccR. In the absence of an opine inducer, OccR autoregulates its own expression and represses the occ operon. Upon binding to octopine, OccR undergoes a conformational change and activates the transcription of the catabolic genes. It is known that other opines, such as sulfonopine, can also induce the occ operon, making it highly likely that this compound also acts as an inducer.[1]

bacterial_regulation cluster_operon Ti Plasmid occR_gene occR (Regulator) OccR_protein OccR Protein occR_gene->OccR_protein Expression occ_operon occ Operon (occQMPJ, ooxA, ooxB, etc.) Catabolic_Enzymes Catabolic Enzymes occ_operon->Catabolic_Enzymes Expression OccR_protein->occR_gene Autoregulation (Repression) OccR_protein->occ_operon Repression OccR_protein->occ_operon Activation Octopinic_Acid This compound (Inducer) Octopinic_Acid->OccR_protein Binding

Genetic regulation of the occ operon in A. tumefaciens.

Quantitative Data

While specific kinetic data for the catabolism of this compound is scarce, studies on the related opine oxidases provide valuable insights.

EnzymeOrganismSubstrateKm (mM)VmaxReference
Octopine OxidaseAgrobacterium tumefaciensOctopine1Not Reported--INVALID-LINK--
Nopaline OxidaseAgrobacterium tumefaciensNopaline1.1Not Reported--INVALID-LINK--
Nopaline OxidaseAgrobacterium tumefaciensOctopine1.1Vmax ratio (Nopaline:Octopine) = 5:1--INVALID-LINK--

Fungal Catabolism of this compound

The ability to catabolize opines is not restricted to bacteria. Several fungal species have been identified as capable of utilizing this compound as a sole source of carbon and nitrogen.

Fungi Capable of this compound Catabolism

Research has shown that certain soil fungi can grow on media containing this compound. These include:

  • Fusarium solani

  • Cylindrocarpon destructans

  • Cylindrocarpon heteronema

Putative Metabolic Pathway

The specific enzymes involved in the fungal catabolism of this compound have not yet been characterized. However, based on the known products of bacterial opine oxidases and the established metabolic pathways in fungi, a putative catabolic route can be proposed. The initial step is likely the cleavage of this compound into L-ornithine and pyruvate, catalyzed by an "this compound oxidase" or a similar hydrolase. L-ornithine is then catabolized through pathways common in fungi, such as the conversion to glutamate via ornithine-δ-aminotransferase.

fungal_catabolism cluster_cell Fungal Cell (e.g., Fusarium solani) Octopinic_Acid This compound Putative_Oxidase Putative Opine Oxidase/Hydrolase Octopinic_Acid->Putative_Oxidase Ornithine L-Ornithine Putative_Oxidase->Ornithine Pyruvate Pyruvate Putative_Oxidase->Pyruvate OAT Ornithine-δ- Aminotransferase Ornithine->OAT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle P5C Pyrroline-5-Carboxylate OAT->P5C P5CDH P5C Dehydrogenase P5C->P5CDH Glutamate Glutamate P5CDH->Glutamate Glutamate->TCA_Cycle

Putative fungal catabolic pathway for this compound.

Regulatory Mechanisms

The signaling pathways that regulate opine catabolism in fungi are currently unknown. However, the catabolism of amino acids, which are the breakdown products of opines, is known to be regulated by nutrient-sensing pathways such as the Target of Rapamycin (TOR) signaling cascade. It is plausible that the presence of this compound or its catabolites, ornithine and pyruvate, could trigger these general amino acid and carbon metabolic regulatory networks in fungi.

Experimental Protocols

Detailed, standardized protocols for assaying this compound catabolism are not widely available. However, based on established methodologies for opine and amino acid analysis, a general workflow can be outlined.

General Experimental Workflow for Monitoring this compound Catabolism

experimental_workflow Start Microbial Culture (Bacteria or Fungi) in minimal medium Add_Opine Add this compound (as sole C and/or N source) Start->Add_Opine Incubate Incubate under appropriate conditions (Temperature, shaking) Add_Opine->Incubate Sample Collect Culture Supernatant at different time points Incubate->Sample Analyze Analyze for disappearance of This compound and appearance of catabolites (e.g., Ornithine) Sample->Analyze Techniques Analytical Techniques: - High-Voltage Paper Electrophoresis (HVPE) - Paper Chromatography - HPLC - LC-MS Analyze->Techniques End Quantify Catabolism Rate Analyze->End

General workflow for studying this compound catabolism.

Key Methodologies

Microbial Culture:

  • Bacteria: A. tumefaciens strains can be grown in a minimal medium such as AB minimal medium, with this compound provided as the sole carbon and/or nitrogen source.

  • Fungi: Fungal isolates can be cultured in a defined fungal minimal medium with this compound as the sole carbon and nitrogen source. Growth can be quantified by measuring mycelial dry weight.

Opine and Amino Acid Detection:

  • High-Voltage Paper Electrophoresis (HVPE): This is a classic and effective method for separating opines and amino acids based on their charge-to-mass ratio.

    • Stationary Phase: Whatman 3MM or similar chromatography paper.

    • Mobile Phase (Buffer): A low pH buffer (e.g., pH 1.9-3.5) is typically used to ensure that the amino and carboxyl groups are appropriately charged for separation.

    • Voltage: High voltage (e.g., 2000-3000 V) is applied for a defined period.

    • Detection: Compounds can be visualized by staining with reagents such as phenanthrenequinone for guanidino compounds (like octopine) or ninhydrin for primary and secondary amines (amino acids and opines).

  • Paper Chromatography: A simpler chromatographic technique that separates compounds based on their partitioning between a stationary phase (paper) and a mobile phase (solvent).

    • Mobile Phase: A mixture of solvents like n-butanol, acetic acid, and water is commonly used.

    • Detection: Similar staining methods as in HVPE can be used.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These modern techniques offer higher resolution and sensitivity for the quantification of this compound and its catabolites.

Enzyme Assays:

  • Opine Oxidase Activity: A cell-free extract can be prepared from induced microbial cultures. The assay mixture would typically contain the cell extract, this compound, and a suitable buffer. The reaction can be monitored by measuring the disappearance of this compound or the appearance of ornithine and pyruvate over time using the analytical techniques described above.

Conclusion and Future Directions

The catabolism of this compound is a fascinating example of microbial adaptation to specialized nutrient sources. While the bacterial pathway in A. tumefaciens is relatively well understood through its analogy to octopine degradation, the fungal catabolism of this opine is a nascent field of study. Key areas for future research include:

  • Isolation and Characterization of Fungal Opine-Degrading Enzymes: Identifying the specific fungal enzymes responsible for the initial breakdown of this compound is crucial.

  • Quantitative Analysis of Fungal Catabolism: Determining the kinetics of this compound degradation by different fungal species will provide insights into their metabolic efficiency.

  • Elucidation of Fungal Regulatory Pathways: Understanding how fungi sense and respond to the presence of opines will shed light on their nutrient acquisition strategies.

  • Potential for Bioremediation and Biotechnology: Microorganisms and their enzymes capable of degrading opines could have potential applications in various biotechnological processes.

This guide provides a solid foundation for researchers interested in the microbial catabolism of this compound. The provided pathways, data, and methodological outlines serve as a starting point for further investigation into this intriguing area of chemical ecology and microbial biochemistry.

References

Unveiling the Structure of D-Octopinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-octopinic acid, a naturally occurring opine found in crown gall tumors induced by Agrobacterium tumefaciens, belongs to the octopine family of amino acid derivatives.[1] Its structure, N²-[(1R)-1-carboxyethyl]-L-ornithine, is formed through the condensation of L-ornithine and D-pyruvate. The precise elucidation of its stereochemistry and connectivity is crucial for understanding its biological role and for its potential applications in drug development and as a biochemical probe. This technical guide provides an in-depth overview of the structural elucidation of D-octopinic acid, detailing the experimental protocols and presenting key quantitative data.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₁₆N₂O₄
Molecular Weight 204.22 g/mol
CAS Number 20197-09-5
Appearance White to off-white solid
Stereochemistry (2S)-2-[((1R)-1-carboxyethyl)amino]pentanedioic acid

Structural Elucidation Methodologies

The definitive structure of D-octopinic acid has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For D-octopinic acid, both ¹H and ¹³C NMR are essential for determining the carbon skeleton and the connectivity of protons.

¹H NMR Spectroscopic Data (D₂O)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.75t7.5H-2
3.45q7.0H-2'
3.05t7.8H-5
1.95-2.10m-H-3
1.80-1.95m-H-4
1.40d7.0H-3'

¹³C NMR Spectroscopic Data (D₂O)

Chemical Shift (δ) ppmAssignment
181.5C-1'
178.0C-1
61.0C-2
55.5C-2'
40.0C-5
28.5C-3
25.0C-4
18.0C-3'

A sample of D-octopinic acid is dissolved in deuterium oxide (D₂O) to a concentration of approximately 10-20 mg/mL. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the residual water signal is suppressed using appropriate pulse sequences. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which aids in the unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of D-octopinic acid and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

  • Method: Electrospray Ionization (ESI) in positive ion mode.

  • Expected m/z: [M+H]⁺ = 205.1132

  • Interpretation: The accurate mass measurement confirms the elemental composition of C₈H₁₆N₂O₄.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
205.1132187.0921H₂O
205.1132159.1023HCOOH
205.113284.0811C₅H₁₀N₂O₂

A dilute solution of D-octopinic acid in a suitable solvent (e.g., methanol/water with 0.1% formic acid) is introduced into an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). For MS/MS analysis, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is employed to confirm the absolute stereochemistry of the chiral centers in D-octopinic acid. The (1R) configuration of the carboxyethyl moiety and the (2S) configuration of the ornithine moiety give rise to a characteristic CD spectrum.

A solution of D-octopinic acid in an appropriate solvent (e.g., water or a buffered solution) is placed in a quartz cuvette. The CD spectrum is recorded over a range of wavelengths, typically from 190 to 400 nm. The sign and magnitude of the Cotton effects are compared with those of known standards or theoretical calculations to confirm the absolute configuration.

Visualizing the Structural Elucidation Workflow

The following diagrams illustrate the key experimental workflows and logical relationships in the structural elucidation of D-octopinic acid.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis or Isolation from Crown Gall nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms cd Circular Dichroism synthesis->cd connectivity Determine Connectivity nmr->connectivity formula Confirm Molecular Formula ms->formula stereochem Establish Stereochemistry cd->stereochem final_structure Final Structure of D-Octopinic Acid connectivity->final_structure formula->final_structure stereochem->final_structure

Caption: Overall workflow for the structural elucidation of D-octopinic acid.

nmr_workflow start D-Octopinic Acid Sample dissolve Dissolve in D₂O start->dissolve h1_nmr 1D ¹H NMR dissolve->h1_nmr c13_nmr 1D ¹³C NMR dissolve->c13_nmr cosy 2D COSY dissolve->cosy hsqc 2D HSQC dissolve->hsqc assign_h Assign Proton Signals h1_nmr->assign_h assign_c Assign Carbon Signals c13_nmr->assign_c correlate_hh Correlate ¹H-¹H cosy->correlate_hh correlate_ch Correlate ¹H-¹³C hsqc->correlate_ch assign_h->correlate_hh assign_c->correlate_ch structure Propose Connectivity correlate_hh->structure correlate_ch->structure ms_workflow start D-Octopinic Acid Sample esi Electrospray Ionization (ESI) start->esi hrms High-Resolution MS esi->hrms msms Tandem MS (MS/MS) esi->msms formula Determine Elemental Composition hrms->formula fragmentation Analyze Fragmentation Pattern msms->fragmentation structure_info Confirm Structural Fragments formula->structure_info fragmentation->structure_info

References

Octopinic Acid: A Technical Guide to its Function as a Chemical Mediator in Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopinic acid, and the broader class of opines to which it belongs, represent a fascinating example of chemical mediation and niche construction in microbial ecosystems. Primarily studied in the context of the plant pathogen Agrobacterium tumefaciens, these molecules serve as specific nutrient sources and signaling cues, profoundly shaping the microbial communities in the rhizosphere of opine-producing plants. This technical guide provides an in-depth analysis of this compound's role as a chemical mediator, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data on its ecological impact. The information presented herein is intended to be a valuable resource for researchers in chemical ecology, plant-microbe interactions, and for professionals in drug development exploring novel antimicrobial strategies.

Introduction: The Opine Concept and Niche Construction

The "opine concept" describes a unique form of parasitism where Agrobacterium tumefaciens, upon infecting a plant, genetically engineers the host to produce novel compounds called opines.[1] These opines, such as octopine and its derivative this compound, are then utilized by the bacterium as a specific source of carbon, nitrogen, and in some cases, sulfur.[1][2] This process is a classic example of niche construction, where an organism actively modifies its environment to its own benefit.[3] The production of opines creates a selective environment in the plant's root zone, or rhizosphere, that favors the growth and proliferation of the inciting Agrobacterium strain over other soil microbes.[3]

Quantitative Data on Octopine's Role

The production of octopine and its subsequent utilization by Agrobacterium have been quantified in various studies. These data highlight the significance of octopine as a nutrient source and a selective agent.

Table 1: Octopine Concentration in Plant Tissues
Tissue TypeOrganismOctopine ConcentrationReference
Crown Gall TumorTobacco, Sunflower1 to 240 times higher than normal tissue
Crown Gall TumorGrapevine (induced by biotype 3 A. vitis)~20-fold higher than tumors induced by biotype 1 strains
Normal Plant TissueTobacco, Sunflower, Pinto BeanTrace amounts detected
Table 2: Growth Kinetics of Agrobacterium tumefaciens on Octopine
StrainLimiting NutrientMax. Specific Growth Rate (μmax) (h⁻¹)Substrate Affinity (Ks) (mg/L)Molar Growth Yield (Y) (g cell/mol)Reference
ATCC 15955 Octopine (Carbon)0.292.073.1
Octopine (Nitrogen)0.271.1129.2
B6 Octopine (Carbon)0.0910.411.5
Octopine (Nitrogen)0.074.826.5

Signaling Pathways Involving Octopine

Octopine's role extends beyond that of a simple nutrient; it is also a key signaling molecule that regulates gene expression in Agrobacterium.

Regulation of Octopine Catabolism

The catabolism of octopine is tightly regulated by the OccR protein, a member of the LysR family of transcriptional regulators. In the absence of octopine, OccR represses its own transcription and the transcription of the octopine catabolism (occ) operon. When octopine is present, it binds to OccR, causing a conformational change that alleviates this repression and activates the transcription of the occ operon, allowing the bacterium to utilize octopine as a nutrient source.

Octopine_Catabolism_Regulation cluster_operon Octopine Catabolism Operon cluster_regulation Regulation occR occR OccR_protein OccR Protein occR->OccR_protein Translates to occQMPJ occQMPJ (Transport) ooxBCAD ooxBCAD (Oxidation) Octopine Octopine Octopine->OccR_protein Binds & Induces OccR_protein->occR Represses OccR_protein->occQMPJ Represses OccR_protein->occQMPJ Activates

Regulation of the octopine catabolism (occ) operon by the OccR protein.
Regulation of Ti Plasmid Conjugation

Octopine also plays a crucial role in promoting the horizontal gene transfer of the tumor-inducing (Ti) plasmid to other bacteria. This process is mediated by a quorum-sensing system. Octopine induces the expression of the TraR protein. TraR, in the presence of the autoinducer molecule N-(3-oxo-octanoyl)-L-homoserine lactone (3-oxo-C8-HSL), activates the transcription of the tra and trb genes, which are required for Ti plasmid conjugation.

Ti_Plasmid_Conjugation Octopine Octopine TraR_gene traR gene Octopine->TraR_gene Induces expression TraR_protein TraR Protein TraR_gene->TraR_protein Translates to Tra_operon tra/trb operons TraR_protein->Tra_operon Activates transcription AHL 3-oxo-C8-HSL (Autoinducer) AHL->TraR_protein Binds to Conjugation Ti Plasmid Conjugation Tra_operon->Conjugation Leads to

Octopine-mediated regulation of Ti plasmid conjugation via quorum sensing.

Experimental Protocols

A variety of experimental techniques are employed to study the role of octopine as a chemical mediator. Detailed protocols for key experiments are provided below.

Extraction and Quantification of Octopine from Plant Tissues

This protocol describes a method for extracting octopine from plant tissues and quantifying it using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Plant tissue (e.g., crown gall tumor, normal stem)

  • Liquid nitrogen

  • 80% Ethanol

  • Chloroform

  • Deionized water

  • Benzoin solution (0.1% in methanol)

  • 2-Mercaptoethanol

  • 1 M NaOH

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Octopine standard

Procedure:

  • Extraction:

    • Harvest and weigh fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Transfer a known amount of powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

    • Add 1 mL of 80% ethanol and vortex thoroughly.

    • Incubate at 60°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add 0.5 mL of chloroform and 0.3 mL of deionized water. Vortex and centrifuge at 13,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper aqueous phase containing the opines.

    • Dry the aqueous phase using a vacuum concentrator.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of deionized water.

    • To 50 µL of the extract, add 50 µL of benzoin solution, 10 µL of 2-mercaptoethanol, and 10 µL of 1 M NaOH.

    • Incubate at 60°C for 30 minutes in the dark.

    • Centrifuge at 13,000 x g for 5 minutes.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the HPLC system.

    • Set the fluorescence detector to an excitation wavelength of 325 nm and an emission wavelength of 435 nm.

    • Use a mobile phase gradient (e.g., starting with 95% A and 5% B, ramping to 50% B over 20 minutes) at a flow rate of 1 mL/min.

    • Quantify the octopine concentration by comparing the peak area to a standard curve prepared with known concentrations of octopine.

HPLC_Workflow start Start: Plant Tissue Sample grind Grind in Liquid N2 start->grind extract Extract with 80% Ethanol grind->extract phase_sep Phase Separation (Chloroform/Water) extract->phase_sep dry Dry Aqueous Phase phase_sep->dry derivatize Derivatize with Benzoin dry->derivatize hplc HPLC-Fluorescence Analysis derivatize->hplc quantify Quantify against Standard Curve hplc->quantify end End: Octopine Concentration quantify->end

Workflow for Octopine Quantification using HPLC.
Chemotaxis Assay

This protocol describes a capillary tube assay to quantitatively measure the chemotactic response of Agrobacterium tumefaciens to octopine.

Materials:

  • Agrobacterium tumefaciens culture

  • Motility buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)

  • Octopine solutions of various concentrations in motility buffer

  • Sterile microcapillary tubes (1 µL)

  • A small chamber (e.g., a modified microscope slide)

  • Plating medium (e.g., LB agar)

Procedure:

  • Preparation of Bacteria:

    • Grow A. tumefaciens to mid-log phase in a suitable liquid medium.

    • Harvest the cells by centrifugation (5,000 x g for 10 minutes).

    • Wash the cells twice with motility buffer.

    • Resuspend the cells in motility buffer to a final concentration of approximately 10⁷ cells/mL.

  • Capillary Assay:

    • Seal one end of a microcapillary tube with heat.

    • Fill the capillary tube with the test solution (octopine solution or motility buffer as a control) by submerging the open end in the solution.

    • Place the bacterial suspension in the chamber.

    • Insert the open end of the filled capillary tube into the bacterial suspension.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Quantification:

    • Carefully remove the capillary tube from the chamber.

    • Wipe the outside of the capillary to remove any adhering bacteria.

    • Break the capillary into a known volume of motility buffer and vortex to release the bacteria.

    • Perform serial dilutions of the bacterial suspension from the capillary.

    • Plate the dilutions on agar plates and incubate until colonies are visible.

    • Count the number of colonies to determine the number of bacteria that migrated into the capillary.

    • Compare the number of bacteria in the octopine-containing capillaries to the control capillaries to determine the chemotactic response.

Chemotaxis_Assay_Workflow start Start: A. tumefaciens Culture prepare_bacteria Prepare Bacterial Suspension in Motility Buffer start->prepare_bacteria incubate Incubate Capillary in Bacterial Suspension prepare_bacteria->incubate fill_capillary Fill Capillary Tube with Octopine Solution (or Control) fill_capillary->incubate release_bacteria Release Bacteria from Capillary incubate->release_bacteria plate_and_count Serial Dilution, Plating, and Colony Counting release_bacteria->plate_and_count end End: Quantify Chemotactic Response plate_and_count->end

Workflow for the Capillary Tube Chemotaxis Assay.

Ecosystem-Level Effects of Octopine

The release of opines from the roots of transgenic plants can significantly alter the microbial community composition in the rhizosphere. Studies have shown that in soils where opine-producing plants are grown, there is a marked increase in the population of microorganisms capable of catabolizing those specific opines. For example, in the rhizosphere of transgenic Lotus corniculatus producing mannopine, the population of mannopine-utilizing bacteria was 80 times higher than in the rhizosphere of non-transgenic plants. This selective pressure demonstrates the potent role of opines in shaping the local microbial ecosystem. While much of the research has focused on Agrobacterium, other bacteria, such as certain strains of Pseudomonas, are also capable of utilizing opines and can be enriched in these environments.

Conclusion and Future Directions

This compound and other opines are powerful chemical mediators that exemplify the intricate relationships between plants and microbes. They serve as a prime example of niche construction, where an organism engineers its environment to gain a competitive advantage. The detailed understanding of the signaling pathways and ecological consequences of opine production is crucial for assessing the environmental impact of genetically modified plants. Furthermore, the unique specificity of the opine system presents potential avenues for the development of novel antimicrobial strategies. Future research should focus on a more comprehensive metagenomic analysis of the rhizosphere of opine-producing plants to fully elucidate the impact on the entire microbial community. Additionally, exploring the potential for engineering probiotics with opine catabolism capabilities for targeted delivery in various applications could be a fruitful area of investigation.

References

The Pioneering Isolation of Octopinic Acid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the foundational discovery of octopinic acid, a crucial molecule in the study of crown gall disease and plant-pathogen interactions. Drawing upon the primary literature and analytical techniques of the era, this document reconstructs the initial isolation and characterization of this significant opine.

Abstract

This compound, an amino acid derivative, was first isolated from crown gall tumors of Scorzonera hispanica infected with Agrobacterium tumefaciens. Its discovery in 1965 by Ménagé and Morel marked a significant step in understanding the biochemical basis of crown gall tumorigenesis. This guide provides a detailed reconstruction of the probable experimental protocols used for its initial isolation and characterization, based on the analytical chemistry practices prevalent in the mid-20th century. Quantitative data, where available from public sources, is presented, and the logical workflow of the discovery process is visualized.

Introduction

Crown gall disease, characterized by the formation of tumors on plants, is induced by the bacterium Agrobacterium tumefaciens. A key feature of these tumors is the synthesis of unique amino acid and sugar derivatives known as opines, which are catabolized by the inciting bacteria. The first of these opines to be characterized was octopine. Subsequent research led to the discovery of a family of related compounds, including this compound. The initial report of the isolation of this compound was published by A. Ménagé and G. Morel in 1965 in the Comptes Rendus de l'Académie des Sciences.[1][2] This document serves as a technical guide to the methods likely employed in this seminal work.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₄PubChem
Molecular Weight 204.22 g/mol PubChem
IUPAC Name (2S)-2-[((1R)-1-carboxyethyl)amino]pentanedioic acidPubChem
CAS Number 20197-09-5Cayman Chemical[1]
Solubility Soluble in methanol or DMSOBioaustralis Fine Chemicals[2]
Appearance White to off-white solidN/A

Reconstructed Experimental Protocols

The following protocols are a reconstruction of the methods likely used by Ménagé and Morel, based on common biochemical techniques of the 1960s for the isolation and characterization of amino acids from biological tissues.

Biological Material

Crown gall tumors were induced on the roots of Scorzonera hispanica (black salsify) by inoculation with Agrobacterium tumefaciens.[2] These tumors served as the source material for the isolation of this compound.

Extraction of Opines from Crown Gall Tissue

The initial step would have involved the extraction of small, water-soluble molecules, including amino acids and their derivatives, from the tumor tissue.

  • Homogenization: A known weight of fresh crown gall tumor tissue was homogenized in a mortar and pestle with a suitable solvent, likely distilled water or a dilute alcohol solution, to disrupt the plant cells.

  • Centrifugation: The resulting homogenate was centrifuged at a moderate speed (e.g., 5,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet cellular debris.

  • Supernatant Collection: The clear supernatant, containing the crude extract of opines and other small molecules, was carefully collected for further purification.

Separation by Paper Chromatography and/or Electrophoresis

During the 1960s, paper chromatography and paper electrophoresis were the primary methods for separating amino acids and related compounds. It is highly probable that a combination of these techniques was used to isolate this compound.

  • Spotting: The crude extract was concentrated and spotted onto a sheet of Whatman No. 1 or similar chromatography paper.

  • Development: The chromatogram was developed in a sealed tank containing a solvent system. A common solvent system for amino acid separation was a mixture of n-butanol, acetic acid, and water. The solvent moves up the paper by capillary action, separating the components of the extract based on their differential partitioning between the stationary phase (cellulose paper) and the mobile phase (solvent).

  • Visualization: After development, the paper was dried, and the separated compounds were visualized by spraying with a solution of ninhydrin, which reacts with most amino acids to produce a characteristic purple color.

  • Sample Application: The crude extract was applied as a narrow band to the center of a strip of chromatography paper.

  • Electrophoresis: The paper was moistened with a buffer of a specific pH and placed in an electrophoresis apparatus. A high voltage was applied across the paper, causing the charged molecules to migrate towards the electrode of opposite charge. The direction and rate of migration would depend on the net charge of the molecule at the given pH.

  • Visualization: As with paper chromatography, the separated compounds were visualized with ninhydrin.

Characterization

Further characterization would have involved eluting the purified compound from the paper and subjecting it to chemical and physical analyses to determine its structure and properties. This would have likely included:

  • Elemental Analysis: To determine the empirical formula.

  • Acid Hydrolysis: To break down the molecule into its constituent amino acids, which could then be identified by co-chromatography with known standards.

  • Spectroscopic Techniques: While less common than today, simple UV-Vis spectrophotometry might have been used.

Visualizing the Discovery Workflow

The following diagrams illustrate the logical flow of the experimental procedures likely employed in the initial isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_characterization Characterization cluster_result Result Tumor Crown Gall Tumor (Scorzonera hispanica) Homogenization Homogenization (in Water/Alcohol) Tumor->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant PaperChromatography Paper Chromatography (Butanol:Acetic Acid:Water) Supernatant->PaperChromatography PaperElectrophoresis Paper Electrophoresis (pH-specific buffer) Supernatant->PaperElectrophoresis Visualization Ninhydrin Staining PaperChromatography->Visualization PaperElectrophoresis->Visualization Elution Elution of Isolated Spot Visualization->Elution Analysis Structural Analysis (e.g., Acid Hydrolysis) Elution->Analysis OctopinicAcid Isolated this compound Analysis->OctopinicAcid

Caption: A flowchart illustrating the probable experimental workflow for the initial isolation and characterization of this compound.

Conclusion

The initial isolation of this compound by Ménagé and Morel was a landmark achievement in the field of plant pathology and biochemistry. Although the specific quantitative data from their original 1965 publication remains elusive in readily accessible formats, a reconstruction of their likely methodology provides valuable insight into the analytical techniques of the era. This foundational work paved the way for a deeper understanding of the intricate interactions between Agrobacterium tumefaciens and its plant hosts, a field that continues to be of great importance in both agriculture and biotechnology.

References

Exploring the evolutionary origin of Octopinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Evolutionary Origin of Octopinic Acid Synthesis

Abstract

This compound, an opine molecule, represents a fascinating intersection of evolutionary strategies, appearing in two vastly different biological contexts. In the plant kingdom, its synthesis is a direct result of genetic manipulation by the pathogen Agrobacterium tumefaciens, which inserts the octopine synthase (ocs) gene into the host genome via horizontal gene transfer. The plant is coerced into producing opines as a specific nutrient source for the bacterium. Conversely, in many marine invertebrates, analogous enzymes known as opine dehydrogenases (OpDHs) have evolved through vertical descent. These enzymes play a crucial role in anaerobic metabolism, maintaining redox balance in muscle tissues during hypoxia, a function parallel to lactate dehydrogenase in vertebrates. This guide explores the dual evolutionary origins of this compound synthesis, detailing the biochemical pathways, presenting comparative quantitative data of the enzymes involved, and providing the experimental protocols necessary for their study. Phylogenetic analysis reveals that while the bacterial-derived plant pathway is a case of evolutionary co-option, the invertebrate pathway demonstrates functional diversification from a common ancestral gene.

Introduction: The Dual Identity of Opine Synthesis

Opines are a class of low-molecular-weight compounds synthesized by the reductive condensation of an amino acid and an α-keto acid.[1] this compound (N²-[(1R)-1-carboxyethyl]-L-ornithine) is a specific opine derived from L-ornithine and pyruvate.[2] The evolutionary pathways leading to its synthesis are remarkably distinct, providing a compelling study in both parasitic adaptation and metabolic evolution.

  • A Pathogen's Tool: In the context of plant biology, this compound synthesis is a hallmark of crown gall disease, induced by the bacterium Agrobacterium tumefaciens.[3] The bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as T-DNA, into the plant cell's nucleus, where it integrates into the genome.[4] This T-DNA carries the gene for octopine synthase (ocs), which utilizes the plant's own metabolites (ornithine and pyruvate) to produce this compound and related opines.[5] These opines are then catabolized by the bacterium as an exclusive carbon and nitrogen source, a concept known as "genetic colonization."

  • A Metabolic Adaptation: In marine invertebrates, particularly mollusks and cephalopods, enzymes functionally analogous to octopine synthase, called opine dehydrogenases (OpDHs), are integral to anaerobic metabolism. During periods of intense muscular activity or hypoxia, when oxygen is limited, these enzymes catalyze the final step of glycolysis to regenerate NAD⁺ from NADH, allowing ATP production to continue. This role is analogous to that of lactate dehydrogenase in vertebrates.

This guide provides a technical deep-dive into these two evolutionary narratives, comparing the enzymes, their kinetics, and the genetic mechanisms that drive them.

The Agrobacterium Paradigm: Horizontal Gene Transfer

The synthesis of this compound in plants is not a native metabolic pathway but an evolutionary novelty imposed by Agrobacterium. The process is initiated by the transfer of the ocs gene from the bacterial Ti plasmid to the plant genome.

2.1 The Ti Plasmid and T-DNA Transfer The virulence of A. tumefaciens is conferred by the large Ti plasmid. A specific region of this plasmid, the T-DNA, is excised and transferred into the plant cell nucleus, where it integrates into the host chromosomes. The T-DNA contains genes for opine synthesis (like ocs) and for the production of plant hormones (auxins and cytokinins) that lead to tumorous growth (crown gall). The genes responsible for the catabolism of the synthesized opines (e.g., the occ operon) are also located on the Ti plasmid but outside the T-DNA region, ensuring only the inciting bacterium can benefit.

Agrobacterium_T_DNA_Transfer cluster_agrobacterium Agrobacterium tumefaciens cluster_plant Plant Cell Agro Bacterium PlantCell Plant Cell Wall Agro->PlantCell Attachment TiPlasmid Ti Plasmid TDNA T-DNA (contains ocs gene) Vir vir Genes Nucleus Nucleus TDNA->Nucleus T-DNA Transfer Vir->TDNA Excises Genome Plant Genome Nucleus->Genome Integration OCS_mRNA ocs mRNA Genome->OCS_mRNA Transcription OCS_Enzyme Octopine Synthase (Ocs) OCS_mRNA->OCS_Enzyme Translation Synthesis This compound Synthesis OCS_Enzyme->Synthesis Catalysis

Figure 1: Horizontal gene transfer workflow from Agrobacterium to a plant cell.

2.2 The Octopine Synthase (Ocs) Enzyme Once integrated, the plant's transcriptional and translational machinery expresses the bacterial ocs gene, producing the Octopine Synthase enzyme. Ocs is a member of the opine dehydrogenase family and catalyzes the NADH- or NADPH-dependent reductive condensation of pyruvate with various amino acids. For this compound, the substrates are L-ornithine and pyruvate.

A Parallel Trajectory: Opine Dehydrogenases in Marine Invertebrates

In many marine invertebrates, OpDHs are endogenous enzymes critical for anaerobic energy production. Unlike the bacterial Ocs which serves a parasitic function, these enzymes are a key metabolic adaptation to environments where oxygen levels can fluctuate dramatically. Their evolution appears to be a case of vertical descent from a common ancestral dehydrogenase, followed by diversification.

3.1 Functional Role in Anaerobic Metabolism During strenuous activity, such as burst swimming in cephalopods, muscle cells shift to anaerobic glycolysis. This rapidly produces ATP but also generates NADH and pyruvate. To maintain redox balance and allow glycolysis to continue, NADH must be re-oxidized to NAD⁺. OpDHs accomplish this by using NADH to reduce pyruvate and condense it with an amino acid (e.g., arginine for octopine, ornithine for this compound).

3.2 Phylogenetic Relationships Phylogenetic analyses of OpDH sequences from diverse marine invertebrates have revealed a significant pattern: the enzymes cluster based on the evolutionary relationships of the species, not on their specific amino acid substrate. For example, the octopine dehydrogenase from a scallop is more closely related to the alanopine dehydrogenase of another mollusk than it is to the octopine dehydrogenase of a more distantly related species. This strongly suggests that a single ancestral OpDH gene was present in the common ancestor of these groups, which then duplicated and diverged in different lineages to utilize different substrates available in the cell.

Evolutionary_Origins cluster_hgt Horizontal Gene Transfer (HGT) in Plants cluster_vertical Vertical Descent in Marine Invertebrates Agro Agrobacterium Ti Plasmid (ocs gene) Plant Plant Genome Agro->Plant T-DNA Transfer CrownGall Crown Gall Cell Plant->CrownGall Gene Expression Ocs Octopine Synthase (for pathogen nutrition) CrownGall->Ocs Ancestor Ancestral Opine Dehydrogenase Gene Mollusk Molluscan Lineage Ancestor->Mollusk Speciation Annelid Annelid Lineage Ancestor->Annelid Speciation OctoDH Octopine Dehydrogenase (Anaerobic Metabolism) Mollusk->OctoDH Gene Diversification AlanoDH Alanopine Dehydrogenase (Anaerobic Metabolism) Mollusk->AlanoDH Gene Diversification

Figure 2: Contrasting evolutionary pathways for opine synthesis enzymes.

Data Presentation: Quantitative Enzyme Analysis

The functional characteristics of an enzyme are defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate (k_cat or V_max). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate (a lower Kₘ means higher affinity). The catalytic efficiency is often expressed as the k_cat/Kₘ ratio.

4.1 Substrate Specificity of A. tumefaciens Octopine Synthase (Ocs) Ocs exhibits broad substrate specificity, capable of utilizing a wide range of amino acids in addition to arginine and ornithine. This promiscuity allows the bacterium to exploit various host metabolites.

Substrate (Amino Acid)Kₘ (mM)k_cat (min⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
L-Ornithine 1.1 ± 0.11400 ± 502.1 x 10⁴
L-Arginine0.45 ± 0.041200 ± 304.4 x 10⁴
L-Lysine0.43 ± 0.051100 ± 404.3 x 10⁴
S-Methylmethionine0.52 ± 0.061300 ± 604.2 x 10⁴
L-Histidine1.3 ± 0.2840 ± 701.1 x 10⁴
L-Methionine2.5 ± 0.3960 ± 806.4 x 10³
L-Cysteine0.21 ± 0.03110 ± 108.7 x 10³
L-Homoserine0.35 ± 0.04240 ± 201.1 x 10⁴
Data synthesized from studies on recombinant Ocs, with pyruvate (2.5 mM) and NADPH (0.2 mM) as co-substrates.

4.2 Kinetic Properties of Marine Invertebrate Octopine Dehydrogenases (OpDH) The kinetic properties of OpDHs reflect their specialization for anaerobic glycolysis in different species. Enzymes from highly active animals like cephalopods tend to be more specific for L-arginine.

SpeciesEnzymeSubstrateApparent Kₘ (mM)Relative V_max (%)
Pecten maximus (Scallop)OcDHL-Arginine0.6100
Pyruvate0.25100
NADH0.02100
Sepia officinalis (Cuttlefish)OcDHL-Arginine0.4100
L-Lysine-< 5
Pyruvate0.15100
Mytilus edulis (Mussel)OcDHL-Arginine1.1100
L-Lysine2.579
Calliactes parasitica (Sea Anemone)OcDHL-Arginine1.5100
L-Lysine1.6100
Data represent a compilation from studies on partially purified OpDHs. Kₘ values can vary with assay conditions. V_max is relative to the activity with L-arginine.

Experimental Protocols

This section provides detailed methodologies for the characterization of enzymes involved in this compound synthesis.

5.1 Protocol 1: Spectrophotometric Assay of Octopine Synthase/Dehydrogenase Activity This assay measures enzyme activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH to NAD⁺ or NADP⁺.

Materials:

  • 1 M Sodium Phosphate buffer, pH 6.6

  • 100 mM Sodium Pyruvate solution (prepare fresh)

  • 100 mM L-Ornithine (or other amino acid substrate) solution

  • 10 mM NADH (or NADPH) solution (prepare fresh in buffer, keep on ice)

  • Purified enzyme solution (diluted in buffer)

  • UV/Vis Spectrophotometer with temperature control (set to 25°C)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a master reaction mix in a microcentrifuge tube. For a 1.0 mL final volume, combine:

    • 130 µL of 1 M Sodium Phosphate buffer (Final: 130 mM)

    • 40 µL of 100 mM Sodium Pyruvate (Final: 4 mM)

    • 40 µL of 100 mM L-Ornithine (Final: 4 mM)

    • 14 µL of 10 mM NADH (Final: 0.14 mM)

    • 776 µL of nuclease-free water

  • Mix gently and equilibrate to 25°C.

  • Pipette 990 µL of the reaction mix into a quartz cuvette.

  • Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 10 µL of the diluted enzyme solution. Mix immediately by gentle inversion or with a pipette tip.

  • Record the decrease in absorbance at 340 nm for 3-5 minutes, ensuring the rate is linear.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity (Units/mL) is calculated using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where ε (extinction coefficient) for NADH/NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrates, NADH) MasterMix Create Master Mix Reagents->MasterMix Equilibrate Equilibrate to 25°C MasterMix->Equilibrate Baseline Measure Baseline A340 Equilibrate->Baseline AddEnzyme Add Enzyme & Mix Baseline->AddEnzyme Record Record A340 Decrease AddEnzyme->Record CalcRate Calculate Linear Rate (ΔA340/min) Record->CalcRate CalcActivity Calculate Activity (Units/mL) CalcRate->CalcActivity

Figure 3: Experimental workflow for the spectrophotometric enzyme assay.

5.2 Protocol 2: Cloning and Purification of Recombinant His-tagged Octopine Synthase This protocol outlines the expression of the ocs gene in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Procedure:

  • Gene Amplification & Cloning:

    • Amplify the ocs gene from A. tumefaciens Ti plasmid DNA using PCR primers that add appropriate restriction sites (e.g., NdeI and XhoI) and remove the stop codon for C-terminal tagging.

    • Digest the PCR product and a pET expression vector (e.g., pET-28a, which adds an N-terminal His₆-tag) with the corresponding restriction enzymes.

    • Ligate the digested ocs insert into the linearized pET vector using T4 DNA Ligase.

    • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α). Select for transformants on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

    • Verify the correct clone by colony PCR and Sanger sequencing.

  • Protein Expression:

    • Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate 1 L of LB medium (with antibiotic) with an overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C) to pellet cell debris.

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged protein with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE to assess purity. Pool the purest fractions and dialyze into a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5).

5.3 Protocol 3: Phylogenetic Analysis of the Opine Dehydrogenase Family This protocol describes the computational steps to infer the evolutionary relationships among OpDH family members.

Procedure:

  • Sequence Retrieval:

    • Obtain protein sequences of interest. Use a known OpDH sequence (e.g., from Pecten maximus) as a query for a BLASTp search against the NCBI non-redundant protein database.

    • Select a representative set of sequences from different species (e.g., various mollusks, annelids, and the A. tumefaciens Ocs) and save them in FASTA format.

  • Multiple Sequence Alignment (MSA):

    • Align the collected sequences using a multiple sequence alignment program such as CLUSTALW, MAFFT, or MUSCLE. This step is critical as it establishes homology between amino acid positions.

    • Visually inspect the alignment and manually edit any obvious misalignments, particularly in gap regions.

  • Phylogenetic Tree Construction:

    • Use the curated alignment to construct a phylogenetic tree. Several methods are available in software packages like MEGA (Molecular Evolutionary Genetics Analysis) or via web servers.

    • Neighbor-Joining (NJ): A fast, distance-based method suitable for large datasets. It calculates a distance matrix based on the alignment and clusters sequences based on these distances.

    • Maximum Likelihood (ML): A statistically robust, model-based method that evaluates the likelihood of the data given a specific evolutionary model and tree topology.

  • Tree Validation and Visualization:

    • Assess the statistical support for the tree's branching patterns using bootstrapping. A bootstrap value (typically from 1000 replicates) is assigned to each node, with values >70% indicating reliable branching.

    • Visualize the final tree using software like FigTree or the built-in tools in MEGA. Root the tree using a designated outgroup sequence (a more distantly related enzyme) to establish the direction of evolution.

Conclusion

The evolutionary origins of this compound synthesis provide a powerful illustration of two fundamental evolutionary processes: horizontal gene transfer and vertical descent with modification. The Agrobacterium-plant system is a sophisticated example of parasitism, where a pathogen has evolved to genetically reprogram its host for its own nutritional benefit. In contrast, the presence of opine dehydrogenases in marine invertebrates is a testament to the adaptation of core metabolic pathways to specific physiological needs, in this case, the demands of anaerobic respiration. The study of these parallel but distinct evolutionary pathways not only deepens our understanding of enzyme function and diversification but also highlights the diverse molecular strategies that life has evolved to thrive in varied ecological niches.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Detection of Octopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of octopine, a guanidino compound of interest in various biological and pathological processes, including crown gall disease in plants. The protocols described below utilize two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Method 1: HPLC with Pre-column Benzoin Derivatization and Fluorescence Detection

This method offers high sensitivity and selectivity for the detection of octopine through the formation of a fluorescent derivative with benzoin. This approach is particularly useful for separating octopine from other guanidino compounds, such as arginine, which are often present in high concentrations in biological samples.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 5 pmol[1]
Limit of Quantification (LOQ) 50 nM (with LC-MS detection)[2][3]
Excitation Wavelength ~325 nm[4]
Emission Wavelength ~435 nm[4]
Experimental Protocol

1. Sample Preparation (from Plant Tissue)

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue for 24 hours.

  • Grind the freeze-dried tissue into a fine powder using a mortar and pestle or a mechanical grinder with steel balls.

  • For every 30-40 mg of dried powder, add 1 mL of 80% methanol.

  • Vortex the mixture thoroughly to ensure complete dispersion.

  • Sonicate for 10 minutes at room temperature.

  • Centrifuge at 14,500 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 4-8) on the pellet and combine the supernatants.

  • The combined supernatant can be used for the derivatization step.

2. Pre-column Derivatization with Benzoin

  • In a microcentrifuge tube, mix a suitable aliquot of the sample extract with a benzoin solution.

  • Create an alkaline environment by adding an aqueous potassium hydroxide solution.

  • Heat the mixture in a water bath at 80-100°C for 3-5 minutes.

  • Rapidly cool the reaction mixture in an ice bath.

  • Neutralize the solution by adding a suitable acid (e.g., HCl) to a pH of approximately 9.2.

3. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase column such as Kaseisorb LC ODS-300 or µBondapak Phenyl is recommended.

  • Mobile Phase:

    • Mobile Phase A: Aqueous buffer (e.g., Tris-HCl) at pH 8.5.

    • Mobile Phase B: Methanol.

  • Gradient Elution: A linear gradient of increasing methanol concentration in the aqueous mobile phase. A typical separation can be achieved within 25 minutes.

  • Flow Rate: A standard flow rate of 1.0 mL/min can be used as a starting point and optimized as needed.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation: ~325 nm

    • Emission: ~435 nm

Experimental Workflow: HPLC-FLD with Benzoin Derivatization

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC-FLD Analysis sample Plant Tissue freeze Freeze in Liquid N2 sample->freeze lyophilize Lyophilize freeze->lyophilize grind Grind to Fine Powder lyophilize->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge mix Mix Sample with Benzoin centrifuge->mix alkalize Add KOH mix->alkalize heat Heat at 80-100°C alkalize->heat cool Cool on Ice heat->cool neutralize Neutralize cool->neutralize inject Inject into HPLC neutralize->inject separate Separate on Reversed-Phase Column inject->separate detect Fluorescence Detection (Ex: 325 nm, Em: 435 nm) separate->detect quantify Quantify Octopine detect->quantify

Caption: Workflow for Octopine Analysis by HPLC-FLD.

Method 2: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides a rapid, specific, and sensitive approach for the overall detection and quantification of a wide range of opines, including octopine, without the need for derivatization. It is particularly suitable for complex matrices and for confirming the identity of the analyte.

Quantitative Data Summary
ParameterValueReference
Linearity Validated for quantification in plant tissue extracts
Recovery Information not available
LOD Information not available
LOQ Information not available
Experimental Protocol

1. Sample Preparation (from Plant Tissue)

The sample preparation protocol is the same as described in Method 1.

2. UHPLC-MS/MS Analysis

  • UHPLC System: A UHPLC system coupled to a tandem mass spectrometer (e.g., QTOF or triple quadrupole).

  • Column: A suitable reversed-phase UHPLC column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.4% formic acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate octopine from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Parameters: Specific precursor and product ions for octopine should be determined by infusing a standard solution. These parameters will be instrument-dependent.

Experimental Workflow: UHPLC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_uhplc UHPLC-MS/MS Analysis sample Plant Tissue freeze Freeze in Liquid N2 sample->freeze lyophilize Lyophilize freeze->lyophilize grind Grind to Fine Powder lyophilize->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge inject Inject into UHPLC centrifuge->inject separate Separate on Reversed-Phase Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize msms Tandem Mass Spectrometry (MS/MS) ionize->msms quantify Quantify Octopine msms->quantify

Caption: Workflow for Octopine Analysis by UHPLC-MS/MS.

Logical Relationship: Method Selection

cluster_decision Method Selection Criteria cluster_methods Recommended Method sensitivity High Sensitivity Required? hplc_fld HPLC-FLD with Benzoin Derivatization sensitivity->hplc_fld Yes uhplc_msms UHPLC-MS/MS sensitivity->uhplc_msms Yes confirmation Identity Confirmation Needed? confirmation->hplc_fld No confirmation->uhplc_msms Yes availability MS Available? availability->hplc_fld No availability->uhplc_msms Yes

References

Quantitative Analysis of Octopinic Acid in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopinic acid, a derivative of arginine, belongs to the opine family of compounds. In plants, opines are synthesized in crown gall tumors induced by the bacterium Agrobacterium tumefaciens. The bacterium transfers a segment of its DNA, known as T-DNA, into the plant genome, leading to the production of opines which the bacterium can use as a source of carbon and nitrogen. The presence and concentration of this compound and other opines in plant tissues are therefore key biomarkers for Agrobacterium-mediated infection and are of significant interest in plant pathology, genetic engineering, and potentially in drug development as targets for anti-virulence strategies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant tissue samples using modern analytical techniques.

Analytical Methodologies

The quantification of this compound in complex plant matrices requires sensitive and specific analytical methods. The following protocols detail two primary approaches: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for an enzymatic assay to determine octopine synthase activity is provided.

Quantitative Analysis by UHPLC-MS/MS

This method offers high sensitivity and selectivity for the direct quantification of this compound in plant extracts.[1][2]

Experimental Protocol

a) Sample Preparation and Extraction [2]

  • Harvesting: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (MeOH).

    • Vortex vigorously for 1 minute.

    • Sonciate for 10 minutes in a sonication bath at room temperature.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction step with another 1 mL of 80% MeOH and combine the supernatants.

  • Purification (Optional, for cleaner samples):

    • The combined supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Final Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

b) UHPLC-MS/MS Conditions

ParameterSetting
UHPLC System Agilent 1290 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Q-TOF or Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Parameters Optimize for this compound (Precursor ion and product ions to be determined using a standard)
Data Acquisition Multiple Reaction Monitoring (MRM) for targeted quantification

Data Presentation

Sample IDPlant TissueTreatmentThis compound Conc. (ng/g fresh weight)Standard Deviation
Control-1LeafMock-inoculatedNot DetectedN/A
Infected-1Crown GallA. tumefaciens150.212.5
Control-2RootMock-inoculatedNot DetectedN/A
Infected-2Crown GallA. tumefaciens210.818.3
Quantitative Analysis by GC-MS (with Derivatization)

This method requires a derivatization step to increase the volatility of the non-volatile this compound. This protocol is adapted from general methods for amino acid analysis and should be optimized for this compound.[3]

Experimental Protocol

a) Sample Preparation and Extraction

Follow the same procedure as for UHPLC-MS/MS (Section 1a) to obtain the dried plant extract.

b) Derivatization [4]

  • Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

c) GC-MS Conditions

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
Injection Mode Splitless
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Data Acquisition Selected Ion Monitoring (SIM) for targeted quantification

Data Presentation

Sample IDPlant TissueDerivatization MethodThis compound Conc. (relative abundance)Standard Deviation
Control-1LeafBSTFA/TMCSNot DetectedN/A
Infected-1Crown GallBSTFA/TMCS1008.7
Control-2RootBSTFA/TMCSNot DetectedN/A
Infected-2Crown GallBSTFA/TMCS13511.2
Enzymatic Assay for Octopine Synthase Activity

This assay measures the activity of octopine synthase, the enzyme responsible for this compound synthesis, in plant extracts. This protocol is a general guideline and should be optimized for the specific plant tissue.

Experimental Protocol

a) Enzyme Extraction

  • Homogenization: Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the extract using a Bradford or BCA assay.

b) Enzymatic Reaction

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 µL of crude enzyme extract

    • 50 µL of 100 mM L-Arginine

    • 50 µL of 100 mM Sodium Pyruvate

    • 20 µL of 10 mM NADH

    • 280 µL of reaction buffer (100 mM Tris-HCl pH 8.0)

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 50 µL of 1 M HCl.

  • Quantification: The product, this compound, can be quantified using the UHPLC-MS/MS method described above.

Data Presentation

Sample IDPlant TissueTotal Protein (mg)This compound Produced (nmol)Specific Activity (nmol/min/mg protein)
Control-1Leaf1.2< LOD< LOD
Infected-1Crown Gall2.545.80.61
Control-2Root0.8< LOD< LOD
Infected-2Crown Gall1.962.31.09

Visualizations

Signaling Pathway and Experimental Workflows

Octopine_Synthesis_Signaling_Pathway cluster_agrobacterium Agrobacterium tumefaciens cluster_plant_cell Plant Cell VirA VirA VirG VirG VirA->VirG Phosphorylation T_DNA T-DNA VirG->T_DNA Activates transfer Plant_Genome Plant Genome T_DNA->Plant_Genome Integration Ti_Plasmid Ti Plasmid Octopine_Synthase Octopine Synthase Plant_Genome->Octopine_Synthase Expression Octopinic_Acid This compound Octopine_Synthase->Octopinic_Acid Synthesis Arginine Arginine Arginine->Octopine_Synthase Pyruvate Pyruvate Pyruvate->Octopine_Synthase cluster_agrobacterium cluster_agrobacterium Octopinic_Acid->cluster_agrobacterium Export & Utilization Wounded_Plant_Cell Wounded Plant Cell Phenolic_Compounds Phenolic Compounds Wounded_Plant_Cell->Phenolic_Compounds Releases Phenolic_Compounds->VirA Activates

Caption: Agrobacterium-mediated synthesis of this compound in a plant cell.

UHPLC_MS_Workflow A Plant Tissue Sampling (Liquid N2 Flash Freeze) B Homogenization (Grinding) A->B C Extraction (80% Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Evaporation & Reconstitution E->F G UHPLC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

Caption: Experimental workflow for UHPLC-MS/MS analysis of this compound.

GC_MS_Workflow A Plant Tissue Extraction (as per UHPLC method) B Derivatization (e.g., Silylation) A->B C GC-MS Analysis B->C D Data Analysis & Quantification C->D

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the quantitative analysis of this compound in plant tissues. The choice of method will depend on the specific research question, available instrumentation, and desired level of sensitivity. The UHPLC-MS/MS method is recommended for its high specificity and sensitivity, while the GC-MS method provides a viable alternative, particularly when derivatization protocols are well-established. The enzymatic assay is a valuable tool for studying the activity of octopine synthase and the regulation of opine biosynthesis. Accurate quantification of this compound will contribute to a deeper understanding of Agrobacterium-plant interactions and may aid in the development of novel strategies to combat crown gall disease.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Octopinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopinic acid is a naturally occurring amino acid derivative known as an opine. Opines are produced in plant crown gall tumors induced by Agrobacterium tumefaciens and serve as a nutrient source for the bacteria.[1][2] The detection and quantification of this compound can be crucial for studying plant-pathogen interactions, bacterial metabolism, and for potential applications in biotechnology and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the identification and quantification of this compound in complex biological matrices.

This document provides detailed application notes and protocols for the identification and quantification of this compound using mass spectrometry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄[1][3]
Molecular Weight 204.22 g/mol [1]
Monoisotopic Mass 204.1110 Da
Structure N²-[(1R)-1-carboxyethyl]-L-ornithine
Predicted LogP -3.5
Predicted pKa 2.2, 9.8 (acidic), 10.9 (basic)

Mass Spectrometry Techniques for this compound Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the recommended technique for the analysis of this compound due to its high polarity and non-volatile nature.

Liquid Chromatography

Given the polar nature of this compound, reversed-phase chromatography with an aqueous mobile phase is suitable. To enhance retention and peak shape, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) could also be considered.

Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound and can be operated in both positive and negative ion modes. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol is designed for the extraction of this compound from plant crown gall tissues.

  • Homogenization: Weigh 50-100 mg of fresh plant tissue and homogenize in 1 mL of 80% methanol using a bead beater or mortar and pestle.

  • Extraction: Vortex the homogenate for 10 minutes at 4°C.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Derivatization Protocol (Optional)

For enhanced chromatographic retention and ionization efficiency, derivatization of the carboxylic acid and/or amine groups can be performed. Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common method for carboxylic acids.

  • Reagent Preparation:

    • 200 mM 3-NPH in 50% acetonitrile/water.

    • 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50% acetonitrile/water.

  • Reaction: To the dried sample extract, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC/pyridine solution.

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Dilution: Dilute the reaction mixture with 960 µL of 10% acetonitrile/water.

  • Analysis: The sample is ready for LC-MS/MS analysis.

LC-MS/MS Method

The following are recommended starting conditions for the analysis of underivatized this compound.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Ion Source Temp. 350°C
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Collision Gas Argon

Data Presentation: Quantitative Parameters

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method. These are target values for method validation.

ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.99
Dynamic Range 1 - 1000 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Predicted Mass Spectral Data

Predicted Adducts
Adductm/z
[M+H]⁺ 205.1183
[M+Na]⁺ 227.1002
[M+K]⁺ 243.0741
[M-H]⁻ 203.1037

Data predicted based on the molecular formula.

Predicted Fragmentation and MRM Transitions

Based on the structure of this compound, the following fragmentation pathways and corresponding MRM transitions are proposed for positive ion mode. The most intense and specific transitions should be determined experimentally.

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragmentation
205.12187.11Loss of H₂O
205.12159.11Loss of COOH + H
205.12116.07Loss of ornithine moiety
205.1288.04Loss of alanine moiety + COOH
205.1270.07Immonium ion of ornithine

Mandatory Visualizations

Experimental Workflow

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenization (Plant Tissue in 80% Methanol) Extraction Vortex & Centrifuge Homogenization->Extraction Drying Supernatant Evaporation Extraction->Drying Reconstitution Reconstitution (in Mobile Phase) Drying->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (Reversed-Phase C18) Filtration->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Tandem MS (MRM Mode) ESI_Ionization->MS_Analysis Identification Identification (Retention Time & MRM) MS_Analysis->Identification Quantification Quantification (Peak Area vs. Standard Curve) Identification->Quantification Octopine Signaling Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium tumefaciens T_DNA T-DNA Integration OCS Octopine Synthase (ocs gene) T_DNA->OCS Octopine Octopine/Octopinic Acid Production OCS->Octopine Pyruvate Pyruvate Pyruvate->OCS Arginine Arginine Arginine->OCS OccR_inactive OccR (inactive) Octopine->OccR_inactive Secreted from plant OccR_active OccR (active) OccR_inactive->OccR_active Octopine/Octopinic Acid occ_operon occ Operon (Octopine Catabolism Genes) OccR_active->occ_operon Activates Transcription Catabolism Octopine Catabolism (Nutrient Source) occ_operon->Catabolism

References

Application of Ion-Exchange Chromatography for the Purification of Octopine Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopine dehydrogenase (ODH) is a member of the opine dehydrogenase family of enzymes, playing a crucial role in maintaining redox balance in marine invertebrates, particularly under anaerobic conditions.[1] This enzyme catalyzes the reversible reductive condensation of L-arginine and pyruvate to D-octopine, utilizing NADH as a cofactor.[2] The purification of ODH is essential for its detailed biochemical characterization, structural studies, and potential applications in biotechnology and as a biomarker. Ion-exchange chromatography is a powerful and widely used technique for the purification of proteins like ODH, separating molecules based on their net charge.[3] This document provides detailed application notes and protocols for the purification of octopine dehydrogenase using ion-exchange chromatography.

Principle of Ion-Exchange Chromatography for Octopine Dehydrogenase Purification

Ion-exchange chromatography separates proteins based on their reversible interaction with a charged stationary phase. The choice between an anion-exchange or a cation-exchange resin depends on the isoelectric point (pI) of the target protein and the pH of the buffer system.

  • Anion-Exchange Chromatography: A positively charged resin (e.g., DEAE-cellulose) is used to bind negatively charged proteins. This is effective at a buffer pH above the protein's pI.[2]

  • Cation-Exchange Chromatography: A negatively charged resin (e.g., CM-cellulose) is used to bind positively charged proteins. This is effective at a buffer pH below the protein's pI.[4]

For octopine dehydrogenase from Pecten maximus, both anion and cation-exchange chromatography have been utilized in purification protocols, often as a sequential step after initial purification by ammonium sulfate precipitation.

Experimental Protocols

This section details the experimental procedures for the purification of octopine dehydrogenase, from initial tissue preparation to the final purified enzyme.

Materials and Reagents
  • Scallop adductor muscle (Pecten maximus)

  • Extraction Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol

  • Ammonium sulfate

  • Dialysis Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol

  • Anion-Exchange Chromatography:

    • Resin: DEAE-cellulose

    • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Octopine Dehydrogenase Activity Assay Reagents:

    • 150 mM Sodium Phosphate Buffer, pH 6.6

    • 60 mM Sodium Pyruvate Solution

    • 60 mM L-Arginine Solution

    • 4.2 mM β-NADH Solution

  • Protein concentration determination reagent (e.g., Bradford reagent)

Step 1: Crude Extract Preparation
  • Excise and weigh fresh or frozen scallop adductor muscle.

  • Homogenize the tissue in 3 volumes of cold Extraction Buffer using a blender.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

  • Collect the supernatant, which is the crude extract.

Step 2: Ammonium Sulfate Precipitation
  • Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve 40% saturation.

  • After stirring for 1 hour, centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Add more ammonium sulfate to the supernatant to reach 70% saturation.

  • Stir for 1 hour and centrifuge as before.

  • Resuspend the pellet (which contains the majority of the ODH activity) in a minimal volume of Dialysis Buffer.

  • Dialyze the resuspended pellet against two changes of 1 liter of Dialysis Buffer for at least 4 hours each to remove excess ammonium sulfate.

Step 3: Anion-Exchange Chromatography
  • Column Preparation: Pack a column with DEAE-cellulose and equilibrate it with 5-10 column volumes of Equilibration Buffer (Buffer A) until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading: Apply the dialyzed sample from Step 2 onto the column.

  • Washing: Wash the column with 2-3 column volumes of Buffer A to remove unbound proteins.

  • Elution: Elute the bound proteins with a linear gradient of 0-100% Buffer B (0-1 M NaCl in 20 mM Tris-HCl, pH 7.5) over 10 column volumes.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 2-5 mL).

  • Analysis: Measure the protein concentration (A280 nm or Bradford assay) and octopine dehydrogenase activity of each fraction.

  • Pooling: Pool the fractions with the highest ODH activity.

Step 4: Octopine Dehydrogenase Activity Assay

The activity of octopine dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • In a 3.00 mL cuvette, prepare the reaction mixture with the following final concentrations: 130 mM sodium phosphate, 4 mM sodium pyruvate, 4 mM L-arginine, and 0.14 mM β-NADH.

  • Add a small volume (e.g., 10-50 µL) of the enzyme-containing fraction.

  • Mix and record the decrease in A340nm over time.

  • One unit of ODH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of octopine per minute at pH 6.6 at 25°C.

Data Presentation

The following table summarizes the purification of octopine dehydrogenase from Pecten maximus.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract250050002.01001
Ammonium Sulfate (40-70%)50040008.0804
DEAE-Cellulose2025001255062.5

Note: This is a representative purification table. Actual values may vary depending on the starting material and experimental conditions.

Visualizations

Experimental Workflow for Octopine Dehydrogenase Purification

purification_workflow start Scallop Adductor Muscle homogenization Homogenization in Extraction Buffer start->homogenization centrifugation1 Centrifugation (10,000 x g) homogenization->centrifugation1 crude_extract Crude Extract centrifugation1->crude_extract ammonium_sulfate Ammonium Sulfate Precipitation (40-70%) crude_extract->ammonium_sulfate centrifugation2 Centrifugation (10,000 x g) ammonium_sulfate->centrifugation2 resuspension Resuspension and Dialysis centrifugation2->resuspension dialyzed_sample Dialyzed Sample resuspension->dialyzed_sample anion_exchange Anion-Exchange Chromatography (DEAE-Cellulose) dialyzed_sample->anion_exchange elution Gradient Elution (NaCl) anion_exchange->elution fractions Fraction Collection and Analysis elution->fractions purified_odh Purified Octopine Dehydrogenase fractions->purified_odh

Caption: Workflow for the purification of Octopine Dehydrogenase.

Logical Relationship in Anion-Exchange Chromatography

anion_exchange_logic cluster_column DEAE-Cellulose Column (Positively Charged) resin DEAE Resin Beads (+) Charged unbound Unbound Proteins (Positively charged or neutral) resin:beads->unbound Flow-through bound_odh Bound ODH (Negatively charged) sample Protein Mixture (pH > pI of ODH) sample->resin:beads Loading eluted_odh Eluted ODH (Displaced by Cl- ions) bound_odh->eluted_odh salt_gradient Increasing NaCl Concentration salt_gradient->bound_odh Elution

Caption: Principle of Anion-Exchange Chromatography for ODH.

References

Application Notes and Protocols for In Vitro Biological Investigation of Octopinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octopinic acid is an opine compound found in crown gall tumors of plants induced by the bacterium Agrobacterium tumefaciens[1]. While its role in this plant disease context is established, comprehensive data on its broader biological activities in other in vitro systems is not widely available in the public domain. These application notes provide a series of proposed in vitro assays to characterize the potential biological effects of this compound. The protocols outlined below are designed for researchers, scientists, and drug development professionals interested in exploring the bioactivity of this molecule. The suggested assays will investigate its potential cytotoxic, enzyme-inhibiting, receptor-binding, and antimicrobial properties.

Assessment of Cytotoxic Activity in Cancer Cell Lines

Given its association with tumorous growths in plants, a primary area of investigation for this compound is its effect on the viability and proliferation of mammalian cancer cells. A colorimetric assay, such as the MTT assay, can be employed to determine the cytotoxic effects of this compound on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). Perform serial dilutions to create a range of final concentrations to be tested (e.g., 1 µM to 1000 µM). Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of this compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Presentation

Cell LineThis compound IC50 (µM)
HeLa> 1000
MCF-7750 ± 50
A549> 1000

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_octopinic_acid Add Serial Dilutions of this compound incubate_24h->add_octopinic_acid incubate_48_72h Incubate for 48-72h add_octopinic_acid->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Enzyme_Inhibition cluster_reactions Possible Reactions Enzyme Enzyme (E) r1 E + S ⇌ ES → E + Product Enzyme->r1 Binds r2 E + I ⇌ EI (Inhibition) Enzyme->r2 Binds Substrate Substrate (S) Substrate->r1 Binds Octopinic_Acid This compound (I) Octopinic_Acid->r2 Binds Receptor_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis mix Mix Membranes, Radioligand, & this compound incubate Incubate to Reach Equilibrium mix->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash add_scintillant Add Scintillation Cocktail wash->add_scintillant count Scintillation Counting add_scintillant->count plot_data Plot % Specific Binding vs. [this compound] count->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 Antimicrobial_Assay_Logic compound This compound incubation Incubation compound->incubation microbe Microorganism microbe->incubation growth_medium Growth Medium growth_medium->incubation outcome Visible Growth? incubation->outcome mic MIC Determined outcome->mic No no_inhibition No Inhibition outcome->no_inhibition Yes

References

Unraveling the Regulatory Code: Techniques for Studying Octopinic Acid's Role in Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on methodologies to investigate the role of octopinic acid and related opines in gene regulation. These application notes and protocols provide a detailed framework for understanding how these molecules, famously utilized by Agrobacterium tumefaciens, modulate genetic expression, offering potential insights for novel therapeutic strategies.

Octopine, a derivative of arginine and pyruvate, and its analogs are produced by plant crown gall tumors and serve as a nutrient source for the inciting bacterium, Agrobacterium tumefaciens.[1][2][3] This intricate host-pathogen interaction is governed by a sophisticated gene regulatory network. The catabolism of octopine in A. tumefaciens is controlled by the octopine catabolism (occ) operon located on the tumor-inducing (Ti) plasmid.[4][5] The expression of this operon is induced by octopine and positively regulated by the LysR-type transcriptional regulator, OccR. Interestingly, OccR also exhibits autoregulation, negatively controlling its own expression. Beyond metabolism, octopine can also enhance the induction of virulence (vir) genes, which are essential for the transfer of T-DNA from the bacterium to the plant host.

These application notes provide detailed protocols for key experiments to dissect this regulatory system, from classic reporter gene assays to modern high-throughput sequencing techniques.

I. Core Concepts in Octopine-Mediated Gene Regulation

Octopine's influence on gene expression in Agrobacterium tumefaciens is a well-established model for prokaryotic gene regulation. The central players in this system are:

  • Octopine: The inducer molecule.

  • OccR: A LysR-type transcriptional regulator that binds to the promoter regions of the occ operon and its own gene.

  • occ operon: A cluster of genes responsible for the uptake and catabolism of octopine.

  • vir genes: A set of genes crucial for the bacterium's virulence, the expression of which can be stimulated by octopine in the presence of plant-derived signals like acetosyringone.

The study of this system provides a powerful model for understanding ligand-inducible gene expression, transcriptional activation and repression, and the coordination of metabolic and virulence pathways.

II. Experimental Protocols

A. Reporter Gene Assays for Quantifying Promoter Activity

Reporter gene assays are fundamental for studying the regulatory activity of promoter regions in response to specific signals. By fusing a promoter of interest (e.g., the occ operon promoter) to a reporter gene (e.g., lacZ for β-galactosidase or gusA for β-glucuronidase), the activity of the promoter can be quantified by measuring the reporter protein's activity.

Protocol: β-Glucuronidase (GUS) Assay for occ Promoter Activity

This protocol is adapted from methodologies used to screen for octopine-inducible gene fusions in A. tumefaciens.

1. Materials:

  • A. tumefaciens strain containing the occ promoter-gusA fusion construct.
  • Agroinducer medium (e.g., AB minimal medium).
  • Octopine solution (100 mM stock).
  • GUS assay buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% sodium lauryl sarcosine, 0.1% Triton X-100, 10 mM β-mercaptoethanol.
  • 4-Methylumbelliferyl β-D-glucuronide (MUG), 1 mM in GUS assay buffer.
  • Stop buffer: 0.2 M Na₂CO₃.
  • Fluorometer.

2. Procedure:

  • Grow the A. tumefaciens strain overnight in Agroinducer medium at 28°C.
  • Inoculate fresh medium with the overnight culture to an OD₆₀₀ of ~0.1.
  • Divide the culture into two flasks: one control and one induced. To the induced flask, add octopine to a final concentration of 1 mM.
  • Incubate both cultures at 28°C with shaking until they reach mid-log phase (OD₆₀₀ of 0.5-0.8).
  • Harvest 1 ml of cells from each culture by centrifugation.
  • Resuspend the cell pellet in 1 ml of GUS assay buffer.
  • Lyse the cells by sonication or with lysozyme.
  • Add 100 µl of the cell lysate to 900 µl of pre-warmed (37°C) GUS assay buffer containing 1 mM MUG.
  • Incubate the reaction at 37°C. Take 100 µl aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and add to 900 µl of stop buffer.
  • Measure the fluorescence of the released 4-methylumbelliferone (MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
  • Calculate GUS activity, typically expressed as pmol MU per minute per mg of protein.

Expected Results: A significant increase in GUS activity should be observed in the culture induced with octopine compared to the uninduced control, demonstrating the octopine-dependent activation of the occ promoter.

B. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Identify OccR Binding Sites

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a DNA-binding protein like OccR. This method allows for the precise mapping of protein-DNA interactions in vivo.

Protocol: ChIP-seq for OccR in A. tumefaciens

1. Materials:

  • A. tumefaciens strain expressing a tagged version of OccR (e.g., FLAG-tagged or HA-tagged).
  • Formaldehyde (37%).
  • Glycine (2.5 M).
  • Lysis buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors.
  • Dilution buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.
  • Antibody against the tag (e.g., anti-FLAG).
  • Protein A/G magnetic beads.
  • Wash buffers (low salt, high salt, LiCl).
  • Elution buffer: 1% SDS, 0.1 M NaHCO₃.
  • NaCl (5 M).
  • RNase A and Proteinase K.
  • DNA purification kit.
  • Reagents and equipment for next-generation sequencing library preparation and sequencing.

2. Procedure:

  • Grow the A. tumefaciens strain to mid-log phase and induce with octopine.
  • Crosslink protein to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
  • Harvest and wash the cells.
  • Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-500 bp.
  • Clarify the lysate by centrifugation.
  • Incubate a portion of the lysate with the specific antibody overnight at 4°C.
  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
  • Elute the complexes from the beads.
  • Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours.
  • Treat with RNase A and Proteinase K to remove RNA and protein.
  • Purify the immunoprecipitated DNA.
  • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
  • Analyze the sequencing data to identify enriched genomic regions, which correspond to the binding sites of OccR.

Expected Results: ChIP-seq analysis is expected to reveal significant enrichment of DNA sequences corresponding to the promoter regions of the occ operon and the occR gene itself, confirming the direct binding of OccR to these regulatory regions.

C. RNA-sequencing (RNA-seq) to Profile the Transcriptome in Response to Octopine

RNA-seq provides a comprehensive view of the transcriptome, allowing for the quantification of gene expression levels across the entire genome. By comparing the transcriptomes of A. tumefaciens grown with and without octopine, one can identify all genes that are differentially regulated by this molecule.

Protocol: RNA-seq of A. tumefaciens Treated with Octopine

1. Materials:

  • A. tumefaciens strain.
  • Growth medium with and without octopine.
  • RNA extraction kit suitable for bacteria.
  • DNase I.
  • Ribosomal RNA (rRNA) depletion kit.
  • Reagents and equipment for cDNA synthesis and sequencing library preparation.
  • High-throughput sequencer.

2. Procedure:

  • Grow A. tumefaciens cultures in the presence and absence of octopine, as described for the GUS assay.
  • Harvest cells from each condition.
  • Extract total RNA using a suitable kit, ensuring to include a DNase I treatment step to remove contaminating genomic DNA.
  • Deplete rRNA from the total RNA samples.
  • Prepare sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
  • Perform high-throughput sequencing of the prepared libraries.
  • Analyze the sequencing data to map reads to the A. tumefaciens genome, quantify transcript abundance, and identify differentially expressed genes between the octopine-treated and control samples.

Expected Results: RNA-seq data will provide a global view of the transcriptional response to octopine. It is expected to show strong upregulation of the occ operon genes. Additionally, it may reveal more subtle changes in the expression of other genes, potentially including the vir regulon and other metabolic pathways, providing a comprehensive picture of octopine's role in gene regulation.

III. Data Presentation

Table 1: Hypothetical Quantitative Data from Reporter Gene Assay

ConditionPromoter ConstructGUS Activity (pmol MU/min/mg protein)Fold Induction
UninducedP_occ-gusA15.2 ± 2.11.0
Octopine (1 mM)P_occ-gusA345.8 ± 25.622.8
UninducedP_occR-gusA89.5 ± 7.31.0
Octopine (1 mM)P_occR-gusA42.1 ± 4.90.47

Table 2: Hypothetical RNA-seq Differential Gene Expression Data

GeneFunctionLog₂ Fold Change (Octopine vs. Control)p-value
occQOctopine permease subunit+5.8< 0.001
occMOctopine permease subunit+5.6< 0.001
occPOctopine permease subunit+5.7< 0.001
occJOctopine permease subunit+5.5< 0.001
ooxAOctopine oxidase subunit+6.2< 0.001
ooxBOctopine oxidase subunit+6.1< 0.001
occRTranscriptional regulator-1.1< 0.05
virAVirulence sensor kinase+0.8< 0.05
virGVirulence response regulator+0.9< 0.05

IV. Visualizations

Octopine_Signaling_Pathway cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Octopine Octopine OccQMPJ OccQMPJ (ABC Transporter) Octopine->OccQMPJ Uptake Octopine_in Octopine OccQMPJ->Octopine_in OccR_inactive OccR (inactive) Octopine_in->OccR_inactive Binds to Catabolism Octopine Catabolism Octopine_in->Catabolism Substrate OccR_active OccR (active) OccR_inactive->OccR_active Conformational Change occ_operon occ Operon OccR_active->occ_operon Activates Transcription occR_gene occR Gene OccR_active->occR_gene Represses Transcription occ_operon->Catabolism Translates to Catabolic Enzymes RNA_Polymerase RNA Polymerase RNA_Polymerase->occ_operon RNA_Polymerase->occR_gene

Caption: Octopine signaling and occ operon regulation.

ChIP_seq_Workflow A 1. Crosslink proteins to DNA in vivo (Formaldehyde) B 2. Lyse cells and shear chromatin A->B C 3. Immunoprecipitate OccR-DNA complexes B->C D 4. Reverse crosslinks and purify DNA C->D E 5. Prepare sequencing library D->E F 6. High-throughput sequencing E->F G 7. Map reads and identify enriched peaks F->G RNA_seq_Workflow cluster_control Control cluster_treated Treated A1 1. Grow A. tumefaciens (- Octopine) B1 2. Extract total RNA A1->B1 C 3. Deplete ribosomal RNA (rRNA) B1->C A2 1. Grow A. tumefaciens (+ Octopine) B2 2. Extract total RNA A2->B2 B2->C D 4. Prepare cDNA libraries C->D E 5. High-throughput sequencing D->E F 6. Bioinformatic analysis (Mapping, Quantification, Differential Expression) E->F

References

Application Notes and Protocols for Metabolic Pathway Analysis of Octopine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopine (N²-(D-1-carboxyethyl)-L-arginine) is an opine, a class of amino acid derivatives found in crown gall tumors of plants. These tumors are induced by the transfer of T-DNA from Agrobacterium tumefaciens. The bacterium, in turn, can utilize octopine as a source of carbon and nitrogen for its growth. The metabolic pathway responsible for octopine degradation is encoded by genes located on the Ti plasmid of A. tumefaciens and is inducible by the presence of octopine. Understanding this pathway is crucial for research in plant-microbe interactions, bacterial metabolism, and for potential applications in drug development, particularly in the design of antimicrobial agents targeting pathogenic bacteria that utilize similar metabolic strategies.

This document provides a detailed overview of the metabolic pathway of octopine degradation, along with experimental protocols for its analysis. The information is intended to guide researchers in studying this pathway, identifying key enzymes, and quantifying metabolic intermediates.

Metabolic Pathway of Octopine Degradation

The catabolism of octopine in Agrobacterium tumefaciens is a multi-step process that converts octopine into common metabolic intermediates. The pathway is initiated by the breakdown of octopine into L-arginine and pyruvate, followed by the further degradation of arginine. The key enzymes and intermediates are outlined below.

Pathway Diagram

Octopine_Degradation_Pathway Octopine Octopine Arginine L-Arginine Octopine->Arginine Octopine Oxidase (ooxA, ooxB) Pyruvate Pyruvate Octopine->Pyruvate Octopine Oxidase (ooxA, ooxB) Ornithine L-Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Arginase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Dehydrogenase Proline L-Proline Ornithine->Proline Ornithine Cyclodeaminase Urea_Cycle Urea Cycle Urea->Urea_Cycle Glutamate L-Glutamate Proline->Glutamate Proline Degradation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_assays Specific Enzyme Assays Culture Agrobacterium tumefaciens Culture (with Octopine induction) Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Metabolite_Analysis Metabolite Analysis (HVPE, LC-MS, NMR) Extraction->Metabolite_Analysis Enzyme_Assays Enzyme Assays Extraction->Enzyme_Assays Octopine_Oxidase_Assay Octopine Oxidase Assay Enzyme_Assays->Octopine_Oxidase_Assay Arginase_Assay Arginase Assay Enzyme_Assays->Arginase_Assay OCD_Assay Ornithine Cyclodeaminase Assay Enzyme_Assays->OCD_Assay

Application Notes and Protocols: Synthesis of Octopinic Acid Analogs for Functional Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopinic acid, an analog of the amino acid L-arginine, and its derivatives are of significant interest in biomedical research, primarily due to their interaction with nitric oxide synthases (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response[1][2][3][4]. The production of NO is catalyzed by three distinct isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While essential for normal physiological function, the dysregulation of NO production is implicated in various diseases. Consequently, the development of specific NOS inhibitors is a key area of therapeutic research.

This compound and its analogs, as mimics of the natural NOS substrate L-arginine, represent a promising class of compounds for the selective inhibition of NOS isoforms. This document provides detailed protocols for the synthesis of a representative this compound analog, N-α-(1-carboxyethyl)-L-arginine, and for the functional evaluation of these analogs as NOS inhibitors.

Data Presentation: Inhibition of Nitric Oxide Synthase Isoforms

The inhibitory activity of L-arginine analogs, including this compound, against the three NOS isoforms is a critical parameter for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values for a selection of L-arginine analogs, providing a basis for understanding their structure-activity relationships (SAR).

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)
L-Arginine (substrate)---
N-α-Methyl-L-arginine (L-NMA)2.00.74.9
N-ω-Nitro-L-arginine (L-NNA)0.150.124.2
N-ω-Nitro-L-arginine methyl ester (L-NAME)0.60.530
N-δ-Methyl-L-arginine (δMA)1400 (Ki)--
Asymmetric dimethylarginine (ADMA)1.5--

Note: Data compiled from multiple sources. The inhibitory constants (Ki) are provided where IC50 values were not available. The activity of these compounds can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-α-(1-carboxyethyl)-L-arginine (this compound Analog) via Reductive Amination

This protocol details the synthesis of N-α-(1-carboxyethyl)-L-arginine from L-arginine and pyruvic acid through reductive amination.

Materials:

  • L-Arginine

  • Pyruvic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Distilled water

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-arginine (1 mmol) in methanol. Adjust the pH of the solution to approximately 7 by the dropwise addition of aqueous NaOH.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.2 mmol). Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium cyanoborohydride (2 mmol) to the reaction mixture. Monitor the progress of the reaction by TLC using a mobile phase of dichloromethane:methanol (8:2, v/v). The reaction is typically complete within 24 hours.

  • Workup: Once the reaction is complete, acidify the mixture to pH 2 with HCl to quench any remaining reducing agent. Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by ion-exchange chromatography to yield the desired N-α-(1-carboxyethyl)-L-arginine.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of synthesized this compound analogs on the different NOS isoforms using a colorimetric assay that measures the conversion of nitrate to nitrite.

Materials:

  • Purified nNOS, eNOS, and iNOS enzymes

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • HEPES buffer (pH 7.4)

  • Synthesized this compound analogs (test compounds)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and L-arginine. For nNOS and eNOS assays, also include calmodulin and CaCl₂.

  • Inhibitor Addition: Add varying concentrations of the synthesized this compound analogs to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the respective NOS isoform (nNOS, eNOS, or iNOS) to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrate Reduction: Stop the reaction and add nitrate reductase to each well to convert the nitrate produced to nitrite. Incubate as required by the nitrate reductase protocol.

  • Color Development: Add Griess Reagent to each well. This will react with nitrite to form a colored azo compound.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Nitric Oxide Synthase (NOS) Signaling Pathway

The following diagram illustrates the central role of NOS in converting L-arginine to nitric oxide and L-citrulline, and the subsequent downstream signaling cascade. The points of inhibition by L-arginine analogs are also indicated.

NOS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_inhibition Inhibition cluster_smooth_muscle Smooth Muscle Cell Signal Agonist (e.g., Acetylcholine) Receptor Receptor (e.g., GPCR) Signal->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 Release Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex eNOS_inactive eNOS (inactive) CaM_Complex->eNOS_inactive Activation eNOS_active eNOS (active) NO Nitric Oxide (NO) eNOS_active->NO O₂, NADPH L_Citrulline L-Citrulline eNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion Analogs This compound Analogs Analogs->eNOS_active Competitive Inhibition cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation/ Relaxation PKG->Relaxation

Caption: NOS signaling pathway and competitive inhibition.

Experimental Workflow: Synthesis and Screening

The following diagram outlines the general workflow for the synthesis of this compound analogs and their subsequent screening for NOS inhibitory activity.

Workflow Start Start: Design of This compound Analogs Synthesis Chemical Synthesis (Reductive Amination) Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR) Synthesis->Purification Screening In Vitro NOS Inhibition Assay Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Identification of Potent/Selective Inhibitors SAR->End Lead_Optimization->Synthesis Iterative Cycle

Caption: Workflow for synthesis and screening of analogs.

References

Application Notes and Protocols for Monitoring Octopine Levels in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopine, a derivative of arginine and pyruvate, is a member of the opine family of compounds. In the context of soil microbiology and plant pathology, octopine is of significant interest as it is synthesized by plants genetically modified by Agrobacterium tumefaciens and serves as a specific nutrient source for the bacteria. The presence and concentration of octopine in the rhizosphere can be indicative of Agrobacterium-mediated plant interactions and can influence the soil microbial community. Monitoring octopine levels in soil is crucial for understanding the ecological dynamics of Agrobacterium and for the development of novel antimicrobial strategies targeting this pathogen.

These application notes provide detailed protocols for the collection, extraction, and quantification of octopine from soil samples, as well as an overview of the relevant biological pathways.

Data Presentation

Currently, there is a notable lack of published data on the typical concentrations of octopine in soil. The available quantitative data primarily focuses on the levels within plant tissues, specifically in crown gall tumors induced by Agrobacterium tumefaciens. This data can, however, serve as a proxy to estimate potential concentrations in the immediate rhizosphere of infected plants.

Table 1: Reported Octopine Concentrations in Plant Tissues

Plant SpeciesTissue TypeOctopine Concentration (µg/g fresh weight)Reference
Tobacco (Nicotiana tabacum)Crown Gall Tumor1 - 240[1][2]
Sunflower (Helianthus annuus)Crown Gall Tumor1 - 240[1]

Note: These values are from plant tissues and are expected to be significantly higher than what would be found in the surrounding soil. The concentration in soil will be influenced by factors such as secretion rates from the plant, microbial degradation, and soil physicochemical properties.

Experimental Protocols

Soil Sampling

A representative soil sample is critical for accurate octopine level determination. The following protocol is recommended for collecting rhizosphere soil.

Protocol 3.1: Rhizosphere Soil Sample Collection

  • Plant Selection: Identify plants suspected of Agrobacterium infection or plants in an experimental setup where Agrobacterium has been introduced.

  • Excavation: Carefully excavate the plant, keeping the root ball as intact as possible.

  • Bulk Soil Removal: Gently shake the root ball to remove the loosely adhering bulk soil.

  • Rhizosphere Soil Collection: The soil that remains tightly adhered to the roots is considered the rhizosphere soil. This can be collected by:

    • Brushing: Using a sterile brush to gently remove the soil from the roots into a sterile collection container.

    • Washing: Place the roots in a sterile container with a known volume of a suitable buffer (e.g., phosphate-buffered saline). Agitate vigorously to dislodge the rhizosphere soil. The resulting soil suspension can then be used for extraction.[3]

  • Storage: Store the collected soil samples at -20°C or -80°C to minimize microbial degradation of octopine prior to extraction.

Octopine Extraction from Soil

This protocol is a proposed method based on established techniques for extracting polar organic compounds from soil matrices. It combines solvent extraction with a solid-phase extraction (SPE) clean-up step to remove interfering substances.

Protocol 3.2: Soil Extraction and Clean-up

  • Sample Preparation:

    • Thaw the frozen soil sample.

    • Air-dry the soil sample in a fume hood or use a lyophilizer (freeze-dryer) for more rapid drying.

    • Sieve the dried soil through a 2 mm mesh to remove large debris and homogenize the sample.

  • Solvent Extraction:

    • Weigh 5-10 g of the prepared soil into a centrifuge tube.

    • Add 20-40 mL of an extraction solvent. A polar solvent such as methanol or a mixture of methanol and water (e.g., 80:20 v/v) is recommended.[4]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 4000 x g for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the soil pellet with a fresh aliquot of the extraction solvent to ensure complete recovery.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Cartridge Selection: Use a C18 SPE cartridge.

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

    • Sample Loading: Dilute the combined supernatant with deionized water to reduce the methanol concentration to less than 5%. Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elution: Elute the octopine from the cartridge with 5 mL of methanol.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with either UV or mass spectrometry detection is the recommended method for the quantification of octopine.

Protocol 3.3: HPLC-UV Analysis (Proposed Method)

This method is an adaptation of established HPLC techniques for similar compounds.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol). A starting point could be a 95:5 (v/v) mixture of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using octopine standards of known concentrations. The concentration of octopine in the soil extract can be determined by comparing its peak area to the calibration curve.

Protocol 3.4: LC-MS/MS Analysis (Proposed Method)

For higher sensitivity and selectivity, especially for low concentrations of octopine in complex soil matrices, LC-MS/MS is the preferred method.

  • Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z of protonated octopine ([M+H]⁺).

    • Product Ions (Q3): At least two characteristic fragment ions for confirmation and quantification. These would need to be determined by infusing an octopine standard.

  • Quantification: Use a calibration curve prepared with octopine standards. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for monitoring octopine levels in soil.

experimental_workflow cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Rhizosphere Soil Collection B Drying and Sieving A->B Homogenization C Solvent Extraction B->C Extraction D Solid-Phase Extraction (SPE) Clean-up C->D Purification E HPLC-UV or LC-MS/MS Analysis D->E Analysis F Quantification and Data Reporting E->F Calculation

Workflow for Octopine Monitoring in Soil.
Octopine Signaling and Catabolism in Agrobacterium tumefaciens

This diagram depicts the signaling pathway initiated by octopine, leading to its uptake and catabolism by Agrobacterium tumefaciens.

octopine_pathway cluster_environment External Environment (Rhizosphere) cluster_cell Agrobacterium tumefaciens Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Octopine_ext Octopine OccJ OccJ (Permease) Octopine_ext->OccJ Uptake Octopine_int Octopine OccJ->Octopine_int OccR_inactive OccR (Inactive) OccR_active OccR (Active) OccR_inactive->OccR_active Conformational Change occ_operon occ Operon OccR_active->occ_operon Induces Transcription Octopine_int->OccR_inactive Binding Catabolism Octopine Catabolism Octopine_int->Catabolism Substrate occ_operon->OccJ Translation occ_operon->Catabolism Translation Products Arginine + Pyruvate Catabolism->Products Yields

Octopine Signaling and Catabolism Pathway.

References

Probing Octopinic Acid Metabolism: Application Notes and Protocols for Stable Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopinic acid, a derivative of the amino acid ornithine, is an opine-type compound found in crown gall tumors induced by Agrobacterium tumefaciens. Opines are synthesized by tumor cells and serve as a nutrient source for the infecting bacteria. The metabolic pathways of opines, including octopine and its analogue this compound, are of significant interest for understanding host-pathogen interactions and exploring novel enzymatic targets. Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules, elucidate biochemical pathways, and quantify metabolic fluxes. By introducing molecules enriched with stable isotopes like ¹³C or ¹⁵N, researchers can track the transformation of these labeled compounds through complex biological systems.[1][2] This document provides detailed application notes and protocols for designing and conducting stable isotope labeling studies to investigate the metabolism of this compound.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), to label metabolites.[1] These labeled compounds are chemically identical to their natural counterparts and are metabolized through the same biochemical reactions.[2] The key principle is that the heavier mass of the isotopes allows for their detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By tracking the incorporation of these heavy atoms into downstream metabolites, it is possible to map metabolic pathways and determine the rate of metabolic reactions, known as metabolic flux.[1]

Application Notes

Stable isotope labeling studies of this compound metabolism can be applied to:

  • Elucidate biosynthetic and catabolic pathways: Tracing the flow of labeled atoms from precursors like ¹³C-labeled ornithine or ¹³C-labeled pyruvate can definitively map the synthesis and breakdown of this compound.

  • Identify novel metabolic intermediates: The appearance of unexpected labeled compounds can lead to the discovery of new metabolites and enzymatic reactions in the this compound pathway.

  • Quantify metabolic flux: By measuring the rate of label incorporation, researchers can determine the activity of metabolic pathways under different conditions, such as in the presence of potential enzyme inhibitors.

  • Understand host-pathogen metabolic interactions: In the context of Agrobacterium infection, stable isotope labeling can be used to study the transfer and utilization of this compound from the host plant cell to the bacterium.

  • Screen for drug targets: Identifying enzymes crucial for this compound metabolism could reveal potential targets for antimicrobial agents that disrupt the nutrient supply to pathogenic bacteria.

Experimental Protocols

The following are detailed protocols for conducting stable isotope labeling studies of this compound metabolism in cell cultures, adaptable for both plant cells and bacterial cultures.

Protocol 1: Stable Isotope Labeling of this compound Precursors in Cell Culture

This protocol describes the labeling of cells with stable isotope-labeled precursors to trace the biosynthesis of this compound.

Materials:

  • Cell culture medium (appropriate for the cell type, e.g., Murashige and Skoog for plant cells, LB broth for Agrobacterium)

  • Stable isotope-labeled precursor (e.g., U-¹³C₅-L-Ornithine, U-¹³C₃-Pyruvate)

  • Sterile cell culture flasks or plates

  • Incubator with appropriate temperature and atmospheric conditions

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium until they reach the desired confluence.

  • Media Exchange and Labeling:

    • For adherent cells, aspirate the standard medium and gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • For suspension cells, centrifuge the cell suspension to pellet the cells and aspirate the supernatant.

    • Resuspend or add fresh, pre-warmed medium containing the stable isotope-labeled precursor at a known concentration. The concentration will depend on the specific precursor and cell type and should be optimized.

  • Incubation: Incubate the cells for a predetermined time course. The duration should be sufficient to allow for significant label incorporation into downstream metabolites. Time points can range from minutes to hours depending on the expected metabolic rate.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly quench the cells by adding ice-cold quenching solution.

    • For adherent cells, aspirate the labeling medium and add the quenching solution directly to the plate. For suspension cells, pellet the cells and resuspend in the quenching solution.

    • Scrape the adherent cells and collect the cell suspension.

    • Centrifuge the cell suspension at a low speed to pellet the cells.

    • Add the ice-cold extraction solvent to the cell pellet, vortex thoroughly, and incubate on ice to allow for complete extraction of metabolites.

    • Centrifuge at high speed to pellet cell debris.

  • Sample Preparation for Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

Protocol 2: LC-MS Analysis of Labeled Metabolites

This protocol outlines the analysis of extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify labeled this compound and related metabolites.

Materials:

  • Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing agent)

  • LC-MS grade solvents

  • Reconstituted metabolite extracts

Procedure:

  • Chromatographic Separation: Inject the reconstituted samples into the LC system. The chromatographic method should be optimized to achieve good separation of this compound from its precursors and other related metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a mode that allows for the detection of both unlabeled (M+0) and labeled isotopologues (M+1, M+2, etc.).

    • Acquire data in both positive and negative ionization modes to maximize metabolite coverage.

    • Perform MS/MS fragmentation to confirm the identity of this compound and to determine the position of the label within the molecule.

  • Data Analysis:

    • Process the raw LC-MS data using specialized software to identify peaks corresponding to different isotopologues of this compound and other metabolites.

    • Calculate the Mass Isotopologue Distribution (MID), which is the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms.

    • Correct for the natural abundance of stable isotopes.

Data Presentation

Quantitative data from stable isotope labeling experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of this compound after Labeling with U-¹³C₅-L-Ornithine

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
099.50.50.00.00.00.0
185.25.13.52.82.11.3
445.710.38.910.512.112.5
1215.38.112.418.722.523.0
245.13.28.715.428.938.7

This table is a representative example of how to present MID data. Actual values will vary based on experimental conditions.

Table 2: Relative Abundance of Labeled Metabolites in the this compound Pathway

MetaboliteCondition A (Control) - Labeled Fraction (%)Condition B (Inhibitor) - Labeled Fraction (%)Fold Change (B/A)
Ornithine95.396.11.01
Pyruvate88.187.50.99
This compound75.432.10.43
Downstream Metabolite X62.815.70.25

This table illustrates how to compare the extent of labeling between different experimental conditions to assess the effect of an inhibitor.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.

Octopinic_Acid_Biosynthesis Ornithine Ornithine Intermediate Schiff Base Intermediate Ornithine->Intermediate + Pyruvate Pyruvate Pyruvate->Intermediate Octopinic_Acid This compound Intermediate->Octopinic_Acid NAD(P)H -> NAD(P)+ OCS Octopine Synthase OCS->Intermediate OCS->Octopinic_Acid

Caption: Biosynthetic pathway of this compound from ornithine and pyruvate.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Seeding & Growth B 2. Media Exchange & Addition of Labeled Precursor A->B C 3. Incubation B->C D 4. Metabolic Quenching C->D E 5. Metabolite Extraction D->E F 6. Sample Drying & Reconstitution E->F G 7. LC-MS Analysis F->G H 8. Data Processing & Interpretation G->H

Caption: Workflow for stable isotope labeling experiments.

Octopine_Catabolism_Signaling cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Octopine_ext Octopine OccJ OccJ (Binding Protein) Octopine_ext->OccJ OccQMP OccQMP (Permease) OccJ->OccQMP Octopine_int Octopine OccQMP->Octopine_int Oox Octopine Oxidase (ooxBCAD) Octopine_int->Oox OccR_protein OccR (Regulator) Octopine_int->OccR_protein induces Arginine Arginine Oox->Arginine Pyruvate Pyruvate Oox->Pyruvate OccR_gene occR gene OccR_protein->OccR_gene represses occ_operon occ operon OccR_protein->occ_operon activates transcription

Caption: Signaling and catabolic pathway for octopine in A. tumefaciens.

References

Application Notes and Protocols: Investigating the Role of Octopinic Acid in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in a population density-dependent manner[1][2]. This process relies on the production, detection, and response to small signaling molecules called autoinducers[3]. The increasing prevalence of antibiotic resistance has propelled the search for alternative antimicrobial strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach[4][5]. By disrupting bacterial communication, QS inhibitors can attenuate pathogenicity without exerting direct selective pressure for resistance development.

Opines are a class of low-molecular-weight compounds produced by plant crown gall tumors induced by Agrobacterium tumefaciens. These molecules are catabolized by the bacteria and can act as environmental cues. Notably, certain opines, such as octopine and nopaline, play a crucial role in regulating the conjugal transfer of tumor-inducing (Ti) plasmids in Agrobacterium, a process intricately linked to quorum sensing. Octopinic acid, another member of the opine family, is structurally similar to octopine and therefore presents a compelling candidate for investigation as a potential modulator of bacterial quorum sensing.

These application notes provide a comprehensive framework for studying the effects of this compound on bacterial quorum sensing. Detailed protocols for key experiments are provided to enable researchers to assess its potential as a quorum sensing inhibitor.

Postulated Signaling Pathway of Opine-Mediated Quorum Sensing in Agrobacterium tumefaciens

In Agrobacterium tumefaciens, the quorum sensing cascade is initiated by the presence of specific opines. The diagram below illustrates the postulated signaling pathway for octopine, which can serve as a model for investigating the effects of this compound. In this pathway, octopine acts as a primary signal, inducing the expression of the key quorum sensing regulator, TraR.

Postulated Opine-Mediated Quorum Sensing Pathway Octopinic_Acid This compound (Hypothesized Inducer) OccR OccR (Transcriptional Activator) Octopinic_Acid->OccR Binds to traR_gene traR gene OccR->traR_gene Activates transcription TraR_protein TraR (QS Receptor) traR_gene->TraR_protein Translates to QS_genes Quorum Sensing Target Genes TraR_protein->QS_genes Activates transcription AHL Acyl-Homoserine Lactone (Autoinducer) AHL->TraR_protein Binds to Virulence_Biofilm Virulence & Biofilm Formation QS_genes->Virulence_Biofilm Leads to

Caption: Postulated signaling pathway of opine-mediated quorum sensing.

Experimental Protocols

To investigate the role of this compound in quorum sensing, a series of established assays can be employed. These protocols are designed to assess the inhibitory effects of this compound on QS-regulated phenotypes, such as the production of virulence factors and biofilm formation.

Violacein Inhibition Assay in Chromobacterium violaceum

Chromobacterium violaceum is a commonly used reporter strain for screening QS inhibitors. The production of the purple pigment violacein is regulated by a LuxI/LuxR-type QS system and can be easily quantified. Inhibition of violacein production without affecting bacterial growth is indicative of QSI activity.

Experimental Workflow:

Violacein Inhibition Assay Workflow start Start culture Culture C. violaceum overnight start->culture prepare_plates Prepare 96-well plate with This compound dilutions culture->prepare_plates inoculate Inoculate with C. violaceum prepare_plates->inoculate incubate Incubate at 30°C for 24-48h inoculate->incubate read_growth Measure bacterial growth (OD600) incubate->read_growth extract_violacein Lyse cells and extract violacein read_growth->extract_violacein quantify_violacein Quantify violacein (OD585) extract_violacein->quantify_violacein analyze Analyze data and determine % inhibition quantify_violacein->analyze end End analyze->end

Caption: Workflow for the violacein inhibition assay.

Protocol:

  • Culture Preparation: Inoculate Chromobacterium violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Plate Preparation: Prepare serial dilutions of this compound in LB broth in a 96-well microtiter plate. Include a positive control (without this compound) and a negative control (broth only).

  • Inoculation: Dilute the overnight culture of C. violaceum to an OD600 of 0.1 and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with gentle shaking.

  • Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Violacein Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant and add dimethyl sulfoxide (DMSO) to each well to lyse the cells and solubilize the violacein.

  • Quantification: Transfer the DMSO extract to a new plate and measure the absorbance at 585 nm (OD585).

  • Data Analysis: Normalize the violacein production to bacterial growth (OD585/OD600) and calculate the percentage of inhibition compared to the positive control.

Biofilm Formation Assay (Crystal Violet Method)

Biofilm formation is a key QS-regulated process in many pathogenic bacteria. The crystal violet assay is a simple and effective method to quantify the effect of a compound on biofilm formation.

Experimental Workflow:

Biofilm Formation Assay Workflow start Start culture Culture target bacteria overnight start->culture prepare_plates Prepare 96-well plate with This compound dilutions culture->prepare_plates inoculate Inoculate with bacteria prepare_plates->inoculate incubate Incubate statically for 24-48h inoculate->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_excess_stain Wash to remove excess stain stain->wash_excess_stain solubilize Solubilize bound stain with acetic acid wash_excess_stain->solubilize quantify Quantify absorbance (OD570) solubilize->quantify analyze Analyze data and determine % inhibition quantify->analyze end End analyze->end

Caption: Workflow for the biofilm formation assay.

Protocol:

  • Culture Preparation: Grow the target bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable broth medium.

  • Plate Preparation: Prepare serial dilutions of this compound in fresh broth in a 96-well plate.

  • Inoculation: Dilute the overnight culture and add it to the wells. Include appropriate controls.

  • Incubation: Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)

To investigate the molecular mechanism of this compound's effect on quorum sensing, the expression levels of key QS-regulated genes can be quantified using RT-qPCR.

Experimental Workflow:

RT-qPCR Gene Expression Analysis Workflow start Start treat_bacteria Treat bacterial culture with This compound start->treat_bacteria extract_rna Extract total RNA treat_bacteria->extract_rna dna_removal DNase treatment to remove gDNA extract_rna->dna_removal synthesize_cdna Synthesize cDNA via reverse transcription dna_removal->synthesize_cdna run_qpcr Perform qPCR with primers for target and reference genes synthesize_cdna->run_qpcr analyze_data Analyze Ct values and calculate relative gene expression run_qpcr->analyze_data end End analyze_data->end

Caption: Workflow for RT-qPCR gene expression analysis.

Protocol:

  • Bacterial Treatment: Grow the bacterial culture to the mid-logarithmic phase and treat with a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target QS-regulated genes (e.g., lasI, lasR, rhlI, rhlR in P. aeruginosa), and a reference (housekeeping) gene for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Violacein Production in C. violaceum

This compound (µg/mL)Mean OD600 (± SD)Mean OD585 (± SD)Normalized Violacein (OD585/OD600)% Inhibition
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4

Table 2: Effect of this compound on Biofilm Formation

Bacterial StrainThis compound (µg/mL)Mean OD570 (± SD)% Biofilm Inhibition
P. aeruginosa0 (Control)0
Concentration 1
Concentration 2
S. aureus0 (Control)0
Concentration 1
Concentration 2

Table 3: Relative Expression of QS-Regulated Genes in Response to this compound

Target GeneFold Change (vs. Control)p-value
lasI
lasR
rhlI
rhlR

Conclusion

The provided application notes and protocols offer a robust framework for the systematic investigation of this compound as a potential modulator of bacterial quorum sensing. Based on the established role of related opines in Agrobacterium communication, there is a strong rationale for exploring this compound's bioactivity. The successful execution of these experiments will provide valuable insights into its mechanism of action and its potential for development as a novel anti-virulence agent to combat bacterial infections.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Octopinic Acid Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of octopinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of this compound detection in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the detection of this compound, providing practical solutions in a question-and-answer format.

Issue 1: Poor Peak Shape or Peak Tailing in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for polar compounds like this compound in reversed-phase HPLC is a common issue. The primary causes include:

    • Secondary Interactions: The basic guanidinium group of this compound can interact with residual acidic silanol groups on the silica-based stationary phase of the column. This leads to a secondary retention mechanism and results in tailed peaks.

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound may exist in multiple ionic forms, causing peak broadening and tailing.

    • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can distort peak shape.[1]

    Troubleshooting Steps:

    • Optimize Mobile Phase:

      • pH Adjustment: Maintain the mobile phase pH below the pKa of the silanol groups (around pH 3-4) to suppress their ionization. Alternatively, work at a higher pH (above 7) to ensure this compound is in a consistent ionic state, though this may require a pH-stable column.

      • Add an Ion-Pairing Reagent: Incorporate an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) into the mobile phase. TFA will pair with the guanidinium group of this compound, reducing its interaction with the stationary phase and improving peak shape.

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups have been chemically deactivated.

    • Reduce Sample Concentration: Dilute your sample and re-inject to see if peak shape improves. If it does, you are likely experiencing column overload.

    • Implement a Guard Column: A guard column installed before the analytical column can trap strongly retained impurities from complex samples, extending the life of your analytical column and preserving peak shape.[2]

    • Column Washing: If you suspect contamination, disconnect the column and flush it with a strong solvent series (e.g., water, methanol, isopropanol, then back to your mobile phase) to remove contaminants.[3]

Issue 2: Low Sensitivity and Inability to Detect Low-Abundance this compound

  • Question: I am unable to detect low concentrations of this compound in my samples. How can I improve the sensitivity of my method?

  • Answer: Low sensitivity can be a significant hurdle, especially with complex matrices. Here are several strategies to boost your detection limits:

    • Pre-column Derivatization: this compound lacks a strong chromophore, making UV detection challenging at low concentrations. Derivatizing the primary or secondary amine groups with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA), can dramatically increase sensitivity when using a fluorescence detector.[4][5]

    • Mass Spectrometry (MS) Detection: Couple your liquid chromatography (LC) system to a mass spectrometer (LC-MS). MS is an inherently more sensitive and selective detection method than UV or fluorescence. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can significantly reduce background noise and enhance the signal-to-noise ratio for this compound.

    • Sample Enrichment: Implement a solid-phase extraction (SPE) step during your sample preparation. A cation-exchange SPE cartridge can be used to selectively retain and concentrate this compound from the sample matrix, while washing away interfering neutral and anionic compounds.

    • Optimize Injection Volume: Increasing the injection volume can increase the amount of analyte introduced onto the column. However, be mindful of potential peak broadening. This should be optimized in conjunction with your column dimensions and mobile phase conditions.

Issue 3: Co-elution with Interfering Compounds from Plant Extracts

  • Question: I suspect that other compounds in my plant extract are co-eluting with this compound, affecting the accuracy of my quantification. How can I address this?

  • Answer: Co-elution is a common challenge when analyzing complex samples like plant extracts, which contain a multitude of secondary metabolites.

    • Adjust Mobile Phase Gradient: Modify the gradient profile of your mobile phase. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter the selectivity of the separation.

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. For instance, a phenyl-hexyl column may offer different selectivity for aromatic plant metabolites compared to a standard C18 column, potentially resolving the co-elution.

    • Enhance Sample Cleanup: A more rigorous sample preparation protocol can remove many interfering substances. Consider a multi-step extraction, such as a liquid-liquid extraction followed by solid-phase extraction, to isolate this compound more effectively.

    • Utilize High-Resolution Mass Spectrometry (HRMS): If you are using LC-MS, employing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can distinguish between this compound and co-eluting compounds based on their exact mass, even if they are not chromatographically separated.

Quantitative Data Presentation

The following table summarizes the performance characteristics of different analytical methods for the detection of this compound and related compounds. This allows for a direct comparison to aid in method selection based on the required sensitivity and available instrumentation.

Analytical Method Detection Principle Typical Limit of Detection (LOD) Derivatization Required? Key Advantages Key Disadvantages
Paper Electrophoresis/Chromatography Staining with specific reagentsMicromolar rangeNoLow cost, simpleLow sensitivity, low throughput, qualitative/semi-quantitative
High-Performance Liquid Chromatography (HPLC) with UV Detection UV absorbanceLow micromolar rangeNoGood for higher concentrations, robustLow sensitivity for this compound due to weak chromophore
HPLC with Fluorescence Detection Fluorescence of a derivatized analytePicomolar to nanomolar rangeYes (e.g., with FMOC-Cl or OPA)High sensitivity, good selectivityAdditional derivatization step required
Gas Chromatography-Mass Spectrometry (GC-MS) Mass-to-charge ratio of fragmented ionsLow nanomolar to picomolar rangeYes (to increase volatility)High sensitivity and selectivityDerivatization is essential and can be complex
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass-to-charge ratio of the intact molecule and its fragmentsPicomolar to femtomolar rangeNoVery high sensitivity and selectivity, no derivatization neededHigher instrument cost and complexity

Note: The presented LODs are representative values and can vary depending on the specific instrument, sample matrix, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from complex samples, with a focus on a high-sensitivity LC-MS method.

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is optimized for the extraction of polar metabolites, including this compound, from plant tissues such as crown galls or leaves.

  • Sample Collection and Preparation: a. Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. b. Lyophilize (freeze-dry) the tissue for 24-48 hours until completely dry. c. Grind the lyophilized tissue to a fine powder using a bead mill or a mortar and pestle cooled with liquid nitrogen. d. Store the powdered tissue at -80°C until extraction.

  • Extraction: a. Weigh approximately 50 mg of the powdered plant tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled (-20°C) extraction solvent of 80% methanol in water. c. Vortex the tube vigorously for 1 minute. d. Place the tube in an ultrasonic bath for 15 minutes at 4°C. e. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new microcentrifuge tube. g. To increase yield, re-extract the pellet with another 0.5 mL of the extraction solvent, centrifuge, and combine the supernatants. h. Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: High-Sensitivity Analysis of this compound by LC-MS/MS

This protocol describes the analysis of this compound using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column with end-capping (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: 2% to 30% B (linear gradient)

      • 10-12 min: 30% to 95% B (column wash)

      • 12-14 min: 95% B (hold)

      • 14-14.1 min: 95% to 2% B (return to initial conditions)

      • 14.1-18 min: 2% B (equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z of protonated this compound.

      • Product Ion (Q3): Select a characteristic fragment ion of this compound for quantification and another for confirmation.

    • Source Parameters: Optimize the capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.

octopine_biosynthesis Pyruvate Pyruvate Octopine_Synthase Octopine Synthase (ocs gene) Pyruvate->Octopine_Synthase Arginine Arginine Arginine->Octopine_Synthase Octopinic_Acid This compound Octopine_Synthase->Octopinic_Acid NAD NAD+ Octopine_Synthase->NAD NADH NADH NADH->Octopine_Synthase + H+

Caption: Biosynthesis of this compound in Crown Gall Tumors.

octopine_catabolism_signaling cluster_plant Plant Cell (Crown Gall) cluster_agrobacterium Agrobacterium tumefaciens Octopinic_Acid_Plant This compound OccJ_Permease OccJ Permease (Uptake) Octopinic_Acid_Plant->OccJ_Permease Export Octopinic_Acid_Agro This compound OccJ_Permease->Octopinic_Acid_Agro OccR OccR (Transcriptional Regulator) Octopinic_Acid_Agro->OccR Binds and Activates Catabolism Catabolism Octopinic_Acid_Agro->Catabolism occ_operon occ Operon (Catabolic Genes) OccR->occ_operon Induces Transcription occ_operon->Catabolism Expression of Catabolic Enzymes Arginine_Pyruvate Arginine + Pyruvate Catabolism->Arginine_Pyruvate

Caption: this compound Uptake and Catabolism Signaling in A. tumefaciens.

experimental_workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Sample_Prep 2. Sample Preparation (Freeze, Lyophilize, Grind) Sample_Collection->Sample_Prep Extraction 3. Extraction (e.g., 80% Methanol) Sample_Prep->Extraction Cleanup 4. Sample Cleanup (Centrifugation, Filtration/SPE) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 6. Data Processing (Integration, Quantification) Analysis->Data_Processing Results 7. Results Data_Processing->Results

Caption: General Experimental Workflow for this compound Analysis.

References

Overcoming matrix effects in LC-MS analysis of Octopinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Octopinic Acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS analysis of this compound, providing probable causes and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] 2. Column Overload: Injecting too much analyte can saturate the stationary phase. 3. Secondary Interactions: Silanol groups on the column can interact with the basic guanidino group of this compound. 4. Insufficient Column Equilibration: In HILIC, the aqueous layer on the stationary phase may not be fully formed.[1]1. Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., high percentage of organic solvent for HILIC).[1][2] 2. Reduce the injection volume or dilute the sample. 3. Use a mobile phase with an appropriate pH and buffer concentration to suppress silanol interactions. Consider using a column with advanced end-capping. 4. Ensure a sufficient equilibration time between injections (at least 10 column volumes).[1]
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components compete with this compound for ionization. 2. Poor Ionization Efficiency: this compound may not ionize well under the chosen source conditions. 3. Analyte Loss During Sample Preparation: The extraction and cleanup steps may not be optimal for this polar compound.1. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Optimize MS Source Parameters: Adjust parameters like spray voltage, gas flows, and temperature. 3. Consider Derivatization: Derivatizing the guanidino group with a reagent like benzoin can enhance ionization efficiency and chromatographic retention. 4. Use a Stable Isotope-Labeled Internal Standard (if available): This is the most effective way to compensate for matrix effects and analyte loss.
Inconsistent Retention Times 1. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of volatile components. 2. Temperature Fluctuations: Changes in column temperature affect retention. 3. Insufficient Column Equilibration: Particularly critical for HILIC methods. 4. Matrix Effects: High concentrations of matrix components can alter the stationary phase characteristics.1. Prepare fresh mobile phases daily and keep solvent bottles capped. 2. Use a column oven to maintain a constant temperature. 3. Increase the equilibration time between injections. Monitor system pressure for consistency. 4. Improve sample cleanup to reduce the matrix load on the column.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Carryover from Previous Injections: Adsorption of analyte or matrix components to the column or system. 3. Incompatible Mobile Phase Additives: Some ion-pairing reagents can cause high background in MS.1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. If using ion-pairing reagents, select volatile options like formic acid or acetic acid at low concentrations.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. Given that this compound is often analyzed in complex biological matrices like shellfish tissue, matrix effects are a significant challenge.

2. What is the best sample preparation technique to minimize matrix effects for this compound?

While the optimal method may vary depending on the specific matrix, a combination of protein precipitation followed by Solid-Phase Extraction (SPE) is a robust approach for polar analytes like this compound in complex samples.

  • Protein Precipitation (PPT): An initial step to remove the bulk of proteins. Methanol is often a good choice for precipitating proteins while keeping polar analytes in solution.

  • Solid-Phase Extraction (SPE): Provides a more selective cleanup to remove remaining interferences. A hydrophilic-lipophilic balanced (HLB) sorbent can be effective for retaining and eluting a broad range of compounds, including polar toxins from marine samples.

A comparison of common sample preparation techniques is provided in the table below.

3. Which chromatographic technique is most suitable for this compound analysis?

Due to its polar nature, this compound is not well-retained on traditional reversed-phase C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar compounds.

An alternative approach is the use of ion-pairing chromatography , where a reagent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for retention on a reversed-phase column. However, care must be taken to use MS-compatible volatile ion-pairing reagents.

4. Should I consider derivatization for this compound analysis?

Derivatization can be a highly effective strategy to improve the chromatographic retention and mass spectrometric detection of this compound. The guanidino group of this compound can be targeted with reagents like benzoin . This chemical modification adds a less polar moiety to the molecule, which can enhance its retention on reversed-phase columns and potentially improve its ionization efficiency.

5. How can I compensate for matrix effects if they cannot be completely eliminated?

The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way, thus providing accurate correction during quantification. If a SIL-IS for this compound is not available, a structural analog can be used as an alternative, though it may not provide the same level of correction. Another approach is the use of matrix-matched calibration standards , where the calibration curve is prepared in a blank matrix extract to mimic the matrix effects observed in the unknown samples.

Data Presentation

The following tables summarize quantitative data on the performance of different sample preparation and analytical techniques, based on studies of similar polar and guanidino-containing compounds.

Table 1: Comparison of Sample Preparation Methods for Polar Analytes

Method Typical Recovery (%) Matrix Effect Reduction Notes
Protein Precipitation (Methanol) 70-90%Low to ModerateSimple and fast, but may not remove all interfering phospholipids.
Liquid-Liquid Extraction (LLE) 60-85%ModerateSelectivity depends on the choice of extraction solvent. Can be labor-intensive.
Solid-Phase Extraction (SPE) 80-110%HighOffers excellent cleanup and can be automated. Method development is required to select the appropriate sorbent and elution conditions.

Data are generalized from studies on various polar metabolites and peptides and may vary for this compound.

Table 2: Performance of a Validated LC-MS/MS Method for Marine Toxins in Shellfish (as a proxy for this compound analysis)

Parameter Value
Recovery 87.8 - 115.2%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 15%
Linearity (R²) > 0.99

These values are from a validated method for various shellfish toxins and represent a target for a well-developed method for this compound.

Experimental Protocols

Protocol 1: Sample Preparation of Shellfish Tissue for this compound Analysis

This protocol is adapted from a validated method for the extraction of marine toxins from shellfish.

  • Homogenization: Weigh 2 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 9 mL of methanol and homogenize for 1 minute at high speed.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Add another 9 mL of methanol to the pellet, vortex, and centrifuge again. Combine the supernatants.

  • SPE Cleanup (using HLB cartridge):

    • Conditioning: Condition a 60 mg/3 mL HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load 1 mL of the combined supernatant onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% methanol in water.

    • Elution: Elute the this compound with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: Benzoin Derivatization of this compound

This protocol is adapted from a method for the derivatization of guanidine and related compounds.

  • Sample Preparation: Take 150 µL of the reconstituted sample extract (from Protocol 1) and cool to 0 °C.

  • Reagent Addition: Add 75 µL of a 4 mM benzoin solution in ethanol and 150 µL of 1.6 M aqueous potassium hydroxide.

  • Reaction: Mix and place the tube in a boiling water bath for 10 minutes.

  • Cooling: Immediately cool the tube in an ice bath for 2 minutes.

  • Acidification: Add 25 µL of 4.8 M aqueous hydrogen chloride.

  • Centrifugation: Centrifuge at 10,000 x g for 2 minutes.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Homogenization (Shellfish Tissue) extraction 2. Methanol Extraction homogenization->extraction spe 3. Solid-Phase Extraction (HLB Cartridge) extraction->spe reconstitution 4. Evaporation & Reconstitution spe->reconstitution lc HILIC Separation reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Analysis & Quantification ms->data Data Acquisition

Caption: Workflow for the LC-MS analysis of this compound from shellfish tissue.

Troubleshooting Logic for Low Signal Intensity

cluster_solutions Potential Solutions start Low Signal Intensity for this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? start->check_is use_matrix_matched Use Matrix-Matched Calibrants check_is->use_matrix_matched No re_evaluate Low IS Signal? (Indicates severe matrix effects or analyte loss) check_is->re_evaluate Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_ms Optimize MS Source Parameters improve_cleanup->optimize_ms derivatize Consider Derivatization (e.g., with Benzoin) optimize_ms->derivatize use_matrix_matched->improve_cleanup re_evaluate->improve_cleanup Yes re_evaluate->optimize_ms No

References

Technical Support Center: Optimizing Synthetic Octopinic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield of synthetic Octopinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The chemical synthesis of this compound, or N²-[(1R)-1-carboxyethyl]-L-ornithine, is typically achieved through reductive amination. This method involves the reaction of an L-ornithine derivative with a pyruvate derivative (or a similar α-keto acid) in the presence of a reducing agent. While specific patents mention yields of over 67%, the reaction conditions are crucial for success.

Q2: Which reducing agents are suitable for the reductive amination synthesis of this compound?

A2: Several reducing agents can be used for reductive amination, with the choice depending on the specific substrates and desired reaction conditions.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often used in anhydrous solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[2][3] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly in protic solvents like methanol (MeOH), and its reactivity is pH-dependent.[2][4] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting keto-acid, so it's often added after the initial imine formation is complete.

Q3: What is the optimal pH for the reductive amination to produce this compound?

A3: The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 6. This pH is a compromise: it needs to be acidic enough to catalyze the formation of the imine intermediate but not so acidic that it fully protonates the amine group of ornithine, which would render it non-nucleophilic. Acetic acid is commonly used to maintain the appropriate pH.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the conversion and formation of any byproducts.

Q5: What are the primary side reactions to be aware of during this compound synthesis?

A5: The main side reactions in reductive amination include the reduction of the starting α-keto acid to the corresponding hydroxy acid and the over-alkylation of the product to form tertiary amines. The choice of a selective reducing agent and control of stoichiometry can minimize these side reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incorrect pH: The pH may be too high or too low, inhibiting imine formation. - Ineffective Reducing Agent: The reducing agent may have degraded or is not suitable for the reaction. - Steric Hindrance: Significant steric hindrance between the ornithine and keto-acid derivatives can slow the reaction. - Low Reaction Temperature: The reaction may be too slow at the current temperature.- Adjust the pH to the 4-6 range using a weak acid like acetic acid. - Use a fresh batch of a suitable reducing agent like NaBH(OAc)₃ or NaBH₃CN. - Consider using a Lewis acid catalyst such as Ti(OiPr)₄ to activate the keto group. - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Impurities - Alcohol Byproduct: The reducing agent is reducing the starting keto-acid. - Over-alkylation: The secondary amine product is reacting further with the keto-acid.- Use a more selective reducing agent like NaBH(OAc)₃ that is less likely to reduce the keto-acid. - Alternatively, perform the reaction in two steps: first, form the imine, then add a less selective reducing agent like NaBH₄. - Use a slight excess of the amine (ornithine derivative) to favor the formation of the desired secondary amine.
Difficulty in Product Purification - Product is highly polar: this compound is an amino acid and is highly polar, making extraction from aqueous solutions difficult. - Contamination with salts: The workup procedure may introduce inorganic salts that are difficult to remove.- Consider using ion-exchange chromatography for purification. - Precipitation of the product from a suitable solvent system can be an effective purification method. - For purification via silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing.

Experimental Protocols

Representative Protocol for Reductive Amination Synthesis of this compound

This is a general procedure based on standard reductive amination protocols and should be optimized for the specific substrates and scale of the reaction.

Materials:

  • L-Ornithine derivative (e.g., with protected carboxyl groups) (1.0 eq.)

  • Pyruvic acid derivative (e.g., ethyl pyruvate) (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic acid (1.0 eq.)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a solution of the L-ornithine derivative (1.0 eq.) and the pyruvic acid derivative (1.0-1.2 eq.) in anhydrous DCE, add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or crystallization.

  • If protecting groups were used, a final deprotection step will be necessary to yield this compound.

Visualizations

Reductive_Amination_Pathway Ornithine L-Ornithine Derivative Imine Imine Intermediate Ornithine->Imine + PyruvicAcid Pyruvic Acid Derivative PyruvicAcid->Imine OctopinicAcid This compound Derivative Imine->OctopinicAcid Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Experimental_Workflow Start Start MixReactants 1. Mix Ornithine and Pyruvic Acid Derivatives in Anhydrous Solvent Start->MixReactants AddAcid 2. Add Acetic Acid (pH 4-6) MixReactants->AddAcid ImineFormation 3. Stir for Imine Formation AddAcid->ImineFormation AddReductant 4. Add Reducing Agent (e.g., NaBH(OAc)₃) ImineFormation->AddReductant Monitor 5. Monitor Reaction (TLC/LC-MS) AddReductant->Monitor Monitor->Monitor Incomplete Workup 6. Aqueous Workup & Extraction Monitor->Workup Complete Purify 7. Purify Product (e.g., Chromatography) Workup->Purify Deprotect 8. Deprotection (if needed) Purify->Deprotect End End Deprotect->End

References

Technical Support Center: Enhancing the Stability of Octopinic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Octopinic acid in solution.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and storage of this compound solutions.

Problem: I am observing a rapid loss of this compound concentration in my aqueous solution.

  • Question: What are the potential causes for the rapid degradation of this compound in my aqueous solution?

  • Answer: The degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis and oxidation. The molecule contains a secondary amine and carboxylic acid functional groups, which are susceptible to chemical reactions in an aqueous environment. The rate of degradation is often influenced by the pH of the solution, exposure to light, presence of metal ions, and storage temperature.

  • Question: How can I mitigate the degradation of this compound in my solution?

  • Answer: To enhance the stability of this compound in solution, consider the following strategies:

    • pH Control: Maintain the pH of the solution within a weakly acidic to neutral range (pH 4-6). Extreme pH values can catalyze hydrolysis.[1][2]

    • Use of Antioxidants: The secondary amine in this compound is susceptible to oxidation.[3][4] The addition of antioxidants can help prevent oxidative degradation.[5]

    • Addition of Chelating Agents: Trace metal ions in your solvent can catalyze the degradation of this compound. Including a chelating agent can sequester these ions.

    • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

    • Low-Temperature Storage: Store stock solutions at -20°C or -80°C to slow down chemical degradation rates.

    • Use of Co-solvents: For certain applications, the addition of organic co-solvents may improve stability.

    • Lyophilization: For long-term storage, lyophilizing this compound from a suitable buffer can significantly enhance its stability by removing water, which is often a key reactant in degradation pathways.

Problem: I am observing the formation of unknown peaks in my HPLC chromatogram when analyzing my this compound solution over time.

  • Question: What are these unknown peaks likely to be?

  • Answer: The unknown peaks are likely degradation products of this compound. Based on its chemical structure, two primary degradation pathways are plausible:

    • Oxidative Degradation: The secondary amine can be oxidized, leading to the formation of various byproducts.

    • Hydrolysis: The amide-like bond could be susceptible to hydrolysis, breaking the molecule into smaller constituents.

  • Question: How can I identify these degradation products?

  • Answer: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying unknown degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can elucidate the structures of the degradants.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the recommended storage conditions for solid this compound?

  • Answer: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

  • Question: What is the best solvent for preparing a stock solution of this compound?

  • Answer: For initial solubilization, methanol or DMSO can be used. For aqueous experimental buffers, it is crucial to select a buffer system that maintains a pH between 4 and 6. The final concentration of organic solvent in the aqueous buffer should be minimized if it is not compatible with the experimental system.

  • Question: How long can I store this compound solutions?

  • Answer: The stability of this compound in solution is highly dependent on the storage conditions (pH, temperature, presence of stabilizers). It is recommended to prepare fresh solutions for critical experiments. For short-term storage (days to a week), store at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. However, it is crucial to perform your own stability studies for your specific solution composition and storage conditions.

Stabilization Strategies

  • Question: What antioxidants can I use to stabilize my this compound solution?

  • Answer: Water-soluble antioxidants are generally preferred for aqueous solutions. Common examples include ascorbic acid (Vitamin C), sodium metabisulfite, and thioglycerol. The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your experiment.

  • Question: What chelating agents are suitable for stabilizing this compound?

  • Answer: Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used chelating agents that can sequester divalent and trivalent metal ions. A low concentration (e.g., 0.1-1 mM) is typically sufficient.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended ContainerNotes
Solid-20°CTightly sealed, amber vialProtect from moisture and light.
Stock Solution (Organic)-20°CTightly sealed, amber vialUse anhydrous solvents if possible.
Aqueous Solution-20°C or -80°CTightly sealed, amber vialsAliquot to avoid freeze-thaw cycles. Optimize pH and consider stabilizers.

Table 2: Suggested Stabilizers for Aqueous Solutions of this compound

Stabilizer TypeExample StabilizersTypical Concentration RangeMechanism of Action
AntioxidantAscorbic Acid, Sodium Metabisulfite0.01 - 0.1% (w/v)Prevents oxidative degradation of the secondary amine.
Chelating AgentEDTA, EGTA0.1 - 1 mMSequesters metal ions that can catalyze degradation.
BufferCitrate, Acetate10 - 50 mMMaintains pH in the optimal range of 4-6.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a given solution over time.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, buffer, or a co-solvent system) at a known concentration.

    • If testing stabilizers, prepare identical solutions containing the desired concentration of the antioxidant, chelating agent, or buffer.

    • Prepare a control solution without any stabilizers.

  • Storage Conditions:

    • Aliquot the solutions into amber vials.

    • Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C).

    • Protect all samples from light.

  • Time Points for Analysis:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Column: A C18 reversed-phase column is often suitable for the analysis of polar compounds.

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized.

    • Detection: Since this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active agent may be necessary, or a more sensitive detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed if available. Alternatively, LC-MS can be used for direct detection and quantification. A recent study has shown successful detection of various opines using UHPLC-ESI-MS-QTOF without derivatization.

    • Quantification: Create a standard curve of this compound at known concentrations to quantify the amount remaining at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Calculate the degradation rate for each condition.

Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol provides a general workflow for identifying the degradation products of this compound.

  • Sample Preparation:

    • Use the degraded samples from the stability study (Protocol 1).

  • LC-MS/MS Analysis:

    • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: A C18 or a mixed-mode column suitable for polar compounds.

    • Mobile Phase: Similar to the HPLC-UV method, using volatile buffers/additives like formic acid or ammonium formate is crucial for MS compatibility.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements and elemental composition determination.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this compound.

    • Data Acquisition: Acquire full scan MS data to identify the m/z of potential degradation products. Then, perform MS/MS (or tandem MS) on the parent ions of interest to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the mass spectra of the degraded samples to the control (time zero) sample to identify new peaks.

    • Determine the accurate mass of the degradation products and predict their elemental composition.

    • Analyze the fragmentation patterns to elucidate the chemical structure of the degradation products. This will help in confirming the degradation pathway (e.g., oxidation will result in an increase in mass corresponding to the addition of oxygen atoms).

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Instability start Observation: Rapid loss of this compound concentration cause Potential Causes start->cause hydrolysis Hydrolysis cause->hydrolysis Aqueous Environment oxidation Oxidation cause->oxidation Presence of Oxygen/Metals mitigation Mitigation Strategies hydrolysis->mitigation oxidation->mitigation ph_control Adjust pH to 4-6 mitigation->ph_control antioxidants Add Antioxidants (e.g., Ascorbic Acid) mitigation->antioxidants chelators Add Chelating Agents (e.g., EDTA) mitigation->chelators storage Optimize Storage (Low Temp, Protect from Light) mitigation->storage analysis Analyze Stability (HPLC, LC-MS) ph_control->analysis antioxidants->analysis chelators->analysis storage->analysis

Caption: Troubleshooting workflow for addressing instability of this compound in solution.

cluster_pathway Plausible Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis octopinic_acid This compound oxidized_product Oxidized Products (e.g., N-oxide, Imines) octopinic_acid->oxidized_product O2, Metal Ions hydrolysis_product1 Precursor 1 octopinic_acid->hydrolysis_product1 H2O, H+ or OH- hydrolysis_product2 Precursor 2 octopinic_acid->hydrolysis_product2 H2O, H+ or OH-

Caption: Potential degradation pathways of this compound in aqueous solution.

cluster_workflow Experimental Workflow for Stability Assessment prep 1. Prepare this compound Solutions (with and without stabilizers) store 2. Store under Stressed Conditions (e.g., different temperatures, light exposure) prep->store sample 3. Collect Samples at Defined Time Points store->sample hplc 4. HPLC Analysis (Quantify remaining this compound) sample->hplc lcms 5. LC-MS/MS Analysis (Identify Degradation Products) sample->lcms data 6. Data Analysis (Determine Degradation Rate and Pathway) hplc->data lcms->data

Caption: Workflow for assessing the stability of this compound and identifying degradants.

References

Strategies for reducing background noise in Octopinic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Octopinic acid quantification.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Question: I am observing a high background signal or "noisy" baseline in my chromatogram. What are the potential causes and how can I resolve this?

A high background signal can mask the analyte peak and lead to inaccurate quantification. Several factors related to your mobile phase, sample preparation, or HPLC/LC-MS system could be the cause.

Potential Causes & Solutions:

Category Potential Cause Recommended Solution
Mobile Phase Contaminated or low-quality solvents and reagents.Use HPLC or LC-MS grade solvents and high-purity salts and additives. Prepare fresh mobile phase daily.[1][2][3][4]
Dissolved gas in the mobile phase.Degas the mobile phase using methods like helium sparging, vacuum degassing, or an inline degasser.[1]
Improper mixing of mobile phase components.Ensure mobile phase components are miscible and thoroughly mixed. If using a gradient, ensure the mixer is functioning correctly.
Sample Preparation Presence of interfering compounds from the sample matrix (matrix effects).Optimize your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.
Particulate matter in the sample.Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before analysis to prevent particulates from interfering.
HPLC/LC-MS System Contaminated detector cell.Flush the detector cell with a strong, appropriate solvent like methanol or isopropanol. In some cases, a dilute acid wash (e.g., 1N nitric acid) may be necessary, but always consult your detector's manual first.
Air bubbles in the pump or detector.Purge the pump and the entire system to remove any trapped air bubbles.
Leaks in the system.Check all fittings and connections for any signs of leaks. Leaks can introduce air and cause pressure fluctuations, leading to a noisy baseline.
Worn pump seals or faulty check valves.Perform regular preventative maintenance, including replacing pump seals and check valves as needed.
Column contamination or degradation.Use a guard column to protect your analytical column from strongly retained sample components. Periodically flush the column with a strong solvent to remove contaminants.

Question: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What could be the issue?

Poor peak shape can affect the accuracy of integration and quantification. The problem can originate from the column, mobile phase, or interactions with the sample itself.

Troubleshooting Poor Peak Shape:

Peak Shape Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions between this compound and the stationary phase.Adjust the mobile phase pH to ensure this compound is in a single ionic form. Add a competing base to the mobile phase if using a C18 column.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or void formation.Reverse flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.
Peak Fronting Sample solvent is stronger than the mobile phase.Whenever possible, dissolve and inject your samples in the initial mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Split Peaks Clogged inlet frit or partially blocked tubing.Replace the column inlet frit or check for blockages in the tubing before the column.
Sample solvent incompatibility with the mobile phase.Ensure the sample solvent is miscible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound quantification in biological samples?

The most effective technique often depends on the specific biological matrix. However, Solid-Phase Extraction (SPE) is a highly recommended and widely used method for reducing matrix effects. SPE can selectively isolate this compound from complex sample matrices, thereby removing many interfering compounds like phospholipids that are known to cause ion suppression in mass spectrometry.

Q2: How can I confirm that the background noise is due to matrix effects?

A post-column infusion experiment can be performed to identify regions in the chromatogram where matrix effects are significant. This involves infusing a constant flow of an this compound standard into the mobile phase after the analytical column and then injecting a blank sample extract. Any suppression or enhancement of the constant signal indicates the elution of interfering compounds from the matrix.

Q3: Can the choice of mobile phase additives affect background noise?

Yes, the purity and type of mobile phase additives are critical. Using high-purity, LC-MS grade additives like formic acid or ammonium formate is essential for minimizing background noise, especially in mass spectrometry-based detection. Buffers based on carboxylic acids might lead to higher background absorption at low UV wavelengths.

Q4: How often should I perform system maintenance to prevent background noise issues?

Regular preventative maintenance is crucial for maintaining a stable and low-noise baseline. A general schedule is provided below, but you should always consult your instrument's manual for specific recommendations.

Recommended Maintenance Schedule:

Component Frequency
Pump Seals Every 3-6 months
Check Valves Clean or replace every 6 months
In-line Filters Replace as needed (monitor backpressure)
Detector Lamp As per manufacturer's recommended hours

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for extracting this compound from a plasma sample to reduce matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sp1 Plasma Sample sp2 Protein Precipitation (e.g., with acid) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Solid-Phase Extraction (SPE) sp3->sp4 sp5 Elution sp4->sp5 sp6 Dry Down & Reconstitution sp5->sp6 an1 Injection into HPLC/LC-MS sp6->an1 Reconstituted Sample an2 Chromatographic Separation an1->an2 an3 Mass Spectrometric Detection an2->an3 an4 Data Acquisition & Quantification an3->an4

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart start High Background Noise Observed q1 Is the mobile phase freshly prepared with high-purity solvents? start->q1 sol1 Prepare fresh mobile phase using HPLC/LC-MS grade solvents. q1->sol1 No q2 Is the system properly degassed? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Degas mobile phase and purge the system. q2->sol2 No q3 Is the sample preparation adequate to remove matrix effects? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize sample preparation (e.g., use SPE or LLE). q3->sol3 No q4 Is the system free of leaks and has it been recently maintained? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Check for leaks and perform preventative maintenance. q4->sol4 No end_node Low Background Noise Achieved q4->end_node Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting flowchart for high background noise.

References

Technical Support Center: Method Development for High-Throughput Screening of Octopinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) assay for octopinic acid. The primary focus is on the enzymatic assay for Octopine Dehydrogenase (ODH), the enzyme responsible for the synthesis of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the high-throughput screening of this compound?

A1: Direct high-throughput screening for this compound is not a commonly established method. Instead, HTS assays target the enzyme responsible for its synthesis, Octopine Dehydrogenase (ODH). The most common HTS method is a spectrophotometric assay that measures the activity of ODH. This enzyme catalyzes the reductive condensation of an amino acid (like L-ornithine to produce this compound, or L-arginine to produce octopine) and pyruvate, a reaction that is dependent on the oxidation of NADH to NAD+. The screening assay monitors the decrease in NADH concentration by measuring the reduction in absorbance at 340 nm. A decrease in the rate of this absorbance drop in the presence of a test compound indicates potential inhibition of ODH.

Q2: What are the key substrates and cofactors for the ODH-based HTS assay?

A2: The key components for the ODH-catalyzed reaction are:

  • Enzyme: Octopine Dehydrogenase (ODH) (EC 1.5.1.11).

  • Amino Acid Substrate: To produce this compound, L-ornithine is used. For the analogous and more commonly studied reaction, L-arginine is used to produce octopine.

  • Keto Acid Substrate: Pyruvate is the primary keto acid substrate.

  • Cofactor: NADH (Nicotinamide Adenine Dinucleotide, reduced form) is the electron donor and its consumption is monitored during the assay.

Q3: What is a suitable format for a high-throughput ODH assay?

A3: A 384-well microplate format is ideal for HTS of ODH. This format allows for the simultaneous testing of a large number of compounds in small volumes, which is both time and cost-effective. The assay is based on monitoring the change in absorbance at 340 nm, which can be read by a standard microplate reader.

Q4: How can I validate the performance of my HTS assay for ODH?

A4: Assay validation is crucial to ensure the reliability of your screening results. A key statistical parameter used for this is the Z'-factor (Z-prime). The Z'-factor assesses the separation between your positive and negative controls, indicating the quality of the assay. An ideal HTS assay should have a Z'-factor between 0.5 and 1.0. To calculate the Z'-factor, you will need to run plates with multiple wells of positive controls (e.g., no inhibitor) and negative controls (e.g., a known inhibitor or no enzyme).

Q5: Are there alternative methods to the NADH absorbance assay for HTS of ODH?

A5: While the NADH absorbance assay is the most direct and widely used method, other detection methods can be employed. These often involve coupled enzymatic reactions that produce a fluorescent or luminescent signal. However, these methods can be more complex to develop and may be more susceptible to interference from library compounds. For dehydrogenase assays, a colorimetric method using reagents like Nitroblue Tetrazolium (NBT) and Phenazine Methosulfate (PMS) can also be adapted. In this assay, the NADPH produced by the dehydrogenase reduces NBT to a colored formazan product.

Troubleshooting Guide

Issue: High background absorbance at 340 nm before starting the reaction.

  • Possible Cause 1: Intrinsic absorbance of test compounds.

    • Solution: Many small molecules in screening libraries absorb light at 340 nm. It is essential to run a parallel "artifact" plate containing the test compounds in the assay buffer without the enzyme. The absorbance from this plate can then be subtracted from the results of the main assay plate to correct for compound interference.

  • Possible Cause 2: Contamination of reagents.

    • Solution: Ensure that all buffers and reagent stocks are freshly prepared with high-purity water and are free from particulate matter. Filtering the buffers can help reduce light scattering.

  • Possible Cause 3: Absorbance from other sample components.

    • Solution: If you are using cell lysates or other complex biological samples, endogenous molecules may absorb at 340 nm. Run a "sample blank" control that includes all reaction components except for one of the key substrates (e.g., pyruvate or L-ornithine) to determine the background absorbance from the sample itself.

Issue: The Z'-factor for my assay is below 0.5.

  • Possible Cause 1: Low signal window.

    • Solution: The difference in signal between your positive and negative controls may be too small. Try optimizing the concentrations of your enzyme and substrates to achieve a more robust signal. You may also need to increase the incubation time, ensuring the reaction remains in the linear range.

  • Possible Cause 2: High variability in control wells.

    • Solution: High variability can be due to pipetting errors, inconsistent mixing, or "edge effects" in the microplate. Ensure your liquid handling robotics are properly calibrated and that the plate is mixed thoroughly after reagent addition. To mitigate edge effects, avoid using the outermost wells of the plate for samples and controls, or ensure the plate is incubated in a humidified environment to minimize evaporation.

  • Possible Cause 3: Instability of reagents.

    • Solution: NADH is particularly unstable, especially at acidic pH and higher temperatures. Prepare NADH solutions fresh for each experiment and keep them on ice. Ensure your assay buffer has a pH that supports NADH stability (typically around 7.0-8.0). The enzyme itself may also lose activity over time; store it according to the manufacturer's recommendations and avoid repeated freeze-thaw cycles.

Issue: I am observing an increase in absorbance at 340 nm in some wells.

  • Possible Cause 1: Fluorescent compounds in the library.

    • Solution: Some test compounds may be fluorescent, with an emission spectrum that overlaps with the 340 nm wavelength. This can lead to a false signal. It is important to perform a counter-screen to identify fluorescent compounds. This can be done by measuring the fluorescence of the compounds in the assay buffer without the assay reagents.

  • Possible Cause 2: Chemical reaction of the compound.

    • Solution: The test compound may be chemically reduced under the assay conditions, leading to an increase in absorbance at 340 nm. This is another form of assay interference that needs to be identified through appropriate control experiments.

Issue: My positive control inhibitor is showing weak or no inhibition.

  • Possible Cause 1: Incorrect inhibitor concentration.

    • Solution: Verify the concentration of your inhibitor stock solution and ensure that the final concentration in the assay is appropriate to achieve significant inhibition.

  • Possible Cause 2: Substrate concentration is too high.

    • Solution: If you are using a competitive inhibitor, a high concentration of the natural substrate can outcompete the inhibitor, leading to reduced apparent inhibition. Try running the assay with substrate concentrations at or below their Michaelis constant (Km) to increase the sensitivity to competitive inhibitors.

  • Possible Cause 3: Degraded inhibitor.

    • Solution: Ensure that your positive control inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Kinetic Parameters for Octopine Dehydrogenase (ODH)

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pH
L-ArgininePecten maximus4.1 ± 0.3 (Kd)[1]Not specified7.0[2]
PyruvatePecten maximusNot specifiedNot specified7.0[2]
NADHPecten maximus0.02 (Kd)[1]Not specified7.0[2]
L-OrnithineVarious marine invertebratesNot specifiedActivity is 3-79% of that with L-arginineNot specified

Table 2: Reagents and Materials for HTS of ODH

Reagent/MaterialRecommended StorageStability Notes
Octopine Dehydrogenase (ODH)-20°C or -80°CAvoid repeated freeze-thaw cycles.
L-OrnithineRoom Temperature or 4°CStable.
Sodium Pyruvate-20°CPrepare fresh solutions for each experiment.
NADH-20°C (desiccated)Light sensitive and unstable in solution. Prepare fresh.
Assay Buffer (e.g., Tris-HCl, pH 7.5)4°CStable.
384-well UV-transparent microplatesRoom TemperatureEnsure compatibility with your plate reader.
Known ODH inhibitor (for positive control)As per manufacturer

Experimental Protocols

Detailed Methodology for a 384-Well High-Throughput Spectrophotometric ODH Assay

This protocol is designed to identify inhibitors of Octopine Dehydrogenase by monitoring the decrease in NADH absorbance at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Enzyme Stock Solution: Prepare a stock solution of ODH in assay buffer. The final concentration in the assay will need to be optimized to achieve a linear reaction rate over the desired time course.

  • Substrate/Cofactor Mix: Prepare a 2X working solution of the substrates and cofactor in assay buffer. The final concentrations in the assay should be approximately at the Km values for each substrate, if known. For initial experiments, you can use:

    • L-Ornithine: 20 mM (final concentration 10 mM)

    • Pyruvate: 10 mM (final concentration 5 mM)

    • NADH: 0.4 mM (final concentration 0.2 mM)

  • Test Compounds: Prepare stock solutions of your test compounds in 100% DMSO. Create intermediate dilutions in assay buffer or DMSO to achieve the desired final screening concentration with a final DMSO concentration in the assay of ≤1%.

  • Positive Control: A known inhibitor of ODH (if available) or wells without enzyme.

  • Negative Control: DMSO vehicle control.

2. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of your test compounds, positive controls, and negative controls into the wells of a 384-well UV-transparent microplate.

  • Enzyme Addition: Add 25 µL of the ODH enzyme solution to all wells except the negative control wells (which will receive 25 µL of assay buffer instead).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the 2X substrate/cofactor mix to all wells. The final assay volume will be 50 µL.

  • Kinetic Reading: Immediately place the microplate into a kinetic plate reader pre-set to 25°C. Measure the absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.

3. Data Analysis:

  • Calculate the Rate of Reaction: For each well, determine the rate of NADH consumption by calculating the slope of the linear portion of the absorbance versus time curve (ΔA340/min).

  • Normalize the Data: Normalize the reaction rates to the negative control (DMSO) wells. The percent inhibition for each test compound can be calculated as follows: % Inhibition = (1 - (Rate_compound / Rate_DMSO)) * 100

  • Identify Hits: Set a threshold for hit identification (e.g., >50% inhibition).

  • Calculate Z'-factor: Use the data from the positive and negative control wells to calculate the Z'-factor for each plate to assess assay quality. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the control wells.

Mandatory Visualization

Opine_Metabolism cluster_plant Plant Cell cluster_agrobacterium Agrobacterium T-DNA T-DNA Opine_Synthase Opine_Synthase T-DNA->Opine_Synthase encodes Opine Opine (e.g., this compound) Opine_Synthase->Opine catalyzes Amino_Acid Amino Acid (e.g., Ornithine) Amino_Acid->Opine Keto_Acid α-Keto Acid (e.g., Pyruvate) Keto_Acid->Opine Opine_Uptake Opine Uptake Opine->Opine_Uptake transport Opine_Catabolism_Genes Opine_Catabolism_Genes Opine_Uptake->Opine_Catabolism_Genes induces Carbon_Nitrogen_Source Carbon & Nitrogen Source Opine_Uptake->Carbon_Nitrogen_Source

Caption: Opine metabolism in Agrobacterium-infected plant cells.

HTS_Workflow cluster_assay_prep Assay Preparation cluster_screening High-Throughput Screening cluster_data_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds (384-well plate) Compound_Library->Dispense_Compounds Enzyme_Prep Prepare ODH Enzyme Add_Enzyme Add ODH Enzyme Enzyme_Prep->Add_Enzyme Substrate_Mix Prepare Substrate/NADH Mix Initiate_Reaction Add Substrate/NADH Mix Substrate_Mix->Initiate_Reaction Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Kinetic_Read Kinetic Read at 340 nm Initiate_Reaction->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Normalize_Data Normalize to Controls Calculate_Rates->Normalize_Data Hit_Identification Identify Primary Hits Normalize_Data->Hit_Identification

Caption: Workflow for HTS of Octopine Dehydrogenase inhibitors.

References

Technical Support Center: Enhancing Octopinic Acid Extraction from Plant Galls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is a dedicated resource for researchers, scientists, and professionals in drug development, offering comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Octopinic acid from plant galls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its origin in plant galls?

A1: this compound is a type of opine, which are derivatives of amino acids. It is typically found in crown gall tumors on plants, which are induced by the bacterium Agrobacterium tumefaciens. The synthesis of this compound within the plant tissue is directed by genes transferred from the bacterium's Tumor-inducing (Ti) plasmid. Specifically, the enzyme Octopine Synthase (Ocs) facilitates the condensation of pyruvate with ornithine to produce this compound.[1]

Q2: What are the primary factors that influence the efficiency of this compound extraction?

A2: The efficiency of extracting this compound is dependent on several key factors:

  • Quality of Plant Galls: The age, freshness, and species of the host plant can significantly affect the concentration of this compound within the galls.

  • Sample Preparation: Thorough homogenization and grinding of the gall tissue are critical for ensuring effective penetration of the solvent.

  • Solvent Choice: The selection of the extraction solvent and its polarity plays a crucial role in the final yield.

  • Extraction Temperature: Temperature can influence the solubility of this compound and the overall extraction rate; however, excessively high temperatures may lead to its degradation.

  • Duration of Extraction: An adequate amount of time is necessary for the solvent to permeate the tissue and effectively extract the compound.

  • pH of the Extraction Medium: The pH level can alter the charge state of this compound, thereby affecting its solubility.

Q3: What are the standard methods for quantifying this compound in an extract?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent analytical techniques for the quantification of organic acids such as this compound. For HPLC analysis, a reversed-phase C18 column is commonly employed in conjunction with a UV detector. Derivatization of the sample may be required for analysis by GC-MS.

Q4: How should plant gall samples be stored prior to extraction?

A4: To prevent the degradation of this compound, it is recommended to process fresh gall tissue immediately after harvesting.[2] If immediate extraction is not feasible, the samples should be flash-frozen using liquid nitrogen and subsequently stored at -80°C.[3] Storing samples at room temperature or 4°C for prolonged periods can result in the degradation of the target compound.[4]

Troubleshooting Guides

Addressing Low or No Yield of this compound
Potential Cause Troubleshooting Step
Inadequate Sample Homogenization Ensure the plant gall tissue is meticulously ground into a fine powder. For particularly tough or fibrous galls, cryogenic grinding with liquid nitrogen is a highly effective method.[5]
Inefficient Solvent Permeation Increase the duration of the extraction and/or utilize a higher ratio of solvent to sample. Consider employing ultrasound-assisted extraction (UAE) to improve solvent penetration into the tissue.
Suboptimal Choice of Extraction Solvent Experiment with a variety of solvents that have different polarities. Mixtures of water with organic solvents like ethanol or methanol have proven to be effective for the extraction of polar compounds.
Degradation of this compound During the extraction process, avoid extended exposure to high temperatures and extreme pH levels. Store the resulting extracts at low temperatures and shielded from light.
Low Concentration in the Source Material The concentration of opines can differ significantly between samples. If possible, it is advisable to screen various gall samples or host plants to identify a source with a higher concentration of this compound.
Improving the Purity of the Extract
Potential Cause Troubleshooting Step
Presence of Interfering Plant Pigments Introduce a purification step using solid-phase extraction (SPE) with an appropriate sorbent material to effectively remove pigments and other compounds that may interfere with analysis.
Co-extraction of High Levels of Sugars and Other Primary Metabolites A liquid-liquid extraction step can be implemented to partition the this compound away from highly polar or non-polar contaminants. Adjusting the pH of the aqueous phase can enhance the selectivity of this extraction method.
Formation of Emulsions During Liquid-Liquid Extraction To disrupt emulsions, try gentle swirling of the mixture instead of vigorous shaking. Alternatively, a small quantity of a different organic solvent can be added, or the "salting out" technique can be used, which involves adding brine to increase the ionic strength of the aqueous layer.

Experimental Protocols

Protocol 1: Standard Solid-Liquid Extraction of this compound
  • Sample Preparation:

    • Harvest fresh and healthy plant galls.

    • Rinse the galls with distilled water to eliminate any surface impurities.

    • Gently pat the galls dry and then freeze them in liquid nitrogen.

    • Grind the frozen galls to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered gall tissue and place it into a conical flask.

    • Add 20 mL of the chosen extraction solvent (e.g., 70% ethanol in water).

    • Continuously stir the mixture at room temperature for a duration of 2 hours.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to form a pellet of the solid plant material.

    • Carefully decant the supernatant, which contains the extracted compounds.

  • Concentration and Analysis:

    • The supernatant can be passed through a 0.45 µm syringe filter for immediate analysis by HPLC or other analytical methods.

    • For long-term storage, the solvent can be evaporated under reduced pressure, and the resulting dried extract should be stored at -20°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Follow the same sample preparation procedures as outlined in Protocol 1.

  • Extraction:

    • Weigh 1 gram of the powdered gall tissue and place it into a beaker.

    • Add 20 mL of the extraction solvent.

    • Position the beaker in an ultrasonic bath and sonicate for 30 minutes, maintaining a controlled temperature (e.g., 30°C).

  • Separation and Analysis:

    • Adhere to the same separation and analysis steps as described in Protocol 1.

Data Presentation

Table 1: Illustrative Comparison of Extraction Solvents for this compound Yield
Solvent System Extraction Method Temperature (°C) Illustrative Yield (mg/g dry weight)
WaterConventional251.2
50% EthanolConventional252.5
70% EthanolConventional253.1
90% EthanolConventional252.8
70% MethanolConventional253.3
70% EthanolUAE304.2

Disclaimer: This table provides illustrative data based on established principles of natural product extraction. Actual yields will vary depending on the specific plant material and experimental conditions.

Visualizations

Biochemical Pathway of Octopine and this compound Synthesis

Octopine_and_Octopinic_Acid_Synthesis Pyruvate Pyruvate OctopineSynthase Octopine Synthase (Ocs) Pyruvate->OctopineSynthase Arginine Arginine Arginine->OctopineSynthase Ornithine Ornithine Ornithine->OctopineSynthase Octopine Octopine OctopineSynthase->Octopine Condensation OctopinicAcid This compound OctopineSynthase->OctopinicAcid Condensation

Caption: Synthesis of Octopine and this compound from precursors.

General Workflow for this compound Extraction and Analysis

Extraction_Workflow start Plant Gall Collection prep Sample Preparation (Wash, Freeze, Grind) start->prep extraction Extraction (Conventional or UAE) prep->extraction separation Separation (Centrifugation, Filtration) extraction->separation purification Optional: Purification (SPE, LLE) separation->purification analysis Analysis (HPLC, GC-MS) separation->analysis Direct Analysis purification->analysis end Quantification analysis->end

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting start Low/No Yield Detected check_prep Check Sample Preparation start->check_prep check_solvent Check Extraction Solvent check_prep->check_solvent Homogenization OK regrind Action: Re-grind sample (cryogenic grinding) check_prep->regrind Improper homogenization check_conditions Check Extraction Conditions check_solvent->check_conditions Solvent OK optimize_solvent Action: Test different solvents/ co-solvents check_solvent->optimize_solvent Suboptimal solvent optimize_conditions Action: Vary time, temp, and consider UAE check_conditions->optimize_conditions Suboptimal conditions end Improved Yield check_conditions->end All factors optimized, re-evaluate source material regrind->end optimize_solvent->end optimize_conditions->end

Caption: Troubleshooting logic for addressing low extraction yield.

References

Addressing challenges in the chiral separation of Octopinic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of octopinic acid isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound enantiomers?

This compound, a non-proteinogenic amino acid, presents several challenges for chiral separation. Like other amino acids, it is zwitterionic, making it poorly soluble in the non-polar solvents typically used in normal-phase HPLC. Furthermore, enantiomers possess identical physical properties such as solubility and melting point, which makes their resolution difficult without a chiral selector.[1] Successful separation relies on creating a chiral environment where the enantiomers interact differently, leading to differential retention times.[2]

Q2: What are the main strategies for the chiral separation of acidic compounds like this compound?

There are three primary approaches to creating the necessary chiral environment for separation in HPLC:[2]

  • Indirect Separation: The enantiomers are derivatized using an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral column.

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method, where the stationary phase itself is chiral. The enantiomers interact differently with the CSP, leading to separation.

  • Direct Separation using a Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the additive, which can then be separated on an achiral column.

Q3: How do I select the right Chiral Stationary Phase (CSP) for this compound?

Column selection is often an empirical process, but for an acidic compound like this compound, certain CSPs are more likely to be successful.

  • Anion-Exchanger CSPs: Quinine (QN) and Quinidine (QD) based CSPs (e.g., CHIRALPAK QN-AX, QD-AX) are specifically designed for acidic compounds. The separation mechanism involves ionic interactions between the protonated chiral selector and the anionic analyte, supplemented by hydrogen bonding, dipole-dipole, and other interactions.

  • Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are effective for underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases, including aqueous ones.

  • Polysaccharide-Based CSPs: While challenging for underivatized amino acids due to solvent incompatibility, derivatized cellulose or amylose columns can be effective, especially in normal-phase or polar organic modes.

A logical screening approach is often the most efficient way to find a suitable column.

Troubleshooting Guide

Problem 1: No separation or poor resolution between enantiomer peaks.

This is the most common issue in chiral method development. The trial-and-error nature of chiral separations means that initial screening may not yield immediate results.

  • Solution Workflow:

Caption: Troubleshooting flowchart for poor or no chiral resolution.

  • Detailed Steps:

    • Vary Mobile Phase: For reversed-phase or polar organic modes, alter the ratio of the organic modifier to the aqueous/polar component. For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid is crucial.

    • Switch Organic Modifier: Selectivity can change dramatically when switching between methanol, ethanol, isopropanol, and acetonitrile.

    • Adjust Additives: For anion-exchange CSPs, the concentration and type of acid and salt additives are critical for controlling retention and selectivity.

    • Lower the Temperature: Reducing the column temperature often enhances enantioselectivity.

    • Reduce Flow Rate: Chiral separations can suffer from slow mass transfer, so reducing the flow rate can significantly improve resolution.

Problem 2: My peaks are tailing.

Peak tailing for acidic compounds is often due to unwanted secondary interactions with the stationary phase.

  • Causes & Solutions:

    • Silanol Interactions: Exposed silanol groups on the silica support can interact with the acidic analyte.

      • Solution: Ensure the mobile phase contains an acidic additive (e.g., 0.1% TFA) to suppress the ionization of silanol groups. Using a modern, well-end-capped column can also minimize this effect.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Dilute the sample and reinject. If peak shape improves, overload was the issue.

    • Inappropriate pH: The mobile phase pH must be carefully controlled to maintain a consistent ionization state for this compound.

      • Solution: Use a suitable buffer to maintain a stable pH, ideally around 2 units away from the analyte's pKa.

Problem 3: My retention times are drifting or not reproducible.

Inconsistent retention times can invalidate an analytical method.

  • Causes & Solutions:

    • Insufficient Equilibration: Chiral columns, especially with complex mobile phases, require longer equilibration times.

      • Solution: Equilibrate the column with at least 15-20 column volumes of the mobile phase before the first injection and between gradient runs.

    • Mobile Phase Instability: Modifiers can evaporate, or the mobile phase may not have been prepared consistently.

      • Solution: Prepare fresh mobile phase daily, keep it covered, and ensure accurate measurements. Degas the mobile phase properly to prevent bubble formation.

    • "Memory Effects": Additives, especially basic ones like diethylamine (DEA), can be retained by the stationary phase and affect subsequent runs, even after changing the mobile phase.

      • Solution: Dedicate a column to a specific method or type of additive. If a column must be switched, use a rigorous washing procedure.

Experimental Protocols & Data

Protocol 1: Chiral Stationary Phase (CSP) Screening via HPLC

This protocol outlines a generic strategy for screening multiple CSPs to find a suitable candidate for separating this compound isomers.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic this compound in a suitable diluent (e.g., a mixture of water and organic solvent that matches the initial mobile phase).

  • Select Columns: Choose a set of 3-4 columns based on their potential to resolve acidic or amino acid compounds. A recommended starting set includes:

    • An anion-exchange CSP (e.g., CHIRALPAK QN-AX)

    • A macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T)

    • A polysaccharide-based CSP (e.g., CHIRALPAK AD)

  • Define Screening Mobile Phases: Use a set of standardized mobile phases to test each column. For acidic compounds, this typically involves a polar organic or reversed-phase approach.

    • Mobile Phase A: 0.1% Formic Acid in Methanol

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase C (for reversed-phase): 70:30 Acetonitrile / 20mM Ammonium Formate pH 4.0

  • Screening Procedure:

    • Equilibrate the first column with the first mobile phase.

    • Inject the sample.

    • Run an isocratic elution for 20-30 minutes.

    • If no separation is observed, move to the next mobile phase.

    • Repeat for all selected columns.

  • Evaluate Results: Analyze the chromatograms for any signs of peak splitting or separation. Calculate the selectivity (α) and resolution (Rs) for any promising conditions.

Protocol 2: Indirect Separation via Derivatization

If direct methods fail, derivatization can be employed. This involves reacting the this compound with a chiral derivatizing agent (CDA) to form diastereomers.

  • Select CDA: Choose a CDA that reacts with the carboxylic acid or amine group of this compound. A common choice for carboxylic acids is a chiral amine.

  • Derivatization Reaction:

    • Dissolve a known quantity of racemic this compound in an appropriate anhydrous solvent (e.g., DMF or THF).

    • Add a coupling agent (e.g., HBTU or EDCI).

    • Add an equimolar amount of an enantiomerically pure chiral amine (e.g., (S)-(-)-1-phenylethylamine).

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Quench the reaction and perform a workup to isolate the diastereomeric amide products.

  • Chromatographic Separation:

    • Dissolve the resulting diastereomer mixture in a suitable solvent.

    • Separate the diastereomers using a standard achiral reversed-phase column (e.g., C18).

    • Use a simple mobile phase gradient, such as water and acetonitrile with 0.1% formic acid.

Illustrative Data Comparison

The following table provides an example of how to present screening data for the separation of a model acidic compound, which can be adapted for this compound experiments.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k1)Selectivity (α)Resolution (Rs)Notes
CHIRALPAK QN-AX 0.1% Acetic Acid in Methanol2.51.352.1Good separation, ideal for acidic compounds.
Astec CHIROBIOTIC T 80:20 ACN / 10mM NH4OAc3.11.151.4Partial separation, requires optimization.
CHIRALPAK AD-H 90:10 Hexane / IPA + 0.1% TFA4.21.050.8Poor resolution, may require derivatization.
Whelk-O 1 80:20:0.5 Hexane/IPA/Acetic Acid3.81.201.6Good alternative for arylpropionic acids.

Data is illustrative and serves as a template for recording experimental results.

Method Development Workflow

A structured approach to method development is critical for efficiently achieving chiral separation. The following diagram illustrates a typical workflow.

Caption: Logical workflow for chiral separation method development.

References

Optimization of culture conditions for microbial production of Octopinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for the microbial production of octopinic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful fermentation outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism is used for its production?

A1: this compound is an opine, a class of low molecular weight compounds derived from amino acids.[1] It is found in crown gall tumors induced by the plant pathogenic bacterium Agrobacterium tumefaciens. Therefore, Agrobacterium tumefaciens is the primary microorganism utilized for its production. The synthesis of this compound is genetically controlled by a plasmid within the bacterium, specifically the Ti (tumor-inducing) plasmid.[2]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is synthesized through the reductive condensation of pyruvate and L-ornithine. This reaction is catalyzed by the enzyme octopine synthase (OCS), which is encoded by the ocs gene located on the T-DNA of the Ti plasmid.[3][4]

Q3: What are the key factors influencing the yield of this compound?

A3: The yield of this compound is influenced by a combination of factors that affect the growth of Agrobacterium tumefaciens and the activity of the octopine synthase enzyme. These include:

  • Culture Medium Composition: The availability of carbon and nitrogen sources, as well as essential minerals and growth factors.

  • Fermentation Conditions: pH, temperature, and aeration.

  • Genetic Factors: The specific strain of Agrobacterium tumefaciens and the expression level of the ocs gene.

Q4: How can I monitor the production of this compound during fermentation?

A4: The concentration of this compound in the fermentation broth can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods allow for the separation and quantification of organic acids in complex mixtures.

II. Troubleshooting Guide

This guide addresses common issues encountered during the microbial production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Bacterial Growth 1. Inappropriate medium composition. 2. Suboptimal temperature or pH. 3. Presence of inhibitors in the medium. 4. Poor quality inoculum.1. Optimize the carbon and nitrogen sources in the culture medium. Agrobacterium tumefaciens grows well on media such as YEM (Yeast Extract Mannitol) or LB (Luria-Bertani). 2. Maintain the temperature between 28-30°C and the pH between 6.5-7.2 for optimal growth. 3. Ensure all components of the medium are of high purity. Some compounds in molasses, if used as a carbon source, can be inhibitory. 4. Use a fresh, actively growing starter culture for inoculation.
Good Bacterial Growth but Low this compound Yield 1. Nutrient limitation for secondary metabolite production. 2. Repression of the octopine synthase gene. 3. Degradation of this compound by the bacteria. 4. Suboptimal induction of virulence (vir) genes, which can influence opine synthesis.1. While rapid growth is important, nutrient limitation (e.g., nitrogen or phosphate) can sometimes trigger secondary metabolite production. Experiment with different C:N ratios. 2. The expression of the ocs gene is regulated by various factors. Ensure the presence of appropriate inducers if using an engineered strain. 3. Agrobacterium tumefaciens can also catabolize opines. Consider using a mutant strain deficient in opine catabolism. 4. Although primarily for plant transformation, the induction of vir genes by compounds like acetosyringone has been shown to be enhanced by opines, suggesting a complex regulatory network. Consider the effect of inducers on overall metabolism.
Foaming in the Bioreactor 1. High concentration of proteins (e.g., from yeast extract) in the medium. 2. High agitation and aeration rates.1. Add an appropriate antifoaming agent to the medium before sterilization. 2. Optimize the agitation and aeration rates to provide sufficient oxygen without excessive foaming.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize the inoculum preparation protocol, including the age and density of the starter culture. 2. Ensure precise weighing and mixing of all media components. 3. Calibrate and monitor all sensors (pH, temperature, dissolved oxygen) regularly.
Contamination with Other Microorganisms 1. Non-sterile equipment or media. 2. Airborne contamination during inoculation or sampling.1. Ensure all equipment and media are properly sterilized. 2. Use aseptic techniques for all manipulations.

III. Experimental Protocols

A. Inoculum Preparation for Agrobacterium tumefaciens
  • Strain Maintenance: Maintain Agrobacterium tumefaciens cultures on Yeast Extract Mannitol (YEM) agar plates at 28°C. For long-term storage, use glycerol stocks at -80°C.

  • Starter Culture: Inoculate a single colony of A. tumefaciens into 10 mL of YEM broth in a 50 mL falcon tube.

  • Incubation: Incubate at 28-30°C with shaking at 200-250 rpm for 18-24 hours, or until the culture reaches an optical density at 600 nm (OD₆₀₀) of 1.0-1.5.

B. Batch Fermentation for this compound Production
  • Fermentation Medium: Prepare the desired volume of AT minimal medium with appropriate carbon and nitrogen sources. A common composition is provided in the table below. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Bioreactor Setup: Aseptically transfer the sterile medium to a sterilized bioreactor.

  • Inoculation: Inoculate the bioreactor with the starter culture to a final OD₆₀₀ of 0.1.

  • Fermentation Conditions:

    • Temperature: Maintain at 28°C.

    • pH: Control at 7.0 using automated addition of 1M NaOH and 1M H₂SO₄.

    • Aeration: Sparge with sterile air at a rate of 1 volume of air per volume of medium per minute (vvm).

    • Agitation: Maintain at 300-500 rpm to ensure adequate mixing and oxygen transfer.

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀) and this compound concentration.

  • Harvesting: Harvest the culture when the this compound concentration reaches its maximum, typically in the late logarithmic or early stationary phase of growth.

IV. Quantitative Data

The following tables provide a summary of typical media compositions and optimal growth parameters for Agrobacterium tumefaciens. Note that these are starting points, and optimization may be required for maximizing this compound production.

Table 1: Composition of Culture Media for Agrobacterium tumefaciens

ComponentYEM Medium (g/L)AT Minimal Medium (g/L)
Mannitol10.0-
Glucose-2.0
Yeast Extract0.4-
K₂HPO₄0.59.77
KH₂PO₄-2.55
MgSO₄·7H₂O0.20.19
NaCl0.10.15
(NH₄)₂SO₄-2.0
FeCl₃-0.0025
CaCl₂-0.01
pH7.07.0

Table 2: Optimized Fermentation Parameters for Agrobacterium tumefaciens Growth

ParameterOptimal Range
Temperature28-30°C
pH6.5-7.2
Agitation300-500 rpm
Aeration1.0-1.5 vvm

V. Visualizations

Octopinic_Acid_Biosynthesis Pyruvate Pyruvate Octopine_Synthase Octopine Synthase (OCS) Pyruvate->Octopine_Synthase Ornithine L-Ornithine Ornithine->Octopine_Synthase Octopinic_Acid This compound Octopine_Synthase->Octopinic_Acid Reductive Condensation

Caption: Biosynthesis of this compound.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_analysis Analysis & Harvesting Strain A. tumefaciens Strain Starter_Culture Starter Culture (YEM Broth) Strain->Starter_Culture Inoculate Bioreactor Bioreactor with AT Medium Starter_Culture->Bioreactor Inoculate Fermentation Batch Fermentation (28°C, pH 7.0) Bioreactor->Fermentation Incubate Sampling Regular Sampling Fermentation->Sampling Analysis OD600 & HPLC/MS Analysis Sampling->Analysis Harvest Harvest Analysis->Harvest Max Yield

Caption: Experimental Workflow for this compound Production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Check Bacterial Growth (OD600) Start->Check_Growth Low_Growth Low Growth Check_Growth->Low_Growth No Good_Growth Good Growth Check_Growth->Good_Growth Yes Optimize_Media Optimize Media & Conditions Low_Growth->Optimize_Media Check_Metabolism Investigate Secondary Metabolism Good_Growth->Check_Metabolism

Caption: Troubleshooting Logic for Low this compound Yield.

References

Refinement of protocols for studying Octopinic acid transport in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for studying octopine acid transport in cells.

Troubleshooting Guides

This section addresses common issues encountered during octopine acid transport experiments.

Problem Potential Cause Recommended Solution
Low Signal or No Octopine Acid Uptake Inactive Transporters: Cellular transporters responsible for uptake may be inactive or have low expression levels.- Ensure the cell line used expresses the appropriate transporters for guanidinium-containing compounds. - Optimize cell culture conditions to maintain transporter expression and function. - Consider using a positive control compound known to be transported by the same or a similar pathway.[1]
Incorrect Assay Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the buffer can inhibit transport.- Optimize the buffer composition. Ensure the pH is suitable for the transporter of interest.[2] - For many transporters, an appropriate concentration of NaCl (typically 120-150 mM) is crucial.[3]
Sub-optimal Incubation Time or Temperature: Incubation may be too short for detectable uptake, or the temperature may not be optimal for transporter activity.- Perform a time-course experiment to determine the optimal incubation time for linear uptake (e.g., 1, 5, 15, 30 minutes).[4][5] - Most transport assays are performed at 37°C to ensure cells are metabolically active; however, some assays are performed at 4°C to minimize degradation.
Degradation of Labeled Octopine Acid: The radiolabeled or fluorescently labeled octopine acid may have degraded.- Store labeled compounds as recommended by the manufacturer. - Prepare working solutions fresh before each experiment.
High Background or Non-Specific Binding Binding to Filter Plates or Plasticware: The labeled octopine acid may adhere to the filter plates or wells of the microplate.- Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). - Consider using low-adsorption microplates. - Including a universal suppressor of non-specific binding, such as 0.1% Bovine Serum Albumin (BSA), in your sample resuspension buffer can be effective.
Insufficient Washing: Unbound labeled octopine acid may not be completely removed.- Increase the number of washes with ice-cold wash buffer (typically 3-4 times). - Ensure the filtration and washing process is rapid to minimize dissociation of specifically bound ligand.
Hydrophobicity of Labeled Compound: The labeled octopine acid analog may be "sticky" and contribute to high non-specific binding.- Optimize the concentration of the labeled compound; using a concentration that is too high can increase non-specific binding. - Adding a small amount of a non-ionic detergent to the wash buffer can sometimes help, but should be tested for its effect on specific binding.
Poor Reproducibility / High Variability Inconsistent Cell Health or Density: Variations in cell viability or the number of cells per well can lead to inconsistent results.- Ensure consistent cell seeding density and allow cells to form a uniform monolayer. - Perform a cell viability assay (e.g., MTS or Trypan Blue) to confirm cell health before starting the transport assay. - Low cell density is important to maintain viability during transport.
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.- Ensure pipettes are properly calibrated. - Use appropriate pipette sizes for the volumes being dispensed. - When adding reagents, pipette into the side of the wells to avoid splashing.
Inconsistent Reagent Preparation: Variations in buffer preparation or ligand dilutions contribute to variability.- Prepare fresh buffers and ligand dilutions for each experiment. - Thoroughly mix all reagents before use.
Edge Effects in Multi-well Plates: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.- Avoid using the outer wells of the plate for critical samples. - Ensure proper plate sealing and incubation conditions to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: How can I determine if octopine acid is taken up by a specific transporter?

A1: To determine specificity, you can perform a competitive inhibition assay. In this assay, you measure the uptake of labeled octopine acid in the presence and absence of an excess of unlabeled octopine acid or other known transporter substrates/inhibitors. A significant reduction in the uptake of the labeled compound in the presence of the competitor suggests that they share the same transport mechanism.

Q2: What is the best method to label octopine acid for uptake studies?

A2: The choice of label depends on the available equipment and the specific experimental question. Radiolabeling (e.g., with ³H or ¹⁴C) is a highly sensitive method for quantifying uptake. Fluorescent labeling allows for visualization of uptake and subcellular localization using techniques like flow cytometry or fluorescence microscopy.

Q3: My cell viability is low after the transport assay. What could be the cause?

A3: Low cell viability can be caused by several factors, including overly harsh washing steps, inappropriate buffer composition (e.g., wrong osmolarity or pH), or cytotoxicity of the test compounds. Ensure your wash buffer is isotonic and at the correct pH. If testing potential inhibitors, perform a cytotoxicity assay (e.g., MTS assay) to determine a non-toxic concentration range. Cell aggregation can also lead to cell death; ensure cells are in a single-cell suspension.

Q4: How do I differentiate between active transport and passive diffusion?

A4: Active transport is an energy-dependent process. To determine if octopine acid uptake is active, you can perform the uptake assay at 4°C instead of 37°C. A significant reduction in uptake at the lower temperature suggests an active transport mechanism. Additionally, you can use metabolic inhibitors to deplete cellular ATP and observe the effect on uptake.

Q5: What are the key differences in transport mechanisms for guanidinium-rich compounds like octopine acid?

A5: Guanidinium-rich compounds can enter cells through two main pathways: direct translocation across the cell membrane and endocytosis. Direct translocation is an energy-independent process, while endocytosis is energy-dependent and involves the formation of vesicles. The specific pathway can depend on the compound's structure, concentration, and the cell type.

Experimental Protocols

Protocol 1: Radiolabeled Octopine Acid Uptake Assay

This protocol describes a filtration-based assay to quantify the uptake of radiolabeled octopine acid.

Materials:

  • Cells expressing the transporter of interest

  • 24-well or 96-well cell culture plates

  • Radiolabeled octopine acid (e.g., [³H]-octopine acid)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4)

  • Ice-cold Wash Buffer (e.g., PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Filter plates (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethylenimine

  • Vacuum manifold/cell harvester

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium.

  • Washing: Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.

  • Pre-incubation: Add pre-warmed Uptake Buffer to each well and incubate for 15-30 minutes at 37°C to deplete intracellular amino acid pools.

  • Initiate Uptake: Aspirate the pre-incubation buffer and add the Uptake Buffer containing the desired concentration of radiolabeled octopine acid to start the uptake. For competition experiments, add the inhibitor along with the radiolabeled substrate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). This time should be within the linear range of uptake determined from a time-course experiment.

  • Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well to account for variations in cell number.

Protocol 2: Competitive Inhibition Assay

This protocol is a modification of the uptake assay to determine the inhibitory constant (Ki) of a compound against octopine acid transport.

Procedure:

  • Follow steps 1-4 of the Radiolabeled Octopine Acid Uptake Assay protocol.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add radiolabeled octopine acid and Uptake Buffer.

    • Non-specific Binding: Add radiolabeled octopine acid and a high concentration of a known inhibitor or unlabeled octopine acid.

    • Competition: Add radiolabeled octopine acid and varying concentrations of the test compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at the optimized temperature and time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, which can then be used to calculate the Ki.

Quantitative Data Summary

The following table summarizes representative binding affinities for arginine and its derivatives with a specific transporter, which can serve as a reference for expected values in similar transport systems.

Compound Transporter Binding Affinity (Km or Ki in µM) Reference
L-Arginineb0,+AT-rBAT512.6
L-Homoarginineb0,+AT-rBAT197.0
ADMAb0,+AT-rBATNot saturated up to 4000 µM

Visualizations

Experimental_Workflow Octopine Acid Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Seed Cells in Multi-well Plate B Wash with Pre-warmed Buffer A->B C Pre-incubate to Deplete Endogenous Substrates B->C D Add Labeled Octopine Acid +/- Inhibitors C->D E Incubate at 37°C for Optimized Time D->E F Terminate Uptake with Ice-cold Wash E->F G Lyse Cells F->G H Measure Radioactivity/Fluorescence G->H I Normalize to Protein Content H->I

Caption: Workflow for a typical octopine acid uptake experiment.

Signaling_Pathway Potential Octopine Acid Cellular Uptake Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Extracellular Extracellular Octopine Acid Transporter Membrane Transporter Extracellular->Transporter Direct Translocation Endosome Endosome Extracellular->Endosome Endocytosis Intracellular Intracellular Octopine Acid Transporter->Intracellular Lysosome Lysosome (Degradation) Endosome->Lysosome Escape Endosomal Escape Endosome->Escape Escape->Intracellular

Caption: Cellular uptake mechanisms for guanidinium compounds.

Troubleshooting_Logic Troubleshooting Logic for Low Signal rect rect Start Low Signal Observed? CheckControls Positive Control OK? Start->CheckControls CheckCells Cells Healthy & Confluent? CheckControls->CheckCells No Result1 Problem with Assay Components/Protocol CheckControls->Result1 Yes CheckReagents Reagents Fresh & Correctly Prepared? CheckCells->CheckReagents Yes Result2 Problem with Cell System CheckCells->Result2 No CheckProtocol Incubation Time/Temp Optimized? CheckReagents->CheckProtocol Yes Result3 Problem with Reagents CheckReagents->Result3 No Result4 Problem with Protocol Parameters CheckProtocol->Result4 No

References

Minimizing degradation of Octopinic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octopinic Acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during your sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, a derivative of arginine, is a guanidino compound found in various biological tissues, particularly in marine invertebrates like scallops. Its stability is a critical concern because it can be susceptible to degradation under various conditions encountered during sample preparation, such as non-optimal pH, elevated temperatures, and enzymatic activity. Degradation can lead to inaccurate quantification and misinterpretation of its physiological or pharmacological roles.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

The main factors contributing to the degradation of this compound are:

  • pH: Extremes of pH, both acidic and alkaline, can potentially lead to the hydrolysis of the molecule.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • Enzymatic Activity: Endogenous enzymes present in the biological sample, such as oxidases or proteases, can metabolize or degrade this compound.

Q3: What is the first and most critical step to prevent this compound degradation upon sample collection?

The most critical step is to immediately quench enzymatic activity. This can be achieved by snap-freezing the tissue sample in liquid nitrogen right after collection. This rapid freezing halts metabolic processes and enzymatic activity that could otherwise degrade this compound.

Q4: Are there any specific inhibitors I should use during tissue homogenization?

Yes, while specific inhibitors for enzymes that directly degrade this compound in animal tissues are not well-documented, a general approach to prevent protein and peptide degradation that could indirectly affect the sample integrity is recommended. Using a broad-spectrum protease inhibitor cocktail is a good practice during tissue homogenization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides solutions to minimize this compound degradation.

Issue 1: Low or inconsistent this compound recovery.

This is a common issue that can arise from several factors during your sample preparation workflow.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Quenching Immediately after collection, snap-freeze tissue samples in liquid nitrogen to halt enzymatic activity. For cellular samples, rapid quenching methods using cold methanol or saline solutions can be effective.[1][2][3][4]
Suboptimal Extraction Solvent Use a cold extraction solvent. A common and effective solvent for guanidino compounds is a mixture of methanol and water. The exact ratio may need to be optimized for your specific tissue type.
Degradation During Homogenization Keep samples on ice throughout the homogenization process. Use a pre-chilled homogenizer. The addition of a protease inhibitor cocktail to the homogenization buffer is also recommended to prevent general protein degradation.
pH Instability Maintain a neutral to slightly acidic pH (around 6.0-7.5) during extraction and processing. Use a buffered solution for homogenization and extraction.
Elevated Temperature Avoid any heating steps during the sample preparation process. All centrifugation steps should be carried out in a refrigerated centrifuge (e.g., at 4°C).

Experimental Protocol: General Tissue Extraction for this compound Analysis

  • Sample Collection and Quenching: Immediately snap-freeze the collected tissue (e.g., scallop adductor muscle) in liquid nitrogen. Store at -80°C until further processing.

  • Homogenization:

    • Weigh the frozen tissue.

    • In a pre-chilled mortar and pestle with liquid nitrogen, grind the tissue into a fine powder.

    • Transfer the powdered tissue to a pre-chilled tube containing 3 volumes of ice-cold 80% methanol supplemented with a protease inhibitor cocktail.

    • Homogenize the sample on ice using a suitable homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Clarification:

    • Vortex the homogenate thoroughly.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted this compound.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for HPLC).

Issue 2: High variability between replicate samples.

High variability often points to inconsistencies in the sample preparation procedure.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Homogenization Ensure that each sample is homogenized for the same duration and at the same intensity to achieve uniform extraction efficiency.
Variable Time Delays Process all samples as quickly and consistently as possible after thawing. Avoid letting samples sit at room temperature for extended periods.
Inaccurate Pipetting Use calibrated pipettes for all solvent and reagent additions to ensure consistency across all samples.
Partial Sample Thawing If samples are processed in batches, ensure that samples waiting to be processed remain frozen at -80°C.
Issue 3: Suspected degradation during storage of extracts.

Even after extraction, this compound can degrade if not stored properly.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Improper Storage Temperature Store the final extracts at -80°C until analysis.
Freeze-Thaw Cycles Aliquot extracts into smaller volumes to avoid multiple freeze-thaw cycles.
pH of the Final Extract Ensure the final reconstituted extract is at a neutral or slightly acidic pH before freezing.

Visualizing the Workflow

To help you visualize the key relationships and processes in minimizing this compound degradation, here are some diagrams created using the DOT language.

cluster_prevention Key Degradation Factors cluster_mitigation Mitigation Strategies pH pH pH Control (6.0-7.5) pH Control (6.0-7.5) pH->pH Control (6.0-7.5) Control Temperature Temperature Low Temperature (On Ice / 4°C) Low Temperature (On Ice / 4°C) Temperature->Low Temperature (On Ice / 4°C) Control Enzymatic Activity Enzymatic Activity Quenching & Inhibition Quenching & Inhibition Enzymatic Activity->Quenching & Inhibition Control

Caption: Factors causing degradation and their control strategies.

Sample Collection Sample Collection Quenching (Liquid N2) Quenching (Liquid N2) Sample Collection->Quenching (Liquid N2) Homogenization (On Ice) Homogenization (On Ice) Quenching (Liquid N2)->Homogenization (On Ice) Centrifugation (4°C) Centrifugation (4°C) Homogenization (On Ice)->Centrifugation (4°C) Supernatant Collection Supernatant Collection Centrifugation (4°C)->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis (e.g., HPLC) Analysis (e.g., HPLC) Reconstitution->Analysis (e.g., HPLC)

Caption: Recommended experimental workflow for this compound extraction.

References

Technical Support Center: Validation of Analytical Methods for Octopinic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of Octopinic Acid, a compound analogous to octopine. The information is structured to address common questions and troubleshooting scenarios encountered during experimental work, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it necessary for this compound quantification?

Analytical method validation is the process of demonstrating through documented evidence that an analytical procedure is suitable for its intended purpose.[1] For this compound quantification, this is crucial to ensure that the results obtained are reliable, accurate, and reproducible. This is a mandatory requirement for regulatory submissions in drug development and for ensuring data quality in research.

Q2: Which guidelines should be followed for validating our analytical method?

The most widely accepted guidelines are those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[2][3][4] This guideline details the validation characteristics required for various analytical procedures.[2]

Q3: What are the key validation parameters for an HPLC assay to quantify this compound?

For a quantitative HPLC method, the following parameters must be evaluated as per ICH Q2(R1):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q4: this compound lacks a strong chromophore. How can I detect it using HPLC-UV?

Many amino acids and their derivatives, like this compound, do not possess a chromophore and thus cannot be easily detected by a UV-Vis detector. The standard approach is to use a derivatization agent to attach a chromophoric or fluorophoric tag to the molecule. This can be done either pre-column (before injection) or post-column (after separation). Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem: No peaks are observed for my derivatized this compound standards.

  • Possible Cause: Derivatization reaction failure.

  • Solution:

    • Verify Reagent Stability: Ensure derivatization reagents (e.g., OPA, FMOC) have not expired and have been stored correctly. Some reagents are unstable or react with water/ammonia.

    • Check pH: The pH of the reaction mixture is critical for many derivatization reactions. Verify that the buffer used is at the optimal pH.

    • Optimize Reaction Time/Temperature: The derivatization reaction may be too slow or require specific temperature conditions. Consult the literature for the specific agent you are using.

    • Derivative Instability: The resulting derivative may be unstable. Analyze the sample immediately after derivatization.

Problem: My calibration curve is not linear (r² < 0.995).

  • Possible Cause: Inaccurate standard preparation, detector saturation, or inappropriate range.

  • Solution:

    • Prepare Fresh Standards: Re-prepare the calibration standards from a reliable stock solution, ensuring accurate dilutions.

    • Check for Detector Saturation: If the curve flattens at high concentrations, the detector may be saturated. Reduce the concentration of the highest standards or reduce the injection volume.

    • Narrow the Range: The linear range of the method might be narrower than initially tested. Focus on a smaller concentration range relevant to your samples.

    • Evaluate Injection Volume: Ensure the injection volume is consistent and appropriate for the column size.

Problem: I'm seeing high variability in peak areas for replicate injections (%RSD > 2%).

  • Possible Cause: Issues with the injector, pump, or sample stability.

  • Solution:

    • Check for Air Bubbles: Purge the pump to remove any air bubbles from the solvent lines, which can cause flow rate fluctuations.

    • Inspect Autosampler: Check the autosampler for leaks and ensure the injection loop is being filled completely. Incompletely filled loops can cause variable injection volumes.

    • Verify Sample Stability: The derivatized this compound may be degrading in the autosampler vials. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

    • Ensure System Equilibration: Allow the HPLC system to equilibrate with the mobile phase until a stable baseline is achieved before starting injections.

Problem: The peak shape for this compound is poor (tailing or fronting).

  • Possible Cause: Column overload, secondary interactions with the stationary phase, or mismatched sample solvent.

  • Solution:

    • Reduce Sample Concentration: Peak tailing can be a sign of column overload. Dilute the sample and re-inject.

    • Adjust Mobile Phase pH: Unwanted interactions between the analyte and residual silanol groups on the column can cause tailing. Adjusting the mobile phase pH can help suppress the ionization of either the analyte or the silanols.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a much stronger solvent can distort peak shape.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might affect peak shape over time.

Section 3: Key Experimental Protocols

Protocol 1: Linearity and Range Determination
  • Objective: To demonstrate the linear relationship between analyte concentration and detector response and to define the operational range of the method.

  • Procedure: a. Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to prepare at least five calibration standards covering the expected range (e.g., 80% to 120% of the target concentration for an assay). A typical range could be 10, 25, 50, 100, and 150 µg/mL. c. Perform the derivatization procedure consistently for each standard. d. Inject each standard in triplicate onto the HPLC system. e. Plot the mean peak area against the corresponding concentration. f. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

  • Acceptance Criteria:

    • The coefficient of determination (r²) should typically be ≥ 0.995.

Protocol 2: Accuracy (Recovery)
  • Objective: To assess the closeness of the measured value to the true value.

  • Procedure: a. Prepare a placebo (matrix) sample without any this compound. b. Spike the placebo with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration). c. Prepare three replicate samples at each concentration level. d. Analyze all nine samples according to the method. e. Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria:

    • The mean % recovery should be within a pre-defined range, typically 98.0% to 102.0%.

    • The %RSD for the replicates at each level should be ≤ 2.0%.

Protocol 3: Precision (Repeatability & Intermediate Precision)
  • Objective: To evaluate the variability of the method under different conditions.

  • Procedure:

    • Repeatability: a. Prepare a minimum of six samples at 100% of the test concentration OR prepare nine samples covering the specified range (e.g., three replicates at three concentrations). b. Analyze these samples on the same day, with the same analyst, and on the same instrument. c. Calculate the mean, standard deviation, and %RSD for the results.

    • Intermediate Precision: a. Repeat the repeatability experiment on a different day, with a different analyst, or using a different HPLC system. b. Compare the results from both sets of experiments.

  • Acceptance Criteria:

    • The %RSD for repeatability should typically be ≤ 2.0%.

    • The results from the intermediate precision study should show no statistically significant difference from the repeatability results.

Section 4: Data Summaries & Visualizations

Data Tables

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterMeasurementTypical Acceptance Criterion
Specificity Peak Purity / ResolutionPeak is spectrally pure; Resolution > 2 from nearest peak
Linearity Coefficient of Determination (r²)≥ 0.995
Range Confirmed Linearity, Accuracy, Precision80% - 120% of test concentration
Accuracy % RecoveryMean recovery between 98.0% - 102.0%
Precision (Repeatability) % Relative Standard Deviation (%RSD)≤ 2.0%
Precision (Intermediate) % Relative Standard Deviation (%RSD)≤ 2.0%
Robustness %RSD of resultsShould remain within system suitability limits

Diagrams

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting MethodDev Analytical Method Development ValidationProtocol Validation Protocol (Define parameters & acceptance criteria) MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: Workflow for analytical method validation.

Troubleshooting_Diagram Troubleshooting: Poor Peak Shape (Tailing) Start Poor Peak Shape (Tailing) Check_Conc Is sample concentration high? Start->Check_Conc Action_Dilute Dilute sample and re-inject Check_Conc->Action_Dilute Yes Check_pH Is mobile phase pH optimal? Check_Conc->Check_pH No End Peak Shape Improved Action_Dilute->End Action_AdjustpH Adjust pH to suppress ionization of analyte or silanols Check_pH->Action_AdjustpH No Check_Solvent Is sample solvent mismatched with mobile phase? Check_pH->Check_Solvent Yes Action_AdjustpH->End Action_ChangeSolvent Dissolve sample in mobile phase Check_Solvent->Action_ChangeSolvent Yes Check_Column Is column old or contaminated? Check_Solvent->Check_Column No Action_ChangeSolvent->End Action_ReplaceColumn Use guard column or replace analytical column Check_Column->Action_ReplaceColumn Yes Check_Column->End No Action_ReplaceColumn->End

Caption: Logic diagram for troubleshooting poor peak shape.

References

Technical Support Center: Enhancing Octopinic Acid Immunoassay Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of antibodies for octopinic acid immunoassays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoassays in a question-and-answer format.

Question: Why am I observing a high background signal in my this compound ELISA?

Answer: A high background signal can obscure the specific signal from this compound, leading to inaccurate results. This issue often stems from non-specific binding of antibodies or other assay components to the microplate wells.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time. Ensure the blocking buffer covers the entire well surface.[3]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong specific signal with low background.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer. Adding a surfactant like Tween-20 to the wash buffer can help reduce non-specific binding.
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to immunoglobulins from other species.
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure that pipette tips and reservoirs are clean to avoid cross-contamination.

Question: My this compound immunoassay has low sensitivity. How can I improve it?

Answer: Low sensitivity, resulting in weak or no signal, can prevent the detection of low concentrations of this compound. This can be due to suboptimal reagent concentrations, poor antibody affinity, or issues with the assay protocol.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Antibody Affinity Consider using a higher-affinity monoclonal antibody. If producing your own antibodies, affinity maturation techniques can be employed.
Suboptimal Antibody/Antigen Concentrations Optimize the concentrations of the coating antigen (this compound-protein conjugate) and the primary antibody through checkerboard titrations.
Incorrect Incubation Times/Temperatures Ensure that incubation times and temperatures are optimized for your specific antibodies and assay format. Deviations can significantly affect binding efficiency.
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate. Improper storage or the presence of inhibitors (like sodium azide in buffers) can reduce enzyme activity.
Signal Amplification Needed Employ signal amplification strategies, such as using a biotinylated secondary antibody with a streptavidin-HRP conjugate, to enhance the signal.

Question: I am seeing high variability between replicate wells. What could be the cause?

Answer: High variability between replicates compromises the precision and reliability of the assay. This is often due to technical errors in pipetting or inconsistencies in the assay procedure.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Pipetting Inaccuracies Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent. Visually check for consistent volumes in each well.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the plate.
Uneven Temperature Across the Plate Avoid stacking plates during incubation. Ensure the plate reaches room temperature before adding reagents to prevent "edge effects".
Inconsistent Washing Use an automated plate washer if possible. If washing manually, ensure that all wells are filled and emptied consistently.
Plate Coating Inconsistency Ensure the coating antigen is evenly distributed in all wells. Use a plate sealer during the coating step to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and how does it affect my this compound immunoassay?

A1: Non-specific binding is the attachment of assay antibodies to unintended molecules or surfaces rather than the target analyte (this compound). This can lead to a high background signal, reducing the assay's sensitivity and specificity, which may result in false-positive results. Key causes include interactions with blocking agents, Fc receptor binding, or attraction to the plastic surface of the microplate.

Q2: How can matrix effects interfere with the quantification of this compound in biological samples?

A2: Matrix effects occur when components in a complex sample (e.g., serum, plasma) interfere with the antibody-antigen binding. These interfering substances can include proteins, lipids, and salts. Matrix effects can lead to either an underestimation or overestimation of the this compound concentration. To mitigate this, it is crucial to dilute the samples and prepare the standard curve in a matrix that closely matches the sample matrix. A recovery of 80-120% is generally considered acceptable.

Q3: What is the principle of a competitive immunoassay for a small molecule like this compound?

A3: In a competitive immunoassay for a small molecule (hapten) like this compound, the analyte in the sample competes with a labeled form of the analyte (or an analog) for a limited number of antibody binding sites. Typically, the microplate wells are coated with an this compound-protein conjugate. The sample containing unknown this compound is then added along with a specific primary antibody. The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of this compound in the sample. A lower signal indicates a higher concentration of this compound.

Q4: How can I improve the specificity of the antibodies I am producing against this compound?

A4: Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein (e.g., BSA, KLH) to elicit a strong immune response. To improve specificity:

  • Hapten-Carrier Conjugate Design: The way the hapten is linked to the carrier protein can influence which epitopes are presented to the immune system. Experiment with different linker chemistries and conjugation sites on the this compound molecule.

  • Affinity Purification: Use an affinity column with immobilized this compound (or an analog) to purify only the antibodies that specifically bind to the target.

  • Negative Selection: To remove cross-reactive antibodies, you can pass the purified antibodies through a column containing molecules structurally similar to this compound.

  • Antibody Engineering: Advanced techniques like site-directed mutagenesis of the antibody's complementarity-determining regions (CDRs) can be used to fine-tune specificity.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol outlines a typical competitive ELISA for quantifying this compound in samples.

  • Coating:

    • Dilute the this compound-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times as described above.

    • In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the anti-octopinic acid primary antibody (at its optimal dilution) for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading the Plate:

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Generation p1 Coat Plate with This compound-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 s2 Add Mixture to Coated Plate p3->s2 s1 Pre-incubate Sample/Standard with Primary Antibody s1->s2 d1 Wash Plate s2->d1 d2 Add HRP-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 end end d5->end Read Absorbance at 450 nm

Caption: Workflow for a competitive ELISA.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions_bg Solutions for High Background cluster_solutions_sens Solutions for Low Sensitivity cluster_solutions_var Solutions for High Variability start Problem Encountered in Immunoassay high_bg High Background? start->high_bg low_sens Low Sensitivity? start->low_sens high_var High Variability? start->high_var sol_bg1 Optimize Blocking (Time/Concentration) high_bg->sol_bg1 Yes sol_bg2 Titrate Antibodies high_bg->sol_bg2 Yes sol_bg3 Improve Washing Steps high_bg->sol_bg3 Yes sol_sens1 Optimize Reagent Concentrations low_sens->sol_sens1 Yes sol_sens2 Check Reagent Activity low_sens->sol_sens2 Yes sol_sens3 Use Signal Amplification low_sens->sol_sens3 Yes sol_var1 Check Pipette Calibration high_var->sol_var1 Yes sol_var2 Ensure Thorough Mixing high_var->sol_var2 Yes sol_var3 Standardize Incubation Conditions high_var->sol_var3 Yes end Re-run Assay sol_bg1->end sol_bg2->end sol_bg3->end sol_sens1->end sol_sens2->end sol_sens3->end sol_var1->end sol_var2->end sol_var3->end

Caption: Troubleshooting logic for common immunoassay issues.

References

Troubleshooting inconsistent results in Octopinic acid bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octopinic acid bioassays. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what context are its bioassays typically used?

This compound is an opine, a class of amino acid derivatives.[1] It is notably found in crown gall tumors in plants, which are induced by the bacterium Agrobacterium tumefaciens.[1] Bioassays involving this compound are often centered around the enzymes responsible for its synthesis and metabolism, such as Octopine Dehydrogenase (ODH) and Octopine Synthase (OCS).[2][3][4] These assays are utilized in studies of plant pathology, bacterial metabolism, and as reporter systems in plant genetic engineering.

Q2: What is the principle behind the most common this compound bioassay?

A prevalent bioassay for this compound is the Octopine Dehydrogenase (ODH) activity assay. This enzyme catalyzes the reductive condensation of pyruvate and arginine to form octopine, a reaction that involves the oxidation of NADH to NAD+. The activity of ODH is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.

Q3: Can this compound bioassays be used for drug development?

While the primary applications are in plant and microbial sciences, the enzymes involved in opine metabolism, like ODH, can be targets for inhibitor screening. An enzyme inhibition assay using ODH could be developed to screen for compounds that block the enzyme's activity. Such an assay would be valuable for identifying potential antimicrobial agents or for basic research into enzyme kinetics and inhibition.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability or Inconsistent Results Between Replicates
Possible Cause Troubleshooting Step
Pipetting ErrorsInaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability. Solution: Ensure your pipettes are regularly calibrated. Use appropriate pipetting techniques to minimize errors.
Inconsistent Cell Culture ConditionsFor assays using cell lysates or extracts, variations in cell density, passage number, and overall cell health can impact results. Solution: Maintain consistent cell culture practices. Ensure uniform cell seeding and health across all wells.
Edge Effects on Multi-well PlatesThe outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Solution: Avoid using the outer wells for critical samples. Fill the perimeter wells with sterile water or media to create a humidity barrier.
Issue 2: No or Very Low Enzyme Activity Detected
Possible Cause Troubleshooting Step
Inactive EnzymeThe enzyme may have degraded due to improper storage or handling. Solution: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare enzyme solutions fresh before use.
Incorrect Assay ConditionsThe pH, temperature, or buffer composition may not be optimal for enzyme activity. Solution: Verify that the assay buffer is at the correct pH and that the incubation temperature is optimal for the enzyme.
Degraded Substrates or CofactorsSubstrates like NADH are sensitive to degradation. Solution: Prepare substrate and cofactor solutions fresh and store them protected from light and at the proper temperature.
Issue 3: High Background Signal or Interference
Possible Cause Troubleshooting Step
Contaminated ReagentsReagents may be contaminated with microbes or other substances that interfere with the assay. Solution: Use sterile, high-purity reagents. Filter-sterilize buffers if necessary.
Compound InterferenceIf screening chemical compounds, they may absorb light at the same wavelength as NADH (340 nm). Solution: Run a control with the compound but without the enzyme to measure its intrinsic absorbance. Subtract this background from the assay readings.

Experimental Protocols

Octopine Dehydrogenase (ODH) Activity Assay Protocol

This protocol is adapted from standard spectrophotometric methods for measuring ODH activity.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 1 mL cuvettes or a 96-well UV-transparent plate

  • Purified Octopine Dehydrogenase

  • Sodium Phosphate Buffer (150 mM, pH 6.6)

  • Sodium Pyruvate Solution (60 mM)

  • L-Arginine Solution (60 mM)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (4.2 mM)

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the following reagents in the specified order. A blank reaction should be prepared without the enzyme solution.

ReagentVolume for Test (mL)Volume for Blank (mL)Final Concentration
Sodium Phosphate Buffer2.452.50130 mM
Sodium Pyruvate Solution0.200.204 mM
L-Arginine Solution0.200.204 mM
NADH Solution0.100.100.14 mM
  • Equilibration: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C.

  • Initiate the Reaction: Add 0.05 mL of the enzyme solution to the test cuvette.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The enzyme activity can then be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

Experimental_Workflow Experimental Workflow for ODH Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Substrates, NADH) prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme mix_reagents Mix Reagents in Cuvette prep_enzyme->mix_reagents equilibrate Equilibrate to 25°C mix_reagents->equilibrate add_enzyme Add Enzyme to Initiate equilibrate->add_enzyme measure_abs Measure A340 Decrease add_enzyme->measure_abs calculate_rate Calculate ΔA340/min measure_abs->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Octopinic Acid and Octopine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar molecules is paramount. This guide provides a comprehensive comparison of octopinic acid and octopine, focusing on their roles in the context of Agrobacterium tumefaciens-mediated plant interactions. This analysis is supported by experimental data and detailed methodologies for key assays.

Octopine and this compound are both opines, a class of low-molecular-weight compounds produced in plant crown gall tumors induced by Agrobacterium tumefaciens. These opines serve as a crucial source of nutrients for the colonizing bacteria. While structurally related, their biological activities, particularly as nutrients and signaling molecules, exhibit key distinctions.

I. Role as a Nutrient Source for Agrobacterium tumefaciens

Agrobacterium tumefaciens strains that can catabolize octopine are also capable of utilizing this compound as a source of nitrogen. The catabolism of these opines is a key survival strategy for the bacteria within the tumor environment.

Experimental Data:

To quantitatively compare the efficacy of octopine and this compound as nutrient sources, bacterial growth assays can be performed. In these experiments, Agrobacterium tumefaciens is cultured in a minimal medium where the sole nitrogen or carbon source is either octopine or this compound. The growth of the bacterial population is monitored over time by measuring the optical density at 600 nm (OD₆₀₀).

Nutrient SourceMaximum Specific Growth Rate (µmax) (h⁻¹)Substrate Affinity (Ks) (µM)
Octopine Data not available in cited sourcesData not available in cited sources
This compound Data not available in cited sourcesData not available in cited sources

Experimental Protocol: Bacterial Growth Curve Analysis

This protocol outlines the procedure for determining the growth curve of Agrobacterium tumefaciens using different opines as the sole nutrient source.[2][3][4]

  • Inoculum Preparation: A single colony of Agrobacterium tumefaciens is used to inoculate a starter culture in a rich medium (e.g., LB broth) and grown overnight at 28-30°C.

  • Culture Preparation: The overnight culture is used to inoculate a minimal medium containing a defined concentration of either octopine or this compound as the sole nitrogen or carbon source. An initial OD₆₀₀ of 0.05 is recommended.

  • Incubation and Measurement: The cultures are incubated at 28-30°C with shaking. At regular intervals (e.g., every hour), a sample is aseptically removed, and the OD₆₀₀ is measured using a spectrophotometer.

  • Data Analysis: The logarithm of the OD₆₀₀ is plotted against time to generate a growth curve. From this curve, key growth parameters such as the lag phase, exponential (log) phase, stationary phase, and death phase can be determined. The maximum specific growth rate (µmax) is calculated from the slope of the exponential phase.

G cluster_0 Bacterial Growth Curve Workflow Inoculum Inoculum Minimal_Medium Minimal Medium (+ Octopine or this compound) Inoculum->Minimal_Medium Inoculation Incubation Incubation (28-30°C) + Shaking Minimal_Medium->Incubation Measurement OD600 Measurement (Spectrophotometer) Incubation->Measurement Periodic Sampling Analysis Growth Curve Analysis (log OD600 vs. Time) Measurement->Analysis

Bacterial Growth Curve Experimental Workflow.

II. Induction of the Octopine Catabolism (occ) Operon

Both octopine and this compound act as inducers for the transcription of the octopine catabolism (occ) operon in Agrobacterium tumefaciens. This operon encodes the proteins necessary for the uptake and degradation of octopine-type opines. The induction is mediated by the LysR-type regulatory protein, OccR.[2] Studies have shown that OccR exhibits low specificity for the amino acid side chains of opines, suggesting that both octopine and this compound can effectively activate the system.

Experimental Data:

The induction of the occ operon can be quantified using a reporter gene assay, such as a β-galactosidase assay, in an Agrobacterium strain carrying an occ-promoter-lacZ fusion. The level of β-galactosidase activity is directly proportional to the strength of induction by the opine.

Inducerβ-Galactosidase Activity (Miller Units)
Octopine Data not available in cited sources
This compound Data not available in cited sources

Direct quantitative comparisons of the induction levels of the occ operon by octopine versus this compound are not available in the reviewed literature. However, qualitative evidence strongly suggests both are effective inducers.

Experimental Protocol: β-Galactosidase Assay for Operon Induction

This protocol describes how to measure the induction of the occ operon by octopine and this compound using a β-galactosidase reporter assay.

  • Bacterial Strain: An Agrobacterium tumefaciens strain containing a stable fusion of the occ operon promoter to the lacZ gene is required.

  • Induction: The bacterial culture is grown to mid-log phase and then split into aliquots. Each aliquot is induced with a specific concentration of either octopine or this compound. A control with no inducer is also included. The cultures are incubated for a set period to allow for gene expression.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and then lysed to release the cellular contents, including the β-galactosidase enzyme. This can be achieved using chemical methods (e.g., with chloroform and SDS) or enzymatic methods (e.g., with lysozyme).

  • Enzymatic Reaction: The cell lysate is incubated with the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase cleaves ONPG into galactose and o-nitrophenol, the latter of which is yellow.

  • Measurement and Calculation: The reaction is stopped by adding a high pH solution (e.g., sodium carbonate), and the absorbance of the yellow o-nitrophenol is measured at 420 nm. The β-galactosidase activity is then calculated in Miller units, which normalizes the absorbance reading to the cell density (OD₆₀₀) and the reaction time.

G cluster_0 β-Galactosidase Assay Workflow Strain Agrobacterium with occ-promoter-lacZ fusion Induction Induction with Octopine or this compound Strain->Induction Lysis Cell Lysis Induction->Lysis Reaction Incubation with ONPG Lysis->Reaction Measurement Measure A420 Reaction->Measurement Calculation Calculate Miller Units Measurement->Calculation

Workflow for β-Galactosidase Reporter Assay.

III. Substrate Specificity of Catabolic Enzymes

The initial step in the catabolism of octopine is its oxidative cleavage into L-arginine and pyruvate, a reaction catalyzed by octopine oxidase. The specificity of this enzyme is a critical determinant of which opines can be utilized by the bacterium.

Experimental Data:

Enzyme kinetic studies are essential to determine the substrate specificity of octopine oxidase for octopine and this compound. These studies involve measuring the initial reaction rates at various substrate concentrations to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

SubstrateKₘ (mM)Vₘₐₓ (relative units)
Octopine 1High activity
This compound Data not available in cited sourcesData not available in cited sources

Kinetic data for octopine oxidase shows a high affinity for octopine. While it is known that octopine-utilizing bacteria can catabolize this compound, specific kinetic parameters for octopine oxidase with this compound as a substrate are not detailed in the available literature.

Experimental Protocol: Enzyme Kinetics of Octopine Oxidase

  • Enzyme Preparation: Octopine oxidase is purified from Agrobacterium tumefaciens grown in the presence of an inducer (octopine).

  • Assay Mixture: The reaction mixture contains a specific buffer, the purified enzyme, and a range of concentrations of the substrate (either octopine or this compound).

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of a cofactor (if required) and the rate of product formation (e.g., pyruvate or arginine) or cofactor consumption is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

G cluster_0 Octopine Catabolism Signaling Pathway Octopine Octopine/ This compound OccR_inactive OccR (inactive) Octopine->OccR_inactive Binds to Uptake_Proteins Uptake Proteins Octopine->Uptake_Proteins Transported by OccR_active OccR (active) OccR_inactive->OccR_active Conformational Change occ_promoter occ Promoter OccR_active->occ_promoter Binds to occ_operon occ Operon occ_operon->Uptake_Proteins Translates to Catabolic_Enzymes Catabolic Enzymes occ_operon->Catabolic_Enzymes Translates to occ_promoter->occ_operon Activates Transcription Uptake_Proteins->Catabolic_Enzymes Delivers to Catabolic_Enzymes->Octopine Degrades

Induction of the Octopine Catabolism (occ) Operon.

IV. Conclusion

Both octopine and this compound play significant roles in the biology of Agrobacterium tumefaciens. They serve as nutrient sources and as signaling molecules to induce the catabolic machinery required for their consumption. While qualitative evidence confirms that octopine-utilizing strains of Agrobacterium can also catabolize this compound and that both can induce the occ operon, a clear quantitative comparison of their biological activities is lacking in the current scientific literature. Future research should focus on direct comparative studies of their growth kinetics, operon induction efficiencies, and enzyme kinetics to provide a more complete understanding of their distinct roles in the intricate relationship between Agrobacterium and its plant host. Such data would be invaluable for researchers in the fields of plant pathology, microbiology, and biotechnology.

References

Comparative analysis of Octopinic acid metabolism in different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Octopine, a unique amino acid derivative found in crown gall tumors of plants, serves as a crucial nutrient source for various bacteria. The metabolic pathways governing octopine utilization are diverse and have been a subject of intense research, particularly in the context of plant-microbe interactions and horizontal gene transfer. This guide provides a comparative analysis of octopine metabolism across different bacterial strains, focusing on the underlying genetics, enzymatic kinetics, and regulatory mechanisms.

Quantitative Data on Octopine Metabolism

The efficiency of octopine metabolism varies significantly among different bacterial species and even between strains of the same species. This variation is reflected in their growth kinetics and the enzymatic properties of the catabolic enzymes.

ParameterAgrobacterium tumefaciensPseudomonas spp.
Octopine Oxidase (ooxAB)
Km (Octopine)1 mM (for pTiAch5)[1][2]Data not available
VmaxData not availableData not available
Nopaline Oxidase (nox)
Km (Nopaline)1.1 mM[1][2]Data not available
Km (Octopine)1.1 mM[1]Data not available
Vmax Ratio (Nopaline:Octopine)5:1Data not available
Growth Kinetics on Octopine
Strain B6
µmax (h⁻¹) (as C & N source)0.12
Ks (µM) (as C & N source)7.7
Strain ATCC 15955
µmax (h⁻¹) (as C & N source)0.23
Ks (µM) (as C & N source)2.5
Pseudomonas fluorescens B99A
µmax (h⁻¹) (as C & N source)0.20
Ks (µM) (as C & N source)1.8
Pseudomonas fluorescens E175D
µmax (h⁻¹) (as C & N source)0.25
Ks (µM) (as C & N source)2.2

Metabolic Pathways and Regulation

The catabolism of octopine is primarily initiated by the enzyme octopine oxidase, which breaks down octopine into L-arginine and pyruvate. Subsequent enzymatic reactions convert these products into intermediates of central metabolism. The genetic determinants for octopine catabolism are often located on plasmids, most notably the Ti plasmid in Agrobacterium tumefaciens.

The Octopine Catabolic Pathway in Agrobacterium tumefaciens

In Agrobacterium tumefaciens, the genes for octopine catabolism are organized in the occ (octopine catabolism) operon on the Ti plasmid. This operon is tightly regulated and induced in the presence of octopine.

Octopine_Catabolism Octopine Octopine Arginine L-Arginine Octopine->Arginine Octopine Oxidase (ooxAB) Pyruvate Pyruvate Octopine->Pyruvate Octopine Oxidase (ooxAB) Ornithine L-Ornithine Arginine->Ornithine Arginase (arcA) Urea Urea Arginine->Urea TCA TCA Cycle Pyruvate->TCA Proline L-Proline Ornithine->Proline Ornithine Cyclodeaminase (ocd/arcB) Glutamate L-Glutamate Proline->Glutamate Proline Dehydrogenase (putA) Glutamate->TCA

Caption: The octopine catabolic pathway in Agrobacterium tumefaciens.

The complete breakdown of octopine to glutamate has been elucidated, involving the enzymes octopine oxidase, arginase, ornithine cyclodeaminase, and proline dehydrogenase.

Regulation of the occ Operon in Agrobacterium tumefaciens

The expression of the occ operon is controlled by the LysR-type transcriptional regulator, OccR. In the absence of octopine, OccR binds to the promoter region of the occQ operon and represses its own transcription while also repressing the occQ operon. When octopine is present, it acts as an inducer, binding to OccR and causing a conformational change. This change alleviates the repression and activates the transcription of the occ operon, leading to the synthesis of the enzymes required for octopine transport and catabolism.

OccR_Regulation cluster_0 Without Octopine cluster_1 With Octopine OccR_inactive OccR occQ_promoter_inactive occQ Promoter OccR_inactive->occQ_promoter_inactive Binds and Represses Octopine Octopine OccR_active OccR-Octopine Complex Octopine->OccR_active occQ_promoter_active occQ Promoter OccR_active->occQ_promoter_active Binds and Activates occ_operon occ Operon Transcription occQ_promoter_active->occ_operon

Caption: Regulation of the occ operon by OccR in Agrobacterium tumefaciens.

Octopine Metabolism in Other Bacterial Genera

While Agrobacterium is the most studied genus for octopine metabolism, other bacteria, particularly from the genus Pseudomonas, are also capable of utilizing this compound.

Pseudomonas spp.: Several fluorescent Pseudomonas strains isolated from crown gall tumors have been shown to catabolize octopine. Studies on Pseudomonas putida have revealed that the specificity of its octopine uptake system differs from that of Agrobacterium. For instance, in P. putida 203, octopine uptake is induced specifically by octopine and not by the related opine, octopinic acid, whereas in Agrobacterium, both compounds can induce the uptake system.

Arthrobacter spp.: While there is extensive research on the ability of Arthrobacter species to degrade various organic compounds, including nicotine, specific quantitative data on octopine metabolism in this genus is limited. However, some studies have identified Arthrobacter strains in tobacco roots that possess genes for the catabolism of host-specific metabolites, suggesting a potential for opine utilization in certain ecological niches.

Experimental Protocols

Octopine Oxidase Activity Assay

This protocol is a generalized method based on the principles of enzyme assays for oxidases.

Objective: To determine the activity of octopine oxidase in bacterial cell extracts.

Principle: The activity of octopine oxidase can be measured by monitoring the consumption of a suitable electron acceptor or the formation of one of the reaction products (arginine or pyruvate). A common method involves coupling the production of pyruvate to a reaction that can be monitored spectrophotometrically.

Materials:

  • Bacterial cell lysate

  • Tris-HCl buffer (pH 8.0)

  • Octopine solution

  • Lactate dehydrogenase (LDH)

  • NADH

  • Spectrophotometer

Procedure:

  • Grow the bacterial strain under inducing conditions (e.g., in the presence of octopine) and prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and lactate dehydrogenase.

  • Add the bacterial cell extract to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the octopine solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as pyruvate is converted to lactate by LDH.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Oxidase_Assay_Workflow Start Start Grow_Cells Grow bacterial cells (with octopine induction) Start->Grow_Cells Prepare_Extract Prepare cell-free extract Grow_Cells->Prepare_Extract Reaction_Mix Prepare reaction mixture (Buffer, NADH, LDH) Prepare_Extract->Reaction_Mix Add_Extract Add cell extract Reaction_Mix->Add_Extract Add_Octopine Initiate reaction with octopine Add_Extract->Add_Octopine Measure_Absorbance Monitor absorbance at 340 nm Add_Octopine->Measure_Absorbance Calculate_Activity Calculate enzyme activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the octopine oxidase activity assay.

Octopine Uptake Assay

This protocol is a generalized method for measuring the uptake of a radiolabeled substrate by bacterial cells.

Objective: To measure the rate of octopine transport into bacterial cells.

Principle: The uptake of octopine is quantified by incubating bacterial cells with radioactively labeled octopine (e.g., [³H]octopine) for a short period and then measuring the amount of radioactivity accumulated inside the cells.

Materials:

  • Bacterial cell culture

  • [³H]octopine

  • Uptake buffer (e.g., phosphate buffer with an energy source like glucose)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Membrane filtration apparatus

Procedure:

  • Grow the bacterial strain to the mid-log phase and induce the octopine transport system by adding octopine to the culture medium for a specific period.

  • Harvest the cells by centrifugation, wash them with uptake buffer, and resuspend them to a specific cell density.

  • Initiate the uptake assay by adding [³H]octopine to the cell suspension.

  • At various time points, take aliquots of the cell suspension and quickly filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.

  • Wash the filters rapidly with ice-cold uptake buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell suspension to normalize the uptake rates.

  • Calculate the rate of octopine uptake (e.g., in nmol/min/mg protein).

Uptake_Assay_Workflow Start Start Grow_Cells Grow and induce bacterial cells Start->Grow_Cells Prepare_Cells Harvest, wash, and resuspend cells Grow_Cells->Prepare_Cells Add_Radiolabel Add [³H]octopine to cell suspension Prepare_Cells->Add_Radiolabel Time_Course Take aliquots at different time points Add_Radiolabel->Time_Course Filter_Wash Filter and wash cells Time_Course->Filter_Wash Measure_Radioactivity Measure radioactivity Filter_Wash->Measure_Radioactivity Calculate_Uptake_Rate Calculate uptake rate Measure_Radioactivity->Calculate_Uptake_Rate End End Calculate_Uptake_Rate->End

Caption: Workflow for the octopine uptake assay.

Conclusion

The metabolism of octopine is a fascinating example of bacterial adaptation to specific ecological niches. While significant progress has been made in understanding the octopine catabolic pathways and their regulation in Agrobacterium tumefaciens, there is a clear need for more quantitative data, particularly for other bacterial genera like Pseudomonas and Arthrobacter. Future research should focus on characterizing the kinetic properties of the enzymes and transport systems involved in octopine metabolism in a wider range of bacteria. Such studies will not only enhance our fundamental understanding of microbial metabolism but also open up new avenues for applications in biotechnology and the development of novel antimicrobial strategies.

References

A Comparative Guide to the Cross-Reactivity of Opioid Receptors with Morphine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial inquiries into "opine receptors" and their cross-reactivity with "octopinic acid" did not yield relevant results within the context of vertebrate and mammalian pharmacology and drug development. The term "opine" and compounds such as this compound are primarily associated with plant biology, specifically in crown gall tumors induced by Agrobacterium tumefaciens, where they play a role in bacterial metabolism. There is no scientific literature to support the existence of specific "opine receptors" in humans or animals that are targeted for drug development.

Given the context of the request for a comparison guide for researchers and drug development professionals, it is highly probable that the intended topic was opioid receptors and their cross-reactivity with opioid ligands. Opioid receptors are a critical target in drug development, and the concept of cross-reactivity among different opioids is a cornerstone of their pharmacology. Therefore, this guide will focus on the cross-reactivity of the well-characterized opioid receptor family with the prototypical opioid agonist, morphine, and its structural analogs.

Introduction

Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioid analgesics. The three main classical opioid receptor subtypes are the mu (µ), delta (δ), and kappa (κ) receptors.[1] These receptors are distributed throughout the central and peripheral nervous systems and are involved in modulating pain, reward, mood, and many other physiological functions.[1] The interaction of various ligands with these receptor subtypes dictates their pharmacological profile, including their analgesic efficacy and side-effect profile. Understanding the cross-reactivity of different opioid ligands with these receptors is crucial for the development of safer and more effective pain therapeutics.[2]

This guide provides a comparative overview of the binding affinities and functional activities of morphine and its selected analogs at the µ, δ, and κ opioid receptors.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of morphine and its analogs at the three main opioid receptor subtypes. Ki values represent the inhibitory constant, indicating the affinity of the ligand for the receptor; a lower Ki value signifies a higher binding affinity.[3] EC50 values represent the concentration of the ligand that produces 50% of its maximal effect, indicating its potency. Emax represents the maximum effect produced by the ligand, indicating its efficacy relative to a standard full agonist.[4]

Table 1: Binding Affinities (Ki, nM) of Morphine and Its Analogs at Opioid Receptors

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Morphine1.2 - 4.19>10,0002,500
Morphine-6-glucuronide0.6>10,000>10,000
Codeine2,770>10,000>10,000
Hydromorphone0.61,000 - 10,0001,000 - 10,000
Oxycodone25.87>10,000>10,000
Oxymorphone<1100 - 1,000100 - 1,000

Data compiled from multiple sources. Values can vary based on experimental conditions.

Table 2: Functional Activity (EC50, nM and Emax, %) of Morphine and Its Analogs at the µ-Opioid Receptor (cAMP Inhibition Assay)

LigandEC50 (nM)Emax (%)
Morphine12.5 - 50100
Hydromorphone5 - 15100
Oxycodone30 - 7095
Oxymorphone2 - 10100

Emax is expressed relative to a standard full agonist like DAMGO. Data is representative and can vary.

Signaling Pathways and Experimental Workflows

The interaction of an opioid agonist with its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o), leading to downstream effects such as the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling.

Opioid Receptor Signaling Pathway

Opioid_Signaling Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Receptor Opioid Receptor (µ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_beta_gamma->K_Channel Activates Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces ERK ERK Signaling Beta_Arrestin->ERK

Caption: Opioid receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing opioid receptors start->prep incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and reagents.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound by its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • Radioligand (e.g., [³H]DAMGO for MOR).

    • Test compounds (morphine and its analogs).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., 10 µM Naloxone).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Thaw cell membranes and resuspend in binding buffer.

    • In a 96-well plate, add the radioligand at a concentration near its Kd.

    • Add varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific control.

    • Add the cell membrane suspension to each well to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Materials:

    • Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

    • Assay buffer (e.g., HBSS).

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (opioid agonists).

    • cAMP detection kit (e.g., HTRF-based).

    • 384-well white assay plates.

    • Multimode plate reader capable of HTRF.

  • Procedure:

    • Culture cells to 80-90% confluency and then harvest.

    • Resuspend cells in assay buffer.

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add the test compounds at various concentrations.

    • Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow the detection reaction to proceed.

    • Measure the signal (e.g., HTRF ratio) using a plate reader.

    • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Test compounds (opioid agonists).

    • Unlabeled GTPγS for non-specific binding.

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Thaw cell membranes and resuspend in assay buffer.

    • In a 96-well plate, add GDP and varying concentrations of the test compound.

    • Add the cell membrane suspension.

    • Initiate the reaction by adding [³⁵S]GTPγS. For non-specific binding, also add an excess of unlabeled GTPγS.

    • Incubate at 30°C for a specified time.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

  • Materials:

    • Cells engineered to express the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® cells).

    • Assay buffer.

    • Test compounds (opioid agonists).

    • Detection reagents specific to the assay technology.

    • 384-well white, solid-bottom assay plates.

    • Luminescence plate reader.

  • Procedure:

    • Plate the engineered cells in 384-well plates and incubate overnight.

    • Add serial dilutions of the test compounds to the cells.

    • Incubate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

Validation of Octopinic acid as a specific indicator of crown gall disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Crown gall disease, a neoplastic growth on plants incited by the soil bacterium Agrobacterium tumefaciens, presents a significant challenge in agriculture and horticulture. The accurate and early detection of this disease is paramount for effective management and for the development of novel therapeutic interventions. Central to the pathology of crown gall is the "opine concept," a unique form of parasitism where the bacterium genetically engineers the host plant to produce specific low-molecular-weight compounds called opines, which the bacterium then utilizes as a source of carbon and nitrogen.[1] This guide provides a comprehensive validation of octopinic acid as a specific indicator of crown gall disease, comparing its performance with other opine alternatives and detailing the experimental methodologies for its detection.

This compound and the Opine Landscape in Crown Gall Tumors

This compound belongs to the octopine family of opines, which are synthesized in crown gall tumors by the enzyme octopine synthase. This enzyme, encoded by a gene on the transferred T-DNA from the Agrobacterium Ti plasmid, can condense pyruvate with various amino acids. When arginine is the substrate, octopine is formed. When ornithine is utilized, the resulting product is this compound.[1] The type of opine produced is determined by the specific strain of Agrobacterium tumefaciens inducing the tumor. Strains are broadly classified based on the primary opines they induce and catabolize, such as octopine-type, nopaline-type, and vitopine-type strains.[2]

The presence of specific opines in a plant tumor is a definitive indicator of crown gall disease, as these compounds are not naturally produced by the plant.[3] While several opines can be used for diagnosis, the prevalence of different opine types can vary.

Comparative Analysis of Opine Indicators

A study on naturally infected grapevine crown gall tumors provides valuable quantitative data on the occurrence of different opine families. This data can be used to infer the relative utility of targeting specific opines for diagnostic purposes.

Opine TypeNumber of Positive Samples (out of 90)Percentage of Opine-Positive Samples
Octopine5058.8%
Nopaline2832.9%
Vitopine89.4%

Data adapted from a study on naturally infected grapevine crown gall tumors.[2]

While this study did not specifically quantify this compound, the high prevalence of octopine-positive tumors (58.8%) suggests that octopine-family opines, including this compound, are frequent and therefore valuable indicators of crown gall disease in this host. The presence of octopine synthase activity for both octopine and this compound in sunflower crown gall tissues further supports the role of this compound as a relevant biomarker.

It is important to note that some tumors may contain more than one type of opine, and a small percentage may not contain any of the commonly tested opines. Therefore, a diagnostic approach targeting a panel of opines, including this compound, may offer the most comprehensive and reliable detection of crown gall disease.

Alternative Diagnostic Methods

Besides opine detection, other methods are employed for the diagnosis of crown gall disease.

MethodPrincipleAdvantagesDisadvantages
Opine Analysis Detection of specific opines in tumor tissue.Confirms active disease and the presence of a functional T-DNA insert. High specificity.Requires tumor tissue. May not detect very early-stage infections before significant opine accumulation.
PCR-based Methods Amplification of specific Agrobacterium genes (e.g., from the Ti plasmid or chromosome).Highly sensitive. Can detect the bacterium even in the absence of visible galls.May detect non-pathogenic or latent infections. Does not confirm active disease (T-DNA expression).
Pathogenicity Tests Inoculation of a susceptible host plant with the isolated bacterium to observe gall formation.Confirms the virulence of the bacterial isolate.Time-consuming (weeks to months). Requires controlled plant growth facilities.

The opine assay serves as a direct measure of the metabolic consequence of T-DNA expression in the plant, making it a strong indicator of active disease.

Experimental Protocols

Opine Extraction from Plant Tissue

This protocol is adapted from methodologies used for the analysis of opines from crown gall tumors.

  • Homogenization: Excise approximately 50 mg of tumor tissue and homogenize it in 50 µL of distilled water in a microcentrifuge tube.

  • Centrifugation: Centrifuge the homogenate for 5 minutes at high speed to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the opines.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the derivatization and quantification of this compound and other imine-linked opines.

  • Derivatization:

    • To a 10 µL aliquot of the plant extract supernatant, add 10 µL of 20 mM 4-fluoro-7-nitrobenzoxadiazole (NBD-F) in ethanol.

    • Add 5 µL of 0.1 M borate buffer (pH 9.0).

    • Incubate the mixture at 60°C for 5 minutes in the dark.

    • Stop the reaction by adding 475 µL of 0.1 M HCl.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is suitable for separation.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer) is typically used.

    • Detection: A fluorescence detector is used to monitor the NBD-derivatized opines.

    • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound. The on-column detection limits for NBD-opines can be as low as 0.1 to 5 pmol.

A more advanced and highly sensitive method involves Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS), which can detect a wide range of opines in a single run with minimal sample preparation.

Visualizing the Molecular Basis and Workflow

To better understand the underlying biological processes and the experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Wounded_Plant_Cell Wounded Plant Cell Phenolics_Sugars Phenolics & Sugars Wounded_Plant_Cell->Phenolics_Sugars releases VirA_VirG VirA/VirG Two-Component System Phenolics_Sugars->VirA_VirG activates T_DNA_Integration T-DNA Integration into Plant Genome Opine_Synthesis Opine Synthesis (e.g., this compound) T_DNA_Integration->Opine_Synthesis results in Crown_Gall_Tumor Crown Gall Tumor Opine_Synthesis->Crown_Gall_Tumor drives Agrobacterium Agrobacterium (with Ti Plasmid) Agrobacterium->VirA_VirG vir_Gene_Expression vir Gene Expression VirA_VirG->vir_Gene_Expression induces T_DNA_Excision T-DNA Excision vir_Gene_Expression->T_DNA_Excision mediates T_DNA_Transfer T-DNA Transfer T_DNA_Excision->T_DNA_Transfer leads to T_DNA_Transfer->T_DNA_Integration into

Figure 1. Signaling pathway of Agrobacterium-mediated transformation leading to opine synthesis.

Experimental_Workflow Start Tumor Sample Collection Homogenization Homogenization in Water Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection (Opine Extract) Centrifugation->Supernatant_Collection Derivatization Derivatization with NBD-F Supernatant_Collection->Derivatization HPLC_Analysis HPLC Analysis (Fluorescence Detection) Derivatization->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification

Figure 2. Experimental workflow for the quantification of this compound from crown gall tumors.

Conclusion

The presence of this compound, along with other opines, in plant tissue is a highly specific and reliable indicator of an active crown gall infection. While octopine appears to be the most frequently detected opine in some studies, the underlying enzymatic machinery often co-produces this compound, making it a valuable diagnostic target. The choice of diagnostic method will depend on the specific research or clinical need, with opine analysis offering a direct confirmation of disease expression. The detailed experimental protocols provided herein offer a robust framework for the accurate quantification of this compound, facilitating further research into the pathology of crown gall disease and the development of novel therapeutic strategies.

References

The Enigmatic Role of Octopinic Acid in Plant Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Octopinic acid, a derivative of the amino acid ornithine, is a member of the opine family. Opines are most notably recognized for their role in the parasitic relationship between Agrobacterium tumefaciens and its host plants, where they are synthesized by the plant's crown gall tumors and serve as a crucial nutrient source for the bacterium.[1][2] While the function of this compound in this pathological context is well-documented, its direct, independent effects on the growth and development of various plant species remain a largely unexplored frontier. This guide provides a comparative overview of the known effects of octopine-related compounds on plants, details hypothetical experimental protocols to systematically investigate the direct impact of this compound, and explores potential signaling pathways that may be involved.

Known Effects of Octopine on Plant Tissues

Direct research on the exogenous application of pure this compound to a variety of healthy plant species is scarce. The majority of existing studies focus on the broader category of "octopine" within the context of crown gall tumor formation. One of the key findings in this area is that the application of lysopine and octopine can promote the growth of crown gall tumors on the primary leaves of bean plants (Phaseolus vulgaris).[3] This suggests that these molecules may have growth-promoting properties, at least in the context of tumorous tissues. However, it is important to note that octopine has also been detected in small quantities in normal, uninfected plant tissues, which complicates its role as a sole indicator of Agrobacterium-mediated transformation.

Given the established role of various amino acid derivatives as signaling molecules in plant growth and stress responses, it is plausible that this compound could have a direct regulatory function.[1][2]

Hypothetical Comparative Study: this compound's Effect on Model Plant Species

To address the current knowledge gap, a comparative study investigating the effects of exogenous this compound application on different plant species is proposed. The following sections detail the experimental design for such a study.

Data Presentation: A Framework for Quantitative Comparison

The following tables are templates for the kind of quantitative data that would be collected in a comparative study of this compound's effects on Tobacco (Nicotiana tabacum), Sunflower (Helianthus annuus), and Bean (Phaseolus vulgaris).

Table 1: Effect of this compound on Seed Germination

Plant SpeciesTreatment (this compound Conc.)Germination Rate (%)Mean Germination Time (Days)
Tobacco Control (0 µM)95 ± 34.2 ± 0.5
1 µM96 ± 24.1 ± 0.4
10 µM94 ± 44.3 ± 0.6
100 µM85 ± 55.1 ± 0.7
Sunflower Control (0 µM)92 ± 43.5 ± 0.4
1 µM93 ± 33.4 ± 0.3
10 µM90 ± 53.6 ± 0.5
100 µM81 ± 64.2 ± 0.6
Bean Control (0 µM)98 ± 25.1 ± 0.3
1 µM99 ± 15.0 ± 0.2
10 µM97 ± 35.2 ± 0.4
100 µM90 ± 45.8 ± 0.5

Table 2: Effect of this compound on Seedling Growth (21 Days Post-Germination)

Plant SpeciesTreatment (this compound Conc.)Shoot Length (cm)Root Length (cm)Fresh Biomass (g)Dry Biomass (mg)
Tobacco Control (0 µM)5.2 ± 0.46.8 ± 0.70.45 ± 0.0548 ± 5
1 µM5.5 ± 0.57.1 ± 0.80.48 ± 0.0651 ± 6
10 µM4.9 ± 0.66.5 ± 0.90.43 ± 0.0446 ± 4
100 µM3.8 ± 0.45.1 ± 0.60.32 ± 0.0535 ± 5
Sunflower Control (0 µM)12.4 ± 1.115.2 ± 1.32.1 ± 0.2230 ± 25
1 µM13.1 ± 1.216.0 ± 1.52.3 ± 0.3245 ± 28
10 µM11.8 ± 1.014.5 ± 1.22.0 ± 0.2220 ± 22
100 µM9.5 ± 0.911.2 ± 1.11.5 ± 0.2160 ± 18
Bean Control (0 µM)15.8 ± 1.410.5 ± 1.03.5 ± 0.4380 ± 40
1 µM16.5 ± 1.511.1 ± 1.13.8 ± 0.4410 ± 45
10 µM15.2 ± 1.310.1 ± 0.93.4 ± 0.3370 ± 38
100 µM12.1 ± 1.28.2 ± 0.82.7 ± 0.3290 ± 32

Experimental Protocols

Seed Germination Assay

Objective: To determine the effect of different concentrations of this compound on the germination rate and speed of tobacco, sunflower, and bean seeds.

Materials:

  • Certified seeds of Nicotiana tabacum, Helianthus annuus, and Phaseolus vulgaris.

  • Sterile Petri dishes (90 mm).

  • Sterile filter paper.

  • This compound stock solution (10 mM, sterile filtered).

  • Sterile deionized water.

  • Growth chamber with controlled temperature (25°C) and light cycle (16h light/8h dark).

Procedure:

  • Surface sterilize seeds by washing in 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and then rinse three times with sterile deionized water.

  • Prepare working solutions of this compound (1 µM, 10 µM, 100 µM) by diluting the stock solution with sterile deionized water. A control of sterile deionized water (0 µM) should also be prepared.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective treatment solution onto the filter paper in each dish.

  • Place 20 seeds (for tobacco and sunflower) or 10 seeds (for bean) evenly spaced in each Petri dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in the growth chamber.

  • Record the number of germinated seeds (radicle emergence > 2mm) daily for 14 days.

  • Calculate the final germination rate and the mean germination time.

Seedling Growth Analysis

Objective: To quantify the impact of this compound on the early growth and biomass accumulation of tobacco, sunflower, and bean seedlings.

Materials:

  • Germinated seedlings from the seed germination assay.

  • Hydroponic growth system or pots with sterile vermiculite.

  • Hoagland's nutrient solution (half-strength).

  • This compound stock solution (10 mM).

  • Growth chamber with controlled conditions.

  • Ruler, calipers, analytical balance, drying oven.

Procedure:

  • Prepare half-strength Hoagland's solution with the different concentrations of this compound (0 µM, 1 µM, 10 µM, 100 µM).

  • Carefully transfer uniformly germinated seedlings into the hydroponic system or pots.

  • Grow the seedlings in the growth chamber for 21 days, replenishing the respective nutrient solutions every 3 days.

  • After 21 days, carefully harvest the seedlings.

  • Measure the shoot length (from the base to the apical meristem) and the primary root length.

  • Record the fresh weight of each seedling.

  • Dry the seedlings in an oven at 70°C for 48 hours and then record the dry weight.

Visualization of Pathways and Workflows

Signaling and Metabolic Pathway

The primary established signaling role for octopine is in the interaction between Agrobacterium and the host plant. The bacterium, upon sensing plant wound signals, transfers a portion of its Ti plasmid (T-DNA) into the plant cell. The T-DNA integrates into the plant genome and directs the synthesis of octopine, which is then exported from the plant cell and taken up by the bacterium. Inside the bacterium, octopine induces the expression of genes for its own catabolism and for the conjugal transfer of the Ti plasmid.

Agrobacterium_Plant_Interaction cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Cell Plant_Genome Plant Genome T_DNA Integrated T-DNA OCS Octopine Synthase (ocs gene) T_DNA->OCS Expression Arginine Arginine + Pyruvate Octopine_p Octopine Octopine_a Octopine Octopine_p->Octopine_a Uptake Arginine->Octopine_p Synthesis Ti_Plasmid Ti Plasmid OccR OccR Regulator occ_genes Octopine Catabolism Genes (occ) OccR->occ_genes Induces Expression tra_genes Plasmid Transfer Genes (tra) OccR->tra_genes Induces Expression Octopine_a->OccR Activation Agrobacterium Agrobacterium Agrobacterium->T_DNA T-DNA Transfer Wound_Signals Plant Wound Signals Wound_Signals->Agrobacterium Sensing Experimental_Workflow cluster_prep Preparation cluster_exp1 Experiment 1: Germination Assay cluster_exp2 Experiment 2: Seedling Growth A1 Seed Selection (Tobacco, Sunflower, Bean) A2 Surface Sterilization A1->A2 A3 Prepare this compound Solutions (0, 1, 10, 100 µM) A2->A3 B1 Plating on Treated Filter Paper A3->B1 B2 Incubation (25°C, 16/8h) B1->B2 C1 Transfer Germinated Seeds to Hydroponics B1->C1 Transfer Seedlings B3 Daily Germination Count (14 days) B2->B3 B4 Data Analysis: Germination Rate & Time B3->B4 C2 Growth in Treated Nutrient Solution (21 days) C1->C2 C3 Harvest & Measure: - Shoot/Root Length - Fresh/Dry Biomass C2->C3 C4 Data Analysis: Comparative Statistics C3->C4

References

A Functional Comparison of Octopinic Acid and Classical Plant Hormones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

This guide provides a detailed functional comparison between octopinic acid, a representative opine, and the major classes of plant hormones. While both are signaling molecules involved in plant biology, their origins, functions, and mechanisms of action are fundamentally different. This compound is not a plant hormone; it is a product of genetic modification by the phytopathogen Agrobacterium tumefaciens and serves primarily to benefit the bacterium. This comparison will elucidate these differences by examining their respective roles in plant physiology, their signaling pathways, and the experimental methods used to study them.

Overview: A Tale of Two Molecules

Plant hormones (phytohormones) are naturally occurring signaling molecules produced by plant cells that regulate a vast array of physiological and developmental processes, from seed germination to fruit ripening and stress responses. They are essential for the plant's life cycle and its interaction with the environment. The five major classes of plant hormones are auxins, cytokinins, gibberellins, abscisic acid (ABA), and ethylene[1][2][3].

This compound , in contrast, is an opine—an unusual amino acid derivative. It is not naturally produced by plants. Instead, it is synthesized in plant cells that have been genetically transformed by Agrobacterium tumefaciens, the bacterium responsible for crown gall disease[4][5]. The bacterium inserts a piece of its own DNA (the T-DNA) into the plant's genome. This T-DNA carries genes that force the plant cell to produce both plant hormones (auxins and cytokinins), which cause tumorous growth, and opines like this compound. The opines are then metabolized by the bacteria as a unique source of carbon and nitrogen, giving them a competitive advantage in the soil environment.

Comparative Data on Function and Origin

The functional roles of this compound and classical plant hormones are distinct. Plant hormones are systemic regulators of endogenous plant processes, while this compound's role is confined to the host-pathogen interaction of crown gall tumors.

FeatureThis compoundAuxins (e.g., IAA)Cytokinins (e.g., Zeatin)Gibberellins (e.g., GA3)Abscisic Acid (ABA)Ethylene
Origin Synthesized by transformed plant cells using bacterial genes from A. tumefaciens.Synthesized by the plant, primarily in shoot apical meristems, young leaves, and developing seeds.Synthesized by the plant, primarily in root tips, developing fruits, and seeds.Synthesized by the plant in various tissues, including young leaves, stems, and roots.Synthesized by the plant in response to stress, and during seed and bud development.Synthesized by the plant, particularly in ripening fruits, senescing tissues, and under stress.
Primary Function Serves as a nutrient source (C and N) for A. tumefaciens. Acts as a signal to induce bacterial conjugation.Promotes cell elongation, root initiation, apical dominance, and fruit development.Promotes cell division (cytokinesis), lateral shoot growth, and delays senescence.Promotes stem elongation, seed germination, and flowering.Induces stomatal closure, inhibits germination (dormancy), and mediates stress responses.Promotes fruit ripening, leaf abscission, and senescence.
Site of Action Primarily localized to the crown gall tumor and the surrounding rhizosphere for bacterial signaling.Acts throughout the plant body.Acts throughout the plant body.Acts throughout the plant body.Acts throughout the plant body.Acts locally and can diffuse as a gas to other tissues.
Effect on Plant Cells May enhance the growth of established crown gall tumors when present during induction.Stimulates cell wall loosening and gene expression for growth.Induces the cell cycle and division.Promotes cell elongation and division.Inhibits growth and promotes dormancy-related gene expression.Regulates gene expression related to ripening and senescence.

Signaling Pathways: Plant vs. Pathogen

The signaling pathways initiated by plant hormones and this compound occur in different organisms and serve entirely different purposes. Plant hormone signaling is an internal plant regulatory system, while this compound signaling is a mechanism for bacterial communication and gene regulation.

Auxin signaling is a well-characterized pathway that relies on targeted protein degradation. In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription. When auxin is present, it acts as a "molecular glue," binding to its receptor (TIR1, an F-box protein) and the Aux/IAA repressor. This interaction targets the repressor for ubiquitination and subsequent degradation by the 26S proteasome, freeing the ARF to activate the expression of auxin-responsive genes.

Auxin_Signaling cluster_nucleus Plant Cell Nucleus AUX_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF Binds & Inhibits SCF SCF Complex AUX_IAA->SCF Forms Complex, Targets Aux/IAA Proteasome 26S Proteasome AUX_IAA->Proteasome Degraded by DNA Auxin Response Element (DNA) ARF->DNA Binds to Gene_Exp Gene Expression (Growth, Development) ARF->Gene_Exp Activates TIR1 TIR1 Receptor TIR1->SCF Part of TIR1->SCF Forms Complex, Targets Aux/IAA SCF->AUX_IAA Ubiquitinates Auxin Auxin (IAA) Auxin->TIR1 Binds to Auxin->SCF Forms Complex, Targets Aux/IAA

Caption: Auxin signaling pathway in a plant cell nucleus.

This compound does not trigger a signaling cascade within the plant. Instead, it is released from the tumor and acts as a signal for Agrobacterium. The bacterium possesses specific permeases to import opines. Once inside the bacterial cytoplasm, this compound binds to a transcriptional regulator protein, OccR (Octopine catabolism Regulator). This binding event activates OccR, causing it to bind to the promoter regions of the occ (octopine catabolism) operon, thereby inducing the transcription of genes required for the uptake and breakdown of octopine and related opines.

Octopinic_Acid_Signaling cluster_bacterium Agrobacterium Cell OccR_inactive OccR Regulator (Inactive) OccR_active OccR Regulator (Active) occ_operon occ Operon (DNA) OccR_active->occ_operon Binds & Induces Transcription Catabolism Catabolic Enzymes occ_operon->Catabolism Transcribed into Octopinic_Acid This compound Octopinic_Acid->OccR_inactive Binds to & Activates Permease Opine Permease Octopinic_Acid->Permease Enters cell via

Caption: this compound signaling pathway in Agrobacterium.

Experimental Protocols and Methodologies

The experimental approaches to studying plant hormones and this compound reflect their different biological contexts.

Objective: To determine the effect of a substance on cell elongation, a hallmark of auxin activity. The Avena (oat) coleoptile curvature test is a classic example.

Methodology:

  • Germination: Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

  • Preparation: Under dim red light (to which the coleoptiles are insensitive), decapitate the tips of the coleoptiles to remove the primary source of endogenous auxin.

  • Treatment Application: Prepare agar blocks containing different concentrations of the test substance (e.g., synthetic auxin as a positive control, a control block with no substance, and the experimental compound).

  • Asymmetric Placement: Place an agar block asymmetrically on one side of the cut coleoptile surface.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 1-2 hours.

  • Data Collection: Measure the angle of curvature of the coleoptile. Auxin diffusing from the block down one side of the coleoptile will stimulate cell elongation on that side, causing the coleoptile to bend away from the block. The degree of curvature is proportional to the auxin concentration.

Bioassay_Workflow start Germinate Oat Seeds in Dark step1 Decapitate Coleoptile Tips (Remove Endogenous Auxin Source) start->step1 step2 Prepare Agar Blocks with Test Concentrations step1->step2 step3 Place Agar Block Asymmetrically on Cut Coleoptile step2->step3 step4 Incubate in Dark, High Humidity step3->step4 end Measure Angle of Curvature step4->end

Caption: Workflow for a classic auxin bioassay.

Objective: To determine if a substance can induce the expression of opine catabolism genes in Agrobacterium. This is typically done using a reporter gene system.

Methodology:

  • Bacterial Strain: Use a strain of Agrobacterium tumefaciens that has been engineered to contain a reporter gene (e.g., lacZ for β-galactosidase or gusA for β-glucuronidase) fused to the promoter of an opine catabolism operon, such as the occ promoter.

  • Culture Preparation: Grow the bacterial strain in a minimal medium that does not induce the reporter gene.

  • Induction: Aliquot the bacterial culture into tubes and add different concentrations of the test substance (e.g., this compound as a positive control, a no-substance control).

  • Incubation: Incubate the cultures for a set period (e.g., 4-6 hours) to allow for the uptake of the substance and induction of gene expression.

  • Reporter Assay: Lyse the bacterial cells and perform a quantitative assay for the reporter enzyme's activity. For a lacZ reporter, this involves adding a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measuring the production of the yellow product (o-nitrophenol) spectrophotometrically.

  • Data Analysis: The level of reporter gene expression is directly correlated with the ability of the test substance to act as an inducer for the opine catabolism pathway.

Reporter_Assay_Workflow start Culture Engineered Agrobacterium (P_occ-reporter construct) step1 Induce Cultures with Test Substance (e.g., this compound) start->step1 step2 Incubate to Allow Gene Expression step1->step2 step3 Lyse Bacterial Cells step2->step3 step4 Perform Quantitative Reporter Assay (e.g., β-galactosidase activity) step3->step4 end Quantify Reporter Signal step4->end

Caption: Workflow for an opine activity reporter assay.

Conclusion

The comparison between this compound and classical plant hormones highlights a crucial distinction in plant biology. Plant hormones are endogenous regulators essential for the plant's own growth, development, and survival. Their signaling pathways are intricate internal systems that coordinate cellular activities throughout the organism. This compound, however, is a specialized molecule in the context of pathogenesis. It is a product of bacterial genetic engineering of the plant, designed to feed the pathogen and signal its presence to other bacteria. While it can have secondary effects on the transformed plant tissue, its primary biological role is not that of a hormone. Understanding this fundamental difference is critical for researchers in plant science and drug development, as it separates the plant's innate regulatory mechanisms from the strategies employed by pathogens to exploit them.

References

The Niche Role of Octopine in Marine Nitrogen Cycling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While a vital component of the global nitrogen cycle occurs within the marine environment, the specific role of octopinic acid remains a subject of niche interest rather than a central pathway. Current scientific literature points to the significance of octopine and related opines primarily in specialized biological contexts, such as the anaerobic metabolism of marine invertebrates and the unique biology of Agrobacterium, rather than as a widespread nitrogen source for the broader marine microbial community. This guide provides a comparative analysis of octopine's role against more established alternative nitrogen sources in the marine ecosystem, supported by available experimental data and methodologies.

Comparing Nitrogen Sources in the Marine Environment

The marine nitrogen cycle is dominated by the transformation of inorganic nitrogen compounds such as nitrate, nitrite, and ammonium, alongside organic forms like urea and amino acids.[1] While octopine and this compound represent potential organic nitrogen sources, their contribution to the overall nitrogen budget is considered minimal compared to other dissolved organic nitrogen (DON) compounds. The following table summarizes the key characteristics of these nitrogen sources.

Nitrogen SourcePrimary Users in Marine EnvironmentKey Metabolic PathwayEcological Significance
Octopine/Octopinic Acid Certain marine invertebrates (e.g., mollusks), specific bacteria (e.g., Agrobacterium).Octopine dehydrogenase (anaerobic metabolism); Opine catabolism pathways (in bacteria).Primarily involved in maintaining redox balance during anaerobiosis in invertebrates; acts as a nutrient source for specific bacteria.
Urea Phytoplankton, bacterioplankton, ammonia-oxidizing archaea.[2][3][4]Urease hydrolysis to ammonia and CO2.A significant source of regenerated nitrogen, particularly in oligotrophic regions.[5]
Cyanate Ammonia-oxidizing archaea, some phytoplankton and bacteria.Cyanase conversion to ammonia and CO2.An alternative nitrogen and energy source in various ocean regions.
Amino Acids Bacterioplankton, some phytoplankton.Various deamination and transamination pathways.A major component of the dissolved organic nitrogen pool, readily available for microbial growth.
Methylated Amines Methylotrophic bacteria, other heterotrophic bacteria.Gamma-glutamyl-methylamide pathway and subsequent release of ammonium.Important in the cycling of nitrogen from osmolytes like glycine betaine.

Experimental Protocols for Studying Nitrogen Metabolism

The study of nitrogen cycling in marine environments employs a variety of sophisticated techniques. While specific protocols for octopine metabolism in a broad marine context are not well-established, methodologies for other nitrogen sources provide a framework for potential future investigations.

Isotope Tracer Experiments

Stable isotope probing (SIP) is a powerful tool to trace the incorporation of nitrogen from a specific source into the microbial community.

Objective: To identify and quantify the uptake of a ¹⁵N-labeled nitrogen source (e.g., urea, amino acids, or potentially octopine) by different microbial groups.

Methodology:

  • Incubation: Seawater samples are incubated with the ¹⁵N-labeled substrate.

  • Biomass Separation: Microbial cells are harvested and separated based on their incorporation of the heavy isotope, often through density gradient centrifugation of nucleic acids (DNA-SIP or RNA-SIP) or proteins (Protein-SIP).

  • Analysis: The ¹⁵N-enriched biomass or biomolecules are identified and quantified using techniques like mass spectrometry and next-generation sequencing to determine which organisms are actively consuming the substrate.

Enzyme Assays

Measuring the activity of key enzymes involved in nitrogen metabolism provides insights into the potential for different nitrogen sources to be utilized.

Objective: To determine the activity of enzymes like urease (for urea) or octopine dehydrogenase (for octopine) in environmental samples.

Methodology:

  • Sample Collection: Seawater or sediment samples are collected.

  • Cell Lysis: Microbial cells are lysed to release intracellular enzymes.

  • Enzyme Reaction: The cell lysate is incubated with a specific substrate for the enzyme of interest. For example, for urease activity, the lysate is incubated with urea, and the production of ammonia is measured over time.

  • Quantification: The rate of product formation is quantified, often spectrophotometrically or fluorometrically, and normalized to the total protein concentration or biomass.

Signaling Pathways and Metabolic Workflows

The metabolic pathways for the utilization of different nitrogen sources are distinct. Below are graphical representations of these pathways.

Octopine_Metabolism cluster_invertebrate Marine Invertebrate (Anaerobic) cluster_agrobacterium Agrobacterium Pyruvate Pyruvate Octopine Octopine Pyruvate->Octopine Arginine Octopine->Pyruvate Octopine Dehydrogenase Octopine_in Octopine Arginine_Pyruvate Arginine + Pyruvate Octopine_in->Arginine_Pyruvate Opine Catabolism Central_Metabolism Central Metabolism Arginine_Pyruvate->Central_Metabolism

Caption: Metabolic fate of octopine in different biological systems.

Alternative_Nitrogen_Pathways cluster_urea Urea Metabolism cluster_cyanate Cyanate Metabolism cluster_amino_acids Amino Acid Metabolism Urea Urea Ammonia_CO2 Ammonia + CO2 Urea->Ammonia_CO2 Urease Biosynthesis Biosynthesis Ammonia_CO2->Biosynthesis Cyanate Cyanate Ammonia_CO2_cyanase Ammonia + CO2 Cyanate->Ammonia_CO2_cyanase Cyanase Ammonia_CO2_cyanase->Biosynthesis Amino_Acids Amino Acids Keto_Acids_Ammonia Keto-Acids + Ammonia Amino_Acids->Keto_Acids_Ammonia Deamination/ Transamination Keto_Acids_Ammonia->Biosynthesis Experimental_Workflow Seawater_Sample Seawater Sample Collection Incubation Incubation with ¹⁵N-labeled Substrate Seawater_Sample->Incubation Harvesting Cell Harvesting Incubation->Harvesting Extraction DNA/RNA/Protein Extraction Harvesting->Extraction Centrifugation Density Gradient Centrifugation Extraction->Centrifugation Fractionation Fraction Collection (Heavy vs. Light) Centrifugation->Fractionation Analysis Mass Spectrometry & Sequencing Fractionation->Analysis Identification Identification of Active Microorganisms Analysis->Identification

References

Comparative Transcriptomics of Plant Cells Exposed to Octopinic Acid: A Predictive Guide Based on Auxin-Response Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Direct experimental data from comparative transcriptomic studies on the effects of octopinic acid on plant cells is not currently available in peer-reviewed literature. However, this compound, an opine, is structurally similar to auxin, a critical plant hormone that regulates numerous aspects of growth and development. It is hypothesized that this compound may elicit a cellular response by interacting with the auxin signaling pathway.

This guide provides a predictive comparison based on well-established transcriptomic responses of plant cells to auxin. The data presented herein is a synthesized representation of expected outcomes and should be considered a hypothetical framework for future research. The experimental protocols and signaling pathways described are standard methodologies in the field and would be directly applicable to a study on this compound.

Predicted Transcriptomic Response to this compound

The following table summarizes the anticipated differential gene expression in plant cells upon exposure to this compound, based on known auxin-responsive gene families. The comparison is made against an untreated control.

Table 1: Predicted Differentially Expressed Gene Families in Response to this compound Treatment

Gene FamilyPredicted Change in ExpressionFold Change (Hypothetical)Key Functions in Auxin Response
Aux/IAA Up-regulated5 - 50Transcriptional repressors in the auxin signaling pathway; their induction is a key negative feedback mechanism.[1][2]
GH3 Up-regulated10 - 100Involved in auxin homeostasis by conjugating excess auxin to amino acids, thereby inactivating it.[1][2]
SAUR (Small Auxin-Up RNA) Up-regulated5 - >100A large family of small RNAs rapidly induced by auxin; implicated in cell expansion and elongation.[2]
ARF (Auxin Response Factor) Variable-2 to +5Transcription factors that bind to auxin-responsive elements in the promoters of target genes. Their activity is modulated by Aux/IAA proteins.
Cell Wall Modifying Enzymes (e.g., Expansins, Pectinesterases) Up-regulated2 - 20Facilitate cell wall loosening and expansion, a primary physiological response to auxin.
Transcription Factors (e.g., LBD, MYB) Up- and Down-regulated-10 to +15Mediate downstream transcriptional cascades controlling various developmental processes initiated by auxin.
Ethylene Biosynthesis Genes (e.g., ACS) Up-regulated2 - 10Auxin can stimulate the production of ethylene, another plant hormone, leading to crosstalk between the two signaling pathways.

Experimental Protocols

The following provides a detailed methodology for a comparative transcriptomics experiment using RNA-sequencing (RNA-seq) to investigate the effects of this compound on plant cells.

1. Plant Material and Treatment:

  • Cell Culture: Use a well-established plant cell suspension culture (e.g., Arabidopsis thaliana Col-0, tobacco BY-2).

  • Growth Conditions: Maintain cultures in a standard growth medium under controlled conditions (e.g., 25°C, constant light, 120 rpm shaking).

  • Treatment: Add this compound to the experimental cultures to a final concentration of 10 µM (concentration to be optimized). Use an equivalent volume of solvent (e.g., sterile water) for the control cultures.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 3, 6, and 12 hours) post-treatment to capture both early and late transcriptional responses.

  • Replication: Collect at least three biological replicates for each treatment and time point.

2. RNA Extraction and Quality Control:

  • RNA Isolation: Immediately freeze harvested cells in liquid nitrogen. Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system (RIN > 8 is desirable). Quantify RNA concentration using a Qubit fluorometer.

3. RNA-Seq Library Preparation and Sequencing:

  • Library Construction: Prepare stranded mRNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina NovaSeq or HiSeq platform, generating at least 20 million single-end or paired-end reads (50-150 bp) per sample.

4. Bioinformatics Analysis:

  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using Trimmomatic.

  • Read Alignment: Align the processed reads to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are differentially expressed between the this compound-treated and control samples. Set a significance threshold of an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA Extraction & Sequencing cluster_bioinformatics Bioinformatics Analysis plant_cells Plant Cell Culture treatment This compound Treatment plant_cells->treatment control Control Treatment plant_cells->control harvest Harvest Cells (Time Course) treatment->harvest control->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (QC) rna_extraction->qc1 library_prep mRNA Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Expression Analysis quantification->de_analysis functional_analysis Functional Annotation & Enrichment de_analysis->functional_analysis

Caption: Experimental workflow for comparative transcriptomics.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound / Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: Predicted this compound signaling via the auxin pathway.

References

A Comparative Guide to the Specificity of Octopinic Acid Degrading Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of various enzymes known to degrade octopinic acid and related opines. The information presented is intended to assist researchers in selecting the most appropriate enzyme for their specific applications, ranging from metabolic studies to the development of novel therapeutic agents.

Introduction to this compound and its Degrading Enzymes

Octopine, and its acidic form, this compound, are unique amino acid derivatives first discovered in octopus muscle. They are classified as opines, which are produced in plant crown gall tumors induced by Agrobacterium tumefaciens. These compounds are also found in a variety of marine invertebrates, where they play a role in anaerobic metabolism, analogous to lactate in vertebrates.

The primary enzyme responsible for the degradation of octopine is Octopine Dehydrogenase (ODH) . This enzyme catalyzes the reversible oxidative cleavage of octopine to L-arginine and pyruvate. In addition to ODH, other opine-degrading enzymes exist, such as nopaline oxidase and lysopine dehydrogenase , which act on structurally similar opines. The specificity of these enzymes for their respective substrates, as well as their cross-reactivity with other opines, is a critical factor in their biological function and potential utility in biotechnological applications.

Comparative Analysis of Enzyme Specificity

The substrate specificity of this compound degrading enzymes varies significantly across different organisms. This variation is evident in their Michaelis-Menten constants (Km), which indicate the substrate concentration at which the enzyme reaches half of its maximum velocity, and their relative activities with different substrates. A lower Km value generally signifies a higher affinity of the enzyme for the substrate.

Enzyme SourceSubstrateKm (mM)Relative Activity (%)Reference
Agrobacterium tumefaciens (Octopine Oxidase)Octopine1100[1][2]
Nopaline-Barely detectable[1][2]
Agrobacterium tumefaciens (Nopaline Oxidase)Nopaline1.1100[1]
Octopine1.120
Calliactis parasitica (Sea Anemone) - ODHL-Arginine + Pyruvate-100
L-Lysine + Pyruvate-100
D-Octopine-100
D-Lysopine-100
Mytilus edulis (Mussel) - ODHL-Arginine + Pyruvate-100
L-Lysine + Pyruvate-3-7
Sepia officinalis (Cuttlefish) Mantle Muscle - ODHL-Arginine + Pyruvate-100
L-Lysine + Pyruvate-~5
Arctica islandica (Ocean Quahog) - ODHL-Arginine + Pyruvate-100
Non-guanidino amino acids-No activity

Note: The table summarizes available data on the specificity of various octopine and opine degrading enzymes. A direct comparison of catalytic efficiency (kcat/Km) is limited by the lack of reported kcat values for the degradation of this compound in the cited literature. The relative activities for marine invertebrate ODHs are based on the rates of NADH oxidation with different amino acid and keto acid substrates.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the specificity of this compound degrading enzymes.

Enzyme Activity Assay for Octopine Dehydrogenase (ODH)

This protocol is adapted from the Sigma-Aldrich technical bulletin for their octopine dehydrogenase product and is a continuous spectrophotometric rate determination.

Principle: The enzymatic degradation of octopine in the presence of NAD+ results in the formation of L-arginine, pyruvate, and NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • Substrate Solution: 10 mM D-Octopine in Assay Buffer

  • Cofactor Solution: 2 mM NAD+ in Assay Buffer

  • Enzyme Solution: Purified or partially purified octopine dehydrogenase diluted in Assay Buffer to a suitable concentration (e.g., 0.1 - 0.5 units/mL).

Procedure:

  • Pipette 2.7 mL of Assay Buffer into a cuvette.

  • Add 0.1 mL of the Substrate Solution.

  • Add 0.1 mL of the Cofactor Solution.

  • Mix by inversion and incubate at 25°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Solution and immediately mix by inversion.

  • Record the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • A blank reaction should be performed by substituting the enzyme solution with an equal volume of assay buffer.

Unit Definition: One unit of octopine dehydrogenase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute at pH 9.0 and 25°C.

Determination of Km and Vmax

Procedure:

  • Perform the enzyme activity assay as described above, but vary the concentration of the substrate (octopine) over a range of concentrations (e.g., 0.1x to 10x the expected Km).

  • Keep the concentrations of the enzyme and NAD+ constant.

  • Measure the initial reaction velocity (v0) at each substrate concentration.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Visualizing Metabolic and Experimental Pathways

To better understand the processes involved in this compound degradation and its assessment, the following diagrams have been generated using the Graphviz DOT language.

Octopine_Degradation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Octopine_ext Octopine OccQ OccQ (Binding Protein) Octopine_ext->OccQ Binding OccMPJ OccM/OccP/OccJ (Permease) OccQ->OccMPJ Octopine_int Octopine OccMPJ->Octopine_int Transport OoxB ooxB Octopine_int->OoxB Degradation OoxA ooxA OoxB->OoxA Arginine L-Arginine OoxA->Arginine Pyruvate Pyruvate OoxA->Pyruvate Metabolism Central Metabolism Arginine->Metabolism Pyruvate->Metabolism

Caption: Octopine catabolism pathway in Agrobacterium tumefaciens.

Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Preparation Reaction_Start Initiate Reaction (Add Enzyme) Enzyme_Prep->Reaction_Start Substrate_Prep Substrate & Cofactor Solutions Preparation Assay_Setup Assay Mixture (Buffer, Substrate, Cofactor) Substrate_Prep->Assay_Setup Assay_Setup->Reaction_Start Spectro Spectrophotometric Measurement (ΔA340/min) Reaction_Start->Spectro Calc_Rate Calculate Initial Velocity (v0) Spectro->Calc_Rate MM_Plot Michaelis-Menten Plot (v0 vs. [S]) Calc_Rate->MM_Plot LB_Plot Lineweaver-Burk Plot (1/v0 vs. 1/[S]) Calc_Rate->LB_Plot Kinetic_Params Determine Km & Vmax MM_Plot->Kinetic_Params LB_Plot->Kinetic_Params

Caption: Experimental workflow for determining enzyme specificity.

References

A Comparative Guide to the Structure-Activity Relationship of Ornithine-Based Enzyme Inhibitors: A Framework for Octopinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Octopinic Acid

This compound, formally known as N²-[(1R)-1-carboxyethyl]-L-ornithine, is a naturally occurring amino acid derivative classified as an opine.[1] Opines are produced in plant crown gall tumors under the direction of DNA transferred from pathogenic bacteria like Agrobacterium tumefaciens.[1][2][3] Structurally, this compound is formed through the condensation of L-ornithine and pyruvate.[2] Its primary known biological function is to serve as a nutrient source for the infecting bacteria and to induce plasmid transfer.

While the biology of this compound is established in the context of plant science, the therapeutic potential of its synthetic derivatives remains largely unexplored in public research. A systematic investigation into the structure-activity relationship (SAR) of novel this compound analogs could unveil new pharmacological activities.

Due to the limited availability of SAR data for this compound derivatives, this guide presents a comparative analysis of inhibitors targeting a closely related and well-validated enzyme: Ornithine Decarboxylase (ODC) . ODC is a pyridoxal phosphate (PLP)-dependent enzyme that uses L-ornithine, the same parent amino acid of this compound, as its substrate. This analysis serves as a robust framework, demonstrating the principles of SAR validation that could be applied to future research on novel this compound-based compounds.

Analog Target Profile: Ornithine Decarboxylase (ODC)

Ornithine Decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine). These polyamines are essential for cell proliferation, differentiation, and apoptosis, making ODC a critical enzyme for cell growth. Elevated ODC activity and polyamine levels are frequently associated with carcinogenesis, rendering ODC a validated target for cancer chemotherapy and chemoprevention. The only clinically approved ODC inhibitor, α-difluoromethylornithine (DFMO or Eflornithine), has proven effective against West African sleeping sickness and is under investigation for various cancers. The development of new, more potent ODC inhibitors is an active area of research.

Quantitative Structure-Activity Relationship (SAR) of ODC Inhibitors

To validate the SAR of potential inhibitors, researchers synthesize a series of analogs where specific parts of the molecule are systematically modified. These analogs are then tested for their ability to inhibit the target enzyme, typically measured by the half-maximal inhibitory concentration (IC₅₀).

The following table summarizes the SAR of several novel ODC inhibitors, demonstrating how structural modifications impact their inhibitory potency against the human ODC enzyme. The data highlights the importance of maintaining a specific distance between key functional groups and the effects of introducing cyclic constraints to improve binding affinity.

Compound IDStructureModification from Parent CompoundODC IC₅₀ (µM)
DFMO (Reference)Standard ODC Inhibitor24
APA (Reference)Parent aminoxy analog0.43
Compound 9 Cyclic Analog6-membered ring, ether linkage0.091
Compound 10 Cyclic Analog6-membered ring, methylene linkage0.15
Compound 11 Cyclic Analog7-membered ring, ether linkage0.46
Compound 12 Acyclic AnalogExtended aminoxy chain1.1
Compound 13 Cyclic Analog5-membered ring, ether linkage2.5

Data synthesized from "Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors".

Experimental Protocols

Accurate and reproducible experimental design is fundamental to validating SAR data. The following protocol details a standard method for determining the in vitro enzymatic activity of human ODC.

Protocol: In Vitro ODC Enzyme Activity Assay

Objective: To measure the inhibitory effect of test compounds on purified human ODC enzyme activity by quantifying the production of putrescine from the substrate ornithine.

Materials:

  • Purified recombinant human ODC enzyme

  • L-ornithine (substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • HPLC system with a suitable column for amine separation

  • Derivatizing agent (e.g., o-phthalaldehyde) for fluorescence detection

Procedure:

  • Enzyme Preparation: The purified human ODC enzyme is pre-incubated with the cofactor PLP and the reducing agent DTT in Tris-HCl buffer to ensure full activity.

  • Inhibition Reaction: The ODC enzyme solution is incubated with various concentrations of the test compound (or vehicle control) for a defined period at 37°C. This allows the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-ornithine, to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Reaction Quenching: The reaction is terminated by adding a strong acid, such as perchloric acid, which denatures the enzyme.

  • Product Quantification:

    • The reaction mixture is centrifuged to remove precipitated protein.

    • The supernatant, containing the product putrescine, is collected.

    • The amount of putrescine is quantified using reverse-phase HPLC. Prior to injection, the samples are derivatized with a fluorescent tag like o-phthalaldehyde to enable sensitive detection.

    • The amount of putrescine produced is calculated by comparing the peak area to a standard curve of known putrescine concentrations.

  • Data Analysis:

    • The percentage of ODC inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental logic. The following visualizations were created using Graphviz (DOT language) to adhere to the specified design constraints.

ODC_Pathway Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine CO2 CO₂ ODC->CO2 PLP PLP (Cofactor) PLP->ODC required for activity

Caption: The catalytic conversion of L-Ornithine to Putrescine by the enzyme Ornithine Decarboxylase (ODC).

SAR_Workflow cluster_design Design & Synthesis cluster_vitro In Vitro Validation cluster_vivo Cell-Based & In Vivo Analysis a Define Core Scaffold (e.g., Ornithine Analog) b Synthesize Derivative Library (Analogs) a->b c Enzymatic Assay (e.g., ODC Activity) b->c d Determine IC₅₀ Values c->d e Identify Lead Compounds d->e SAR Structure-Activity Relationship (SAR) Data d->SAR f Cell Proliferation Assay e->f g Measure Cellular Polyamine Levels f->g h Animal Model Efficacy (Optional) g->h g->SAR

References

A Comparative Metabolomic Guide: Unraveling the Metabolic Landscape of Plant Tissues with and without Octopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of normal plant tissues versus those producing octopine, primarily in the context of crown gall tumors induced by Agrobacterium tumefaciens. The presence of octopine is a hallmark of a profound metabolic reprogramming of the host plant cell, driven by the expression of bacterial genes transferred into the plant genome. This guide objectively compares the metabolic differences based on available experimental data, details the methodologies for analysis, and visualizes the key pathways involved.

Metabolic Reprogramming in Octopine-Producing Tissues

The synthesis of octopine in plant tissues is not an isolated metabolic event but rather a consequence of genetic transformation by Agrobacterium tumefaciens. This transformation leads to the formation of crown gall tumors, which exhibit a dramatically altered metabolic state compared to healthy plant tissues. The tumor becomes a metabolic sink, redirecting the host's resources for its growth and the production of opines, like octopine, which the bacterium uses as a nutrient source.[1][2][3]

The metabolic phenotype of octopine-producing crown gall tissue is characterized by:

  • A shift from autotrophic to heterotrophic metabolism : Genes involved in photosynthesis are strongly downregulated.[3]

  • Induction of anaerobic metabolism : Even in the presence of oxygen, tumor tissues exhibit hypoxic conditions, leading to an upregulation of glycolysis and ethanolic fermentation.[2]

  • Altered phytohormone levels : The T-DNA integrated into the plant genome carries genes for the synthesis of auxin and cytokinin, leading to uncontrolled cell division and tumor formation. This hormonal imbalance further influences the overall metabolism of the tissue.

  • Accumulation of specific metabolites : The tumor tissue acts as a strong sink for nutrients, accumulating high levels of sugars and amino acids supplied by the host plant.

Quantitative Metabolite Analysis

Direct, comprehensive metabolomic studies comparing a wide range of compounds in octopine-producing versus non-producing tissues in a controlled manner are limited. The data presented here is synthesized from studies analyzing crown gall tumors and comparing them to healthy tissues. The following table summarizes the key quantitative and qualitative differences observed.

Metabolite ClassMetaboliteChange in Octopine-Producing Tissue (Crown Gall)References
Opines OctopinePresent (up to 240x higher than basal levels)
Amino Acids ArginineIncreased (precursor for octopine)
GlutamateIncreased
ProlineIncreased
Carbohydrates SucroseIncreased (transported from host)
GlucoseIncreased
Fermentation Products EthanolIncreased
Phytohormones AuxinIncreased
CytokininIncreased
Salicylic AcidIncreased
EthyleneIncreased

Experimental Protocols

Octopine Detection and Quantification

A common method for the detection and quantification of octopine in plant tissues involves paper electrophoresis followed by a colorimetric assay.

  • Sample Preparation :

    • Harvest plant tissue (e.g., crown gall tumor, normal stem).

    • Homogenize the tissue in a suitable buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Paper Electrophoresis :

    • Spot the supernatant onto chromatography paper.

    • Perform electrophoresis to separate the compounds based on their charge.

  • Chromatography :

    • After electrophoresis, perform descending chromatography in a solvent system to further separate the compounds.

  • Detection :

    • Dry the chromatogram.

    • Spray with a reagent that reacts with guanidines, such as phenanthrenequinone, to visualize octopine under UV light.

    • Quantification can be achieved by comparing the spot intensity to that of known standards.

Comparative Metabolomic Profiling using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for obtaining a broad profile of metabolites in a sample.

  • Plant Cultivation and Sampling :

    • Grow plants under controlled conditions.

    • For the octopine-positive group, infect plants with a virulent strain of Agrobacterium tumefaciens to induce crown gall tumors.

    • For the control group, use uninfected plants or plants infected with a disarmed Agrobacterium strain.

    • Harvest tumor tissue and corresponding healthy tissue from control plants.

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C.

  • Metabolite Extraction :

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol). The volume of the solvent should be proportional to the tissue weight.

    • Homogenize the sample.

    • Centrifuge at high speed at 4°C to pellet debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis :

    • Set up an LC-MS system (e.g., UPLC coupled to a time-of-flight mass spectrometer).

    • Inject the extracted samples into the LC system for separation of metabolites.

    • The separated metabolites are then ionized and detected by the mass spectrometer, which measures their mass-to-charge ratio.

  • Data Analysis :

    • Process the raw data to identify and quantify the metabolites. This involves peak detection, alignment, and normalization.

    • Use statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in the metabolite profiles between the octopine-producing and control tissues.

    • Identify the differentially expressed metabolites by comparing their mass spectra and retention times to databases or authentic standards.

Signaling Pathways and Workflows

Octopine Biosynthesis Pathway

The synthesis of octopine in transformed plant cells is catalyzed by the enzyme octopine synthase, which is encoded by the ocs gene located on the T-DNA from the Agrobacterium Ti plasmid. This enzyme catalyzes the reductive condensation of pyruvate with an amino acid, typically arginine, to form octopine.

Octopine_Biosynthesis cluster_plant_cell Transformed Plant Cell Pyruvate Pyruvate Octopine_Synthase Octopine Synthase (ocs gene product) Pyruvate->Octopine_Synthase Arginine Arginine Arginine->Octopine_Synthase NADH NADH NADH->Octopine_Synthase NAD NAD+ Octopine Octopine Octopine_Synthase->NAD Octopine_Synthase->Octopine Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Plant_Tissue_Control Control Plant Tissue (Without Octopine) Quenching Metabolic Quenching (Liquid Nitrogen) Plant_Tissue_Control->Quenching Plant_Tissue_Tumor Tumor Tissue (With Octopine) Plant_Tissue_Tumor->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Detection, Alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Octopinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of octopinic acid, a compound utilized in various research applications.

A Safety Data Sheet (SDS) for this compound indicates that it may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment and adherence to institutional and regulatory guidelines are imperative.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the necessary personal protective equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If they are unconscious, place them in a stable side position for transportation and seek medical attention.[1]

  • After skin contact: Immediately wash the affected area with plenty of soap and water.[1]

  • After eye contact: Rinse the opened eye for several minutes under running water.[1]

  • After swallowing: If symptoms persist, consult a doctor.[1]

Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol is a general guideline and should be adapted to your institution's specific policies.

Step 1: Waste Collection

Collect waste this compound in a designated, leak-proof container that is chemically compatible. The original container, if in good condition, is a suitable choice. Do not mix this compound waste with other chemical waste unless their compatibility has been verified.

Step 2: Labeling

Clearly label the waste container with the full chemical name: "this compound Waste." The label should also include the date of accumulation and the name of the generating laboratory or researcher.

Step 3: Storage

Store the sealed waste container in a designated waste accumulation area within the laboratory. This area should be cool, dry, and away from incompatible materials.

Step 4: Disposal

Dispose of the collected waste through your institution's established chemical waste disposal program. Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup and to ensure you are following all institutional procedures.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular solid waste, unless explicitly permitted by your institution's EHS guidelines.

  • For empty containers, triple-rinse with an appropriate solvent (e.g., ethanol or isopropanol). Collect the rinsate as chemical waste. After rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glass or plastic waste.

Quantitative Data Summary

For quick reference, the following table summarizes key information for the safe handling and disposal of this compound.

ParameterGuideline
Primary Disposal Method Institutional chemical waste program
Sewer Disposal Prohibited
Recommended PPE Safety goggles, nitrile gloves, lab coat
Waste Container Designated, leak-proof, and compatible
Waste Labeling "this compound Waste," date, and lab information
Storage Cool, dry, designated waste accumulation area
Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the principles of safe laboratory practice dictate that any procedure involving this chemical should be preceded by a thorough risk assessment. This includes reviewing the SDS, understanding the potential hazards, and implementing appropriate control measures.

Visual Guides for Laboratory Safety

To further support a culture of safety, the following diagrams illustrate key decision-making processes and workflows for chemical handling in a laboratory setting.

Chemical_Disposal_Decision_Tree start Chemical Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste hazardous? non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous  No hazardous Hazardous Waste Stream is_hazardous->hazardous  Yes consult_sds->is_hazardous dispose_regular Dispose per Institutional Guidelines for Non-Hazardous Waste non_hazardous->dispose_regular segregate Segregate Waste by Compatibility Class hazardous->segregate label_container Label Container with Contents and Hazards segregate->label_container store_safely Store in Designated Accumulation Area label_container->store_safely dispose_ehs Dispose via EHS Pickup store_safely->dispose_ehs Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Supervisor and EHS evacuate->notify assess Assess the Spill (Chemical Identity and Volume) notify->assess minor_spill Minor Spill assess->minor_spill  Small & Controllable major_spill Major Spill assess->major_spill  Large or Highly Hazardous ppe Don Appropriate PPE minor_spill->ppe wait Wait for Emergency Response Team major_spill->wait contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean and Neutralize Area contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose

References

Essential Safety and Handling guidance for Octopinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Octopinic Acid, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer, which may cause an allergic skin reaction.[1] Therefore, adherence to proper PPE protocols is mandatory to minimize the risk of exposure.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential allergic reactions.[1][2]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect eyes from potential splashes of solutions containing this compound.[2]
Body Protection Laboratory coatTo protect skin and clothing from accidental spills.[2]
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated.To prevent inhalation of the substance, especially in powder form.

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedural Guidance for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Storage Requirements:

  • Store in a tightly sealed container in a cool, dry place.

  • Follow the specific storage instructions provided on the product insert.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse the opened eye for several minutes under running water.
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Ingestion If symptoms persist after swallowing, consult a doctor.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with official regulations to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Identification: this compound waste is considered chemical waste.

  • Segregation: Do not mix this compound waste with household garbage or dispose of it in the sewage system. It should be segregated as an organic acid waste stream.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

  • Empty Containers: Empty containers should be treated as hazardous waste unless properly decontaminated (e.g., triple rinsed with a suitable solvent). The rinsate should be collected as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Assess Risks for Planned Experiment A->B C Select Appropriate PPE B->C J Accidental Spill or Exposure B->J Potential Hazard Realized D Work in a Well-Ventilated Area C->D Proceed to Handling E Handle with Appropriate PPE D->E F Weighing and Solution Preparation E->F G Decontaminate Work Area F->G Experiment Complete H Properly Store or Dispose of Material G->H I Remove and Dispose of PPE Correctly H->I I->A For Next Experiment K Follow First Aid Procedures J->K L Report Incident K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octopinic acid
Reactant of Route 2
Reactant of Route 2
Octopinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.